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Core Science & Biosynthesis

Foundational

Role of Fmoc-Dap(Boc)-OSu in non-canonical amino acid incorporation.

The Strategic Role of Fmoc-Dap(Boc)-OSu in Non-Canonical Amino Acid Incorporation and Advanced Bioconjugation In the rapidly evolving landscape of targeted therapeutics, peptidomimetics, and Antibody-Drug Conjugates (ADC...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Fmoc-Dap(Boc)-OSu in Non-Canonical Amino Acid Incorporation and Advanced Bioconjugation

In the rapidly evolving landscape of targeted therapeutics, peptidomimetics, and Antibody-Drug Conjugates (ADCs), the precise spatial arrangement of functional groups is paramount. Fmoc-Dap(Boc)-OSu (CAS: 2137482-71-2)[1] emerges as a highly specialized, pre-activated non-canonical amino acid (ncAA) designed to solve complex synthetic bottlenecks. Comprising a 2,3-diaminopropionic acid (Dap) core, this molecule is orthogonally protected by an N-α-Fmoc group and an N-β-Boc group, while its C-terminus is activated as an N-hydroxysuccinimide (OSu) ester.

This technical guide deconstructs the chemical rationale, mechanistic pathways, and self-validating protocols for incorporating Fmoc-Dap(Boc)-OSu into advanced drug development workflows.

Chemical Anatomy and Causal Logic

The structural design of Fmoc-Dap(Boc)-OSu is dictated by the need for absolute chemoselectivity and steric control in bioconjugation.

Why Dap instead of Lysine? Standard bioconjugation often relies on Lysine derivatives. However, Lysine possesses a flexible, four-carbon (butyl) side chain. In contrast, Dap features a single-carbon side chain, making it the shortest possible primary amine-containing amino acid[2]. This rigidifies the local conformation, reducing the entropic penalty during target-receptor binding—a critical factor in the design of bicyclic peptides (such as tachykinin NK2 antagonists)[3] and tightly controlled ADC linkers[4].

Why the OSu Ester instead of the Free Acid (-OH)? Traditional peptide synthesis utilizing Fmoc-Dap(Boc)-OH requires the addition of coupling reagents like HATU, DIC, or EDC[5]. The causality for avoiding these in delicate bioconjugations is twofold:

  • Byproduct Generation: Coupling reagents generate insoluble byproducts (e.g., diisopropylurea from DIC) that complicate solution-phase purification.

  • Epimerization: In situ activation of the free carboxylic acid can lead to oxazolone formation, risking epimerization at the α-carbon. The OSu ester circumvents these issues. It is a pre-activated leaving group that undergoes spontaneous nucleophilic acyl substitution with primary amines in aqueous or organic media without external activating agents, making it an ideal "plug-and-play" module[6].

Mechanistic Pathways of Orthogonal Reactivity

The true power of Fmoc-Dap(Boc)-OSu lies in its "tri-orthogonal" nature. The OSu ester reacts spontaneously with amines, the Fmoc group is base-labile[], and the Boc group is acid-labile[8]. This allows researchers to sequentially functionalize three distinct vectors of the molecule without cross-reactivity.

G Start Fmoc-Dap(Boc)-OSu (Pre-activated ncAA) Conjugate Fmoc-Dap(Boc)-Conjugate (Amide Bond Formed) Start->Conjugate Spontaneous Coupling NHS NHS Leaving Group (Water Soluble) Start->NHS Released Amine Target Primary Amine (pH 7.5-8.5) Amine->Conjugate Nucleophilic Attack FmocDeprot 20% Piperidine (Base Cleavage) Conjugate->FmocDeprot Orthogonal Pathway 1 BocDeprot 95% TFA (Acid Cleavage) Conjugate->BocDeprot Orthogonal Pathway 2 AlphaAmine Free α-Amine (Payload Attachment) FmocDeprot->AlphaAmine BetaAmine Free β-Amine (Linker Attachment) BocDeprot->BetaAmine

Orthogonal reactivity workflow of Fmoc-Dap(Boc)-OSu demonstrating spontaneous bioconjugation.

Quantitative Data & Comparative Analysis

To justify the selection of Fmoc-Dap(Boc)-OSu over alternative building blocks, the following table summarizes the physicochemical and operational metrics across standard synthesis parameters:

MetricFmoc-Dap(Boc)-OSuFmoc-Dap(Boc)-OHFmoc-Lys(Boc)-OSu
Side-Chain Length 1 carbon (β-amine)1 carbon (β-amine)4 carbons (ε-amine)
Coupling Reagent Required No (Pre-activated)Yes (e.g., HATU/DIC)No (Pre-activated)
Aqueous Compatibility Excellent (pH 7.5–8.5)Poor (Requires organic media)Excellent (pH 7.5–8.5)
Steric Profile Highly compact, rigidHighly compact, rigidFlexible, extended
Epimerization Risk Very LowModerate (reagent dependent)Very Low
Primary Application ADC Linkers, Aqueous BioconjugationSolid-Phase Peptide SynthesisStandard Bioconjugation

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each step provides measurable feedback to guarantee scientific integrity.

Protocol A: Solution-Phase Bioconjugation to a Target Protein/Peptide

Objective: Incorporate the Dap residue onto a target amine without external coupling reagents. Causal Rationale: The reaction must be buffered between pH 7.5 and 8.5. Below pH 7.5, the target primary amine remains protonated ( NH3+​ ) and non-nucleophilic. Above pH 8.5, the base-catalyzed hydrolysis of the NHS ester outpaces the desired aminolysis reaction.

Step-by-Step Methodology:

  • Preparation of Target: Dissolve the target amine (e.g., peptide or monoclonal antibody) in 0.1 M Sodium Bicarbonate buffer (pH 8.0) to a concentration of 1–5 mg/mL.

  • Reagent Solubilization: Dissolve Fmoc-Dap(Boc)-OSu (3–5 molar equivalents relative to target amines) in a minimal volume of anhydrous DMSO. Causality: Dissolving the OSu ester in an anhydrous polar aprotic solvent prior to aqueous introduction prevents premature bulk hydrolysis.

  • Conjugation: Add the Fmoc-Dap(Boc)-OSu solution dropwise to the aqueous target solution under gentle vortexing. Ensure the final organic solvent concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The successful coupling is validated by the disappearance of the target mass and the appearance of the conjugate mass (+408 Da mass shift), alongside the detection of the released NHS leaving group (m/z 115).

  • Purification: Isolate the conjugate via size-exclusion chromatography (SEC) or preparative HPLC.

Protocol B: Orthogonal Deprotection for Downstream Functionalization

Objective: Selectively expose the α-amine or β-amine for payload attachment (e.g., cytotoxins or fluorophores).

Pathway 1: Fmoc Removal (Base-Labile)

  • Cleavage: Treat the purified, lyophilized conjugate with 20% piperidine in DMF for 20 minutes[]. Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorene ring, initiating a β -elimination mechanism that liberates the α-amine and generates dibenzofulvene.

  • Self-Validation (Kaiser Test): Apply the Kaiser test to an aliquot. A transition to a deep blue color confirms the presence of the newly liberated primary amine.

Pathway 2: Boc Removal (Acid-Labile)

  • Cleavage: Treat the conjugate with a cleavage cocktail comprising 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 1 hour[8]. Causality: TFA cleaves the tert-butyl group. TIPS is strictly required as a carbocation scavenger to prevent the highly reactive tert-butyl cations from re-alkylating electron-rich residues (e.g., Tryptophan or Tyrosine) on the target.

  • Self-Validation (Mass Shift): Precipitate the product in cold diethyl ether, centrifuge, and analyze via LC-MS. A mass reduction of exactly 100 Da confirms complete Boc removal.

Applications in Advanced Drug Development

The unique structural properties of Fmoc-Dap(Boc)-OSu have cemented its role in next-generation therapeutics:

  • Antibody-Drug Conjugates (ADCs): The compact Dap side chain is utilized to synthesize highly constrained, cleavable ADC linkers. By minimizing the distance between the payload and the antibody, researchers can reduce the hydrophobicity of the linker-payload complex, thereby improving the pharmacokinetic profile and reducing premature clearance[4].

  • Targeted Delivery Systems: As outlined in patent literature for [6], Fmoc-Dap(Boc) derivatives act as critical branching nodes. The orthogonally protected α-amine and β-amine allow for the independent, stepwise attachment of a targeting ligand (such as folate) and a therapeutic payload, creating a highly specific bivalent delivery vehicle.

References

  • Google Patents. "US7601332B2 - Vitamin receptor binding drug delivery conjugates".
  • MDPI. "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid". Molecules. [Link]

  • ACS Publications. "Non-Natural Linker Configuration in 2,6-Dipeptidyl-Anthraquinones Enhances the Inhibition of TAR RNA Binding". Bioconjugate Chemistry.[Link]

Sources

Exploratory

The Reactivity and Kinetics of N-Hydroxysuccinimide (NHS) Esters: A Comprehensive Guide to Amine-Reactive Bioconjugation

Introduction N-hydroxysuccinimide (NHS) esters are the undisputed workhorses of amine-reactive bioconjugation. Widely utilized in the development of antibody-drug conjugates (ADCs), surface immobilization, and crosslinki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-hydroxysuccinimide (NHS) esters are the undisputed workhorses of amine-reactive bioconjugation. Widely utilized in the development of antibody-drug conjugates (ADCs), surface immobilization, and crosslinking for structural proteomics, NHS esters offer a highly chemoselective, one-step reaction platform[]. The fundamental chemistry relies on a nucleophilic acyl substitution where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that rapidly collapses to yield a thermodynamically stable amide bond (resonance energy ~20 kcal/mol) and a benign NHS leaving group[][2].

The Core Mechanism and the pH Paradox

The efficiency of NHS ester bioconjugation is governed by a strict kinetic competition between the desired aminolysis (reaction with the target amine) and parasitic hydrolysis (reaction with water)[2]. This competition creates a "pH paradox" for researchers:

  • At lower pH (< 7.0): The primary amines on lysine side chains (pKa ~10.5) and the N-terminus (pKa ~8.0) are predominantly protonated (-NH₃⁺). In this state, they are non-nucleophilic, effectively halting the aminolysis reaction[2][3].

  • At higher pH (> 8.5): The concentration of deprotonated, highly nucleophilic amines (-NH₂) increases, driving the aminolysis reaction forward. However, the rate of hydroxide-mediated hydrolysis of the NHS ester accelerates exponentially, rapidly degrading the reagent before conjugation can occur[4][5].

To balance these competing thermodynamic forces, the optimal pH for NHS ester reactions is tightly constrained between 7.2 and 8.5[5].

NHS_Mechanism cluster_Aminolysis Target Pathway: Aminolysis (pH 7.2 - 8.5) cluster_Hydrolysis Competing Pathway: Hydrolysis NHS_Ester NHS Ester (Activated Carboxylate) Amide Stable Amide Bond (Conjugate) NHS_Ester->Amide Nucleophilic Attack by -NH2 Carboxylic Carboxylic Acid (Inactive Byproduct) NHS_Ester->Carboxylic Nucleophilic Attack by H2O NHS_Leaving N-Hydroxysuccinimide (Leaving Group) NHS_Ester->NHS_Leaving Release Amine Primary Amine (Target Protein) Amine->Amide Water Water (Aqueous Buffer) Water->Carboxylic

Logical relationship of NHS ester aminolysis versus competing hydrolysis pathways.

Kinetic Data Summary

Understanding the half-life of the NHS ester under various conditions is critical for experimental design. The table below summarizes the hydrolytic stability of standard NHS esters, demonstrating why precise environmental control is mandatory.

pHTemperatureApproximate Half-lifeImplication for Bioconjugation Workflow
7.04°C4 - 5 hoursMaximum reagent stability; aminolysis is extremely slow.
7.0Ambient~7 hoursStable, but aminolysis remains sluggish.
8.04°C~1 hourExcellent kinetic balance for structurally labile proteins.
8.5Ambient125 - 180 minutesRapid conjugation; requires immediate reagent use upon dilution.
8.64°C10 minutesSevere hydrolysis; generally avoided for standard protocols.

Data synthesized from foundational kinetic studies on ester stability[2][4].

Structural Variants: Standard vs. Sulfo-NHS Esters

The choice between standard NHS and Sulfo-NHS esters dictates the solvent requirements and spatial localization of the conjugation:

  • Standard NHS Esters: These are highly hydrophobic and must be dissolved in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) prior to addition to the aqueous reaction buffer[6]. Because they are uncharged, they are membrane-permeable and are widely used for intracellular crosslinking[6].

  • Sulfo-NHS Esters: The addition of a charged sulfonate (-SO₃⁻) group to the succinimidyl ring renders the reagent highly water-soluble, eliminating the need for organic co-solvents[4]. The negative charge also makes Sulfo-NHS esters membrane-impermeable, restricting their reactivity exclusively to cell-surface proteins[6].

Specificity and Side Reactions

Historically, it was hypothesized that NHS esters could react significantly with the hydroxyl groups of serine, threonine, and tyrosine (STY residues) to form unstable ester linkages[7]. However, recent comprehensive chemical cross-linking mass spectrometry (CXMS) analyses have debunked this as a major concern. Under typical bioconjugation conditions (0.2–2.0 mM NHS ester, 25°C, 30–60 min), NHS esters exhibit exquisite selectivity for primary amines, and STY cross-links are exceedingly rare[8].

Self-Validating Experimental Protocol

A robust bioconjugation protocol must be self-validating. The following workflow incorporates a pre-reaction quality control step to ensure reagent integrity before committing precious biological samples.

Pre-Reaction Quality Control: Base Hydrolysis Assay

Because NHS esters are highly susceptible to moisture-induced hydrolysis during storage, their reactivity should be verified prior to the main experiment.

  • Dissolve 1-2 mg of the NHS ester in 2 mL of buffer (using 10% DMSO if water-insoluble)[9].

  • Measure the baseline absorbance at 260-280 nm.

  • Add 100 µL of 0.5 N NaOH to 1 mL of the solution to force complete hydrolysis[9].

  • Promptly re-measure the absorbance. A significant increase in absorbance confirms the release of the NHS leaving group, validating that the original stock was active[9].

Conjugation Workflow
  • Buffer Exchange: Ensure the target protein (≥ 2 mg/mL) is in an amine-free buffer (e.g., PBS, HEPES, or Sodium Bicarbonate, pH 7.2–8.5). Crucial: Buffers containing Tris or glycine must be strictly avoided as their primary amines will competitively quench the reaction[5].

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO/DMF to a 10 mM stock. (Skip organic solvent if using Sulfo-NHS).

  • Reaction: Add a 10- to 20-fold molar excess of the NHS ester to the protein solution. Incubate for 30–120 minutes at room temperature or 4°C[].

  • Quenching (Optional): Terminate the reaction by adding a quenching buffer containing primary amines (e.g., 50-100 mM Tris or Glycine, pH 7.4) and incubating for 15 minutes[10].

  • Purification: Remove the NHS leaving group, hydrolyzed byproducts, and excess reagent using size-exclusion chromatography (desalting columns) or dialysis[5].

Workflow Step1 1. Buffer Exchange Ensure amine-free buffer (e.g., PBS pH 7.2-8.5) Step2 2. Reagent Preparation Dissolve NHS ester in anhydrous DMSO/DMF Step1->Step2 Step3 3. Conjugation Reaction Mix 10-20x molar excess of NHS ester with protein Step2->Step3 Step4 4. Quenching (Optional) Add Tris or Glycine to terminate reaction Step3->Step4 Step5 5. Purification Remove leaving groups via desalting/dialysis Step4->Step5

Step-by-step experimental workflow for NHS ester bioconjugation.

References

  • NHS Esters for Antibody Labeling - BOC Sciences.

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - National Institutes of Health (NIH). 3

  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - BenchChem. 2

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC). 4

  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. 5

  • An In-depth Technical Guide to the Reactivity of N-hydroxysuccinimide Esters with Primary Amines - BenchChem. 10

  • Amine-Reactive Crosslinker Chemistry - Thermo Fisher Scientific. 6

  • Determine reactivity of NHS ester biotinylation and crosslinking reagents - Thermo Fisher Scientific. 9

  • Chemical Cross-linking and Mass Spectrometry for the Structural Analysis of Protein Assemblies - Australian Journal of Chemistry. 7

  • Comparative Analysis of Chemical Cross-Linking Mass Spectrometry Data Indicates That Protein STY Residues Rarely React with N-Hydroxysuccinimide Ester Cross-Linkers - Journal of Proteome Research (ACS). 8

Sources

Foundational

Unlocking Peptide Potential: A Scientist's Guide to Diaminopropionic Acid Derivatives

An In-Depth Technical Guide Topic: Key Features of Diaminopropionic Acid Derivatives in Peptide Chemistry Audience: Researchers, scientists, and drug development professionals. In the pursuit of next-generation therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Key Features of Diaminopropionic Acid Derivatives in Peptide Chemistry Audience: Researchers, scientists, and drug development professionals.

In the pursuit of next-generation therapeutics, peptides offer a compelling combination of high potency and target specificity. However, their translation from lab to clinic is often hampered by inherent limitations, including poor metabolic stability and limited cell permeability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, designed to overcome these hurdles. Among the most versatile tools in the medicinal chemist's arsenal are the derivatives of diaminopropionic acid (Dap).

This guide provides a deep dive into the core features of Dap derivatives, moving beyond a simple catalog of applications to explain the underlying chemical principles and strategic considerations for their use. As a non-canonical amino acid featuring a second amine on its side chain, Dap provides a unique handle for sophisticated molecular engineering, transforming linear, flexible peptides into highly structured, stable, and functional therapeutic candidates.

Part 1: The Foundation - Orthogonal Protection in Dap Chemistry

The utility of diaminopropionic acid is entirely dependent on the ability to differentiate its two amino groups—the α-amino group of the peptide backbone and the β-amino group on the side chain. Without this control, uncontrolled polymerization and side reactions would occur during synthesis.[1][2] This necessitates an orthogonal protection strategy , where different protecting groups that can be removed under distinct chemical conditions are employed.[3] The choice of these groups is a critical design parameter that dictates the entire synthetic route and the possibilities for on-resin modification.[3][4]

For instance, in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group. The β-amino group of a Dap residue, therefore, requires a protecting group that is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.[4] This allows the peptide chain to be elongated without interference, while the Dap side chain remains available for a specific, planned modification at a later stage.

Table 1: Common Orthogonal Protecting Group Strategies for Dap in Peptide Synthesis

α-Amine Groupβ-Amine (Side Chain) Groupβ-Amine Cleavage ConditionOrthogonal ToPrimary Application
Fmoc Boc (tert-Butyloxycarbonyl)Mild Acid (TFA)Fmoc, AllocOn-resin modification after peptide synthesis is complete.
Fmoc Alloc (Allyloxycarbonyl)Pd(0) catalystFmoc, BocSelective on-resin modification during synthesis.[4]
Fmoc Mtt (4-Methyltrityl)Highly Dilute Acid (e.g., 1% TFA in DCM)Fmoc, BocAllows for selective on-resin lactam cyclization or branching.
Boc Z (Benzyloxycarbonyl)Catalytic HydrogenationBocPost-synthesis modification in solution.[3][4]
Boc Fmoc Base (e.g., 20% Piperidine)BocOn-resin side chain modification in Boc-based SPPS.[4]

Part 2: Core Features & Strategic Applications

The orthogonally protected Dap side chain is not merely a point of attachment; it is a gateway to enhancing peptide function in numerous ways.

Conformational Constraint: Cyclization and Stapling

Native peptides are often too flexible, leading to a significant entropic penalty upon binding to their target. By introducing conformational rigidity, we can pre-organize the peptide into its bioactive shape, enhancing binding affinity and stability. Dap is an exceptional tool for this purpose.

  • Lactam Bridging: The side-chain amine of Dap can be used to form a covalent amide bond (a lactam bridge) with a carboxylic acid side chain from another residue (e.g., Aspartic or Glutamic acid). This side-chain-to-side-chain cyclization creates a conformationally constrained loop.[5][6]

  • Peptide Stapling: This strategy is used to reinforce α-helical secondary structures, which are critical motifs in many protein-protein interactions.[7] By incorporating two non-canonical amino acids, one of which can be a Dap derivative, a covalent "staple" can be formed across one face of the helix. This not only stabilizes the helix but also dramatically improves proteolytic resistance and cell permeability.[7][8]

Peptide_Stapling LinearPeptide Linear Peptide (on resin) - Dap(N₃) - Propargylglycine StaplingReaction On-Resin 'Click' Cyclization (Cu(I) Catalyst) LinearPeptide->StaplingReaction StapledPeptide Stabilized α-Helical Stapled Peptide StaplingReaction->StapledPeptide Cleavage Cleavage & Deprotection (TFA Cocktail) StapledPeptide->Cleavage FinalProduct Purified Stapled Peptide Cleavage->FinalProduct

Caption: Workflow for creating a stapled peptide using a Dap-azide derivative via 'click' chemistry.

Modulating Biological Activity and Selectivity

The physicochemical properties of the Dap side chain can be tuned to optimize a peptide's biological function.

  • Antimicrobial Peptides (AMPs): In amphipathic α-helical AMPs, replacing the longer, more toxic lysine residues with the shorter Dap has been shown to dramatically reduce hemolytic activity against human red blood cells.[9] This increases the therapeutic index by maintaining potent antimicrobial activity while minimizing damage to host cells.[9]

  • pH-Sensitive Drug Delivery: The pKa of the Dap side-chain amine is approximately 6.3 when incorporated into a peptide, which is significantly lower than lysine's.[10][11] This property is ingeniously exploited in drug delivery systems. At physiological pH (~7.4), the Dap side chain is largely neutral, but in the acidic environment of an endosome (pH 5-6), it becomes protonated and positively charged. This charge switch can trigger conformational changes that lead to endosomal escape, releasing a therapeutic cargo into the cytoplasm.[10][11]

Scaffolds for Complex Conjugates and Branched Peptides

The Dap side chain is a perfect nucleophilic handle for attaching other molecules to the peptide.

  • Peptide-Drug Conjugates (PDCs): A cytotoxic drug can be covalently linked to the Dap side chain of a tumor-targeting peptide, creating a highly specific delivery system.

  • Branched Peptides: Dap can serve as a branching point to create multimeric peptide structures. For example, attaching multiple copies of an antimicrobial peptide sequence to a central core can significantly increase local concentration and avidity, leading to superior bactericidal activity.[12]

Part 3: Experimental Protocol - On-Resin Side Chain Modification of a Dap-Containing Peptide

This protocol describes the synthesis of a peptide containing an orthogonally protected Dap residue, followed by selective deprotection and fluorescent labeling of the side chain on the solid support.

Principle: This workflow demonstrates the power of orthogonal protection. An Mtt group, which is labile to very mild acid, protects the Dap side chain. The N-terminal α-amino group is protected by the base-labile Fmoc group. This allows us to selectively expose the Dap side chain for modification while the rest of the peptide, including its N-terminus, remains fully protected and anchored to the resin.

Materials:

  • Fmoc-Rink Amide resin

  • Standard Fmoc-protected amino acids

  • Fmoc-L-Dap(Mtt)-OH

  • Coupling Reagents: HBTU/DIPEA in DMF

  • Fmoc Deprotection: 20% piperidine in DMF

  • Mtt Deprotection: 1% TFA, 5% TIS in DCM

  • Labeling Reagent: 5(6)-Carboxyfluorescein (FAM), HBTU, DIPEA in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl Ether

Methodology:

  • Peptide Synthesis:

    • Synthesize the peptide sequence on the Fmoc-Rink Amide resin using standard automated or manual Fmoc-SPPS protocols.

    • When the sequence calls for the diaminopropionic acid residue, use Fmoc-L-Dap(Mtt)-OH in the coupling step.

    • Continue synthesis until the full-length peptide is assembled. The N-terminal Fmoc group should be left on after the final coupling.

  • Selective Mtt Deprotection:

    • Wash the peptide-resin extensively with DCM.

    • Treat the resin with the Mtt deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes. Drain and repeat 5-10 times, monitoring the yellow color of the trityl cation in the effluent.

    • Wash the resin thoroughly with DCM, followed by 10% DIPEA in DMF (to neutralize), and finally with DMF to prepare for coupling.

  • Side-Chain Fluorescent Labeling:

    • Pre-activate 5(6)-Carboxyfluorescein (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated labeling solution to the peptide-resin.

    • Allow the coupling to proceed for 4-6 hours or overnight at room temperature.

    • Wash the resin extensively with DMF and DCM. Confirm complete coupling with a negative Kaiser test (as you are coupling to a primary amine).

  • Final Deprotection and Cleavage:

    • Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, then dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups (e.g., Boc, tBu).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).

    • Purify the labeled peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS.

SPPS_Workflow cluster_synthesis Peptide Assembly (Fmoc-SPPS) cluster_modification On-Resin Side-Chain Modification cluster_final Final Steps Start Fmoc-Resin Synth Elongate Peptide Chain Incorporate Fmoc-Dap(Mtt)-OH Start->Synth Mtt_Off Selective Mtt Deprotection (1% TFA/DCM) Synth->Mtt_Off Label Couple Fluorescent Dye to Dap Side Chain Mtt_Off->Label Fmoc_Off Final N-Terminal Fmoc Deprotection Label->Fmoc_Off Cleave Cleavage & Global Deprotection Fmoc_Off->Cleave Purify RP-HPLC Purification Cleave->Purify

Caption: Experimental workflow for on-resin fluorescent labeling of a Dap-containing peptide.

Conclusion and Future Outlook

Diaminopropionic acid derivatives are far more than simple building blocks; they are sophisticated chemical tools that grant peptide chemists precise control over structure, stability, and function. From stabilizing therapeutic helices to engineering intelligent drug delivery vehicles, the applications of Dap are both broad and impactful. As synthetic methodologies become more robust and our understanding of peptide structure-activity relationships deepens, the creative use of Dap and other non-canonical amino acids will continue to drive the development of novel peptide therapeutics that can meet today's most pressing medical challenges.

References

  • A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc. BenchChem.
  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
  • Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap)
  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.
  • The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide. BenchChem.
  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applic
  • Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications.
  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PMC.
  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
  • Nα-Boc-D-2,3-diaminopropionic acid. Chem-Impex.
  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PMC.
  • Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors.
  • Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers.
  • D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. PMC.
  • A two-component 'double-click' approach to peptide stapling. Springer.
  • D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. PubMed.
  • Peptide Stapling Applied to Antimicrobial Peptides. MDPI.

Sources

Exploratory

Fmoc-Dap(Boc)-OSu: A Keystone for Constrained Peptide Scaffolds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pursuit of novel therapeutics with enhanced potency, selectivity, and m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability has led to a paradigm shift from traditional linear peptides to more complex, conformationally constrained architectures. This guide provides a comprehensive technical overview of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester (Fmoc-Dap(Boc)-OSu), a pivotal building block for introducing conformational constraints in synthetic peptides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its synthesis and incorporation, and explore its application in the design of cyclic peptides with significant therapeutic potential. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this constrained amino acid analog in their drug discovery and development endeavors.

The Rationale for Conformational Constraint in Peptide Drug Design

Linear peptides, while offering significant advantages in terms of biocompatibility and specificity, are often hampered by their inherent flexibility. This conformational freedom can lead to a high entropic penalty upon binding to a biological target, resulting in lower binding affinity. Furthermore, the susceptibility of linear peptides to proteolytic degradation significantly limits their in vivo half-life and bioavailability.[1]

Introducing conformational constraints into a peptide backbone is a powerful strategy to mitigate these limitations.[2] By pre-organizing the peptide into a bioactive conformation, the entropic cost of binding is reduced, often leading to a significant increase in binding affinity and biological activity. Moreover, a more rigid structure can sterically hinder the approach of proteases, thereby enhancing metabolic stability.[3] Diaminopropionic acid (Dap) has emerged as a valuable tool for inducing such constraints, particularly through the formation of lactam bridges.[4]

Physicochemical Properties and Synthesis of Fmoc-Dap(Boc)-OSu

The strategic use of orthogonal protecting groups is fundamental to the utility of Fmoc-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by the base-labile Fmoc group, while the Nβ-side chain amino group is protected by the acid-labile Boc group. This orthogonality allows for the selective deprotection of either amino group at different stages of the synthesis, enabling site-specific modifications such as cyclization.[2]

Table 1: Physicochemical Properties of Fmoc-Dap(Boc)-OH

PropertyValue
CAS Number 162558-25-0
Molecular Formula C₂₃H₂₆N₂O₆
Molecular Weight 426.46 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents

While Fmoc-Dap(Boc)-OH can be coupled directly in SPPS using in-situ activating agents, the pre-activated N-hydroxysuccinimide (OSu) ester offers the advantage of being a stable, crystalline solid that can be prepared in advance and used to drive the coupling reaction to completion, which can be particularly beneficial for challenging couplings.

Experimental Protocol: Synthesis of Fmoc-Dap(Boc)-OSu

This protocol describes the conversion of Fmoc-Dap(Boc)-OH to its corresponding OSu ester.

Materials:

  • Fmoc-Dap(Boc)-OH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-Dap(Boc)-OH (1.0 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Workup:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from an ethyl acetate/hexanes mixture to obtain pure Fmoc-Dap(Boc)-OSu as a white crystalline solid.

    • Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.

G Fmoc_Dap_Boc_OH Fmoc-Dap(Boc)-OH Reaction Stir at 0°C to RT Fmoc_Dap_Boc_OH->Reaction NHS N-Hydroxysuccinimide NHS->Reaction DCC DCC or DIC DCC->Reaction Solvent Anhydrous DCM Solvent->Reaction Fmoc_Dap_Boc_OSu Fmoc-Dap(Boc)-OSu Reaction->Fmoc_Dap_Boc_OSu

Caption: Synthesis of Fmoc-Dap(Boc)-OSu.

Incorporation of Fmoc-Dap(Boc)-OH into Peptides via SPPS

The following protocol details the manual solid-phase synthesis of a linear peptide incorporating Fmoc-Dap(Boc)-OH using in-situ activation with HBTU/HATU.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Dap(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x).

  • Incorporation of Fmoc-Dap(Boc)-OH:

    • Follow the same procedure as in step 3, using Fmoc-Dap(Boc)-OH as the amino acid to be coupled.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive next_cycle Next Amino Acid? kaiser->next_cycle Negative next_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection No end Linear Peptide on Resin final_deprotection->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Inducing Conformational Constraints: The Structural Impact of Dap

The incorporation of diaminopropionic acid into a peptide sequence significantly influences its conformational preferences. The shorter side chain of Dap compared to lysine or ornithine restricts the available conformational space, predisposing the peptide backbone to adopt specific secondary structures. Conformational studies have shown that peptides containing Dap residues have a high propensity to form stable β-turns or 3₁₀-helical structures.[2] This is a direct consequence of the altered dihedral angle preferences around the Cα-Cβ bond of the Dap residue.

Ramachandran Ramachandran Plot Ramachandran Plot

Caption: Generic Ramachandran Plot.

Application in Peptide Cyclization: On-Resin Lactam Bridge Formation

One of the most powerful applications of Fmoc-Dap(Boc)-OH is in the synthesis of cyclic peptides through on-resin lactam bridge formation. This is achieved by forming an amide bond between the side-chain amino group of Dap and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu).

Experimental Protocol: On-Resin Cyclization

This protocol assumes a linear peptide containing Fmoc-Dap(Boc)-OH and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) has been synthesized on the resin.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (for All deprotection)

  • Phenylsilane (PhSiH₃) (as a scavenger for All deprotection)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Selective Side-Chain Deprotection (Boc group on Dap):

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes. The concentration of TFA may need to be optimized to ensure selective removal of the Boc group without significant cleavage of other acid-labile protecting groups.

    • Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.

  • Selective Side-Chain Deprotection (e.g., Allyl group on Asp/Glu):

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (25 equivalents) in DCM under an inert atmosphere (e.g., argon) for 2 hours.

    • Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF.

  • On-Resin Lactamization:

    • Swell the deprotected peptide-resin in NMP.

    • In a separate vessel, prepare a solution of HATU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in NMP.

    • Add the coupling solution to the resin and agitate at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring the Cyclization:

    • Take a small aliquot of the resin, wash it thoroughly, and cleave the peptide using a standard cleavage cocktail.

    • Analyze the cleaved peptide by HPLC-MS to monitor the progress of the cyclization and check for the disappearance of the linear precursor.

  • Cleavage and Final Deprotection:

    • Once cyclization is complete, wash the resin with DMF and DCM.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude cyclic peptide in cold diethyl ether, and purify by preparative HPLC.

Cyclization_Workflow start Linear Peptide on Resin (with protected Dap(Boc) and Asp(OAll)) boc_deprotect Selective Boc Deprotection (TFA/DCM) start->boc_deprotect wash1 Wash & Neutralize boc_deprotect->wash1 allyl_deprotect Selective Allyl Deprotection (Pd(PPh₃)₄/PhSiH₃) wash1->allyl_deprotect wash2 Wash allyl_deprotect->wash2 cyclization On-Resin Lactamization (HATU/HOBt/DIPEA) wash2->cyclization monitoring Monitor by HPLC-MS cyclization->monitoring cleavage Cleavage & Global Deprotection (TFA cocktail) monitoring->cleavage purification Purification cleavage->purification end Pure Cyclic Peptide purification->end

Caption: On-Resin Peptide Cyclization Workflow.

Case Studies: The Power of Constrained Peptides

Case Study 1: Cyclic Antimicrobial Peptides (AMPs)

The therapeutic potential of antimicrobial peptides is often limited by their susceptibility to proteolysis and potential for hemolysis. Cyclization via a lactam bridge using Dap has been shown to significantly enhance the stability and therapeutic index of AMPs.[3] By constraining the peptide in an amphipathic helical conformation, the hydrophobic and hydrophilic residues are optimally positioned for interaction with bacterial membranes, leading to improved antimicrobial activity, while the reduced flexibility can decrease non-specific interactions with host cell membranes, thus lowering toxicity.[5][6]

Table 2: Comparison of a Linear and a Cyclic AMP

PeptideMIC (µg/mL) vs. S. aureusHemolytic Activity (HC₅₀, µg/mL)
Linear AMP3250
Cyclic AMP (Dap-Asp lactam)8>200
Case Study 2: Cyclic RGD Peptides for Integrin Targeting

The Arg-Gly-Asp (RGD) motif is a well-known recognition sequence for integrin receptors, which are often overexpressed on the surface of cancer cells. Linear RGD peptides, however, suffer from low receptor affinity and poor in vivo stability. The synthesis of cyclic RGD peptides using a Dap-Asp lactam bridge has been shown to dramatically improve their binding affinity for integrins.[7][8][9] The conformational constraint imposed by the cyclization pre-organizes the RGD motif into a bioactive conformation, leading to enhanced receptor binding and improved tumor-targeting capabilities.[10][11]

Conclusion

Fmoc-Dap(Boc)-OSu and its precursor, Fmoc-Dap(Boc)-OH, are indispensable tools in modern peptide chemistry for the rational design of conformationally constrained peptides. The orthogonal protection scheme allows for the site-specific introduction of constraints, most notably through on-resin lactam bridge formation. The resulting cyclic peptides often exhibit superior biological activity, enhanced metabolic stability, and improved pharmacokinetic profiles compared to their linear counterparts. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their efforts to develop next-generation peptide-based therapeutics.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Robertson, N. S., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 959. [Link]

  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Chen, X., et al. (2005). Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery. Journal of Medicinal Chemistry, 48(4), 1098–1106. [Link]

  • Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 23(10), 2043–2053. [Link]

  • Kirshenbaum, K., et al. (2012). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science, 15(1), 2–11. [Link]

  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(12), 7598-7609. [Link]

  • Colombo, R., et al. (2012). Synthesis and biological evaluation (in vitro and in vivo) of cyclic arginine-glycine-aspartate (RGD) peptidomimetic-paclitaxel conjugates targeting integrin αVβ3. Organic & Biomolecular Chemistry, 11(2), 268–279. [Link]

  • Zeggaf, C., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. International Journal of Peptide and Protein Research, 52(4), 285–293. [Link]

  • Google Patents. (2006).
  • Sharma, S., et al. (2025). Cyclization of Two Antimicrobial Peptides Improves Their Activity. ACS Omega, 10(9), 11466–11477. [Link]

  • Li, Z., et al. (2017). Cyclic RGD peptide-modified liposomal drug delivery system for targeted cancer therapy. International Journal of Nanomedicine, 12, 2259–2274. [Link]

  • 2BScientific. (n.d.). Ramachandran Plot as a Tool for Peptide and Protein Structures' Quality Determination. [Link]

  • Adachi, Y., et al. (2018). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 74(38), 5275-5280. [Link]

  • Lapidot, Y., et al. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. The Journal of Lipid Research, 8(2), 142–145. [Link]

  • Pearson. (2022). Ramachandran Plot Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Dal Corso, A., et al. (2016). Synthesis and biological evaluation of dual action cyclo-RGD/SMAC mimetic conjugates targeting αvβ3/αvβ5 integrins and IAP proteins. Organic & Biomolecular Chemistry, 14(39), 9357–9369. [Link]

  • Gohier, A., et al. (2026). Aqueous residue selective peptide cyclization strategies to access antimicrobial peptides. ACS Spring 2026. [Link]

  • Physics Wallah. (2023). Peptide Bonds and Ramachandran Plots. [Link]

  • Piras, A., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 849. [Link]

  • Kawakami, T., et al. (2024). Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement. Frontiers in Chemistry, 12, 1404612. [Link]

  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol. [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

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Sources

Foundational

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and drug development professionals, Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) represents the most prevalent and versatile methodology for the chemical synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) represents the most prevalent and versatile methodology for the chemical synthesis of peptides.[1] Developed as a milder alternative to the Boc/Benzyl strategy, Fmoc-SPPS has become a cornerstone of peptide research, facilitating the creation of complex peptide molecules for a wide range of applications, from basic biological investigations to the development of novel therapeutics.[1] This guide provides an in-depth exploration of the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis using this powerful technique.

The Foundational Principles of Fmoc-SPPS: An Orthogonal Approach

Fmoc-SPPS is a cyclical process characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, typically a polymeric resin.[2][3] The synthesis progresses from the C-terminus to the N-terminus. The elegance of this method lies in its orthogonal protection scheme, where:

  • The temporary Nα-Fmoc group is stable to acid but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]

  • Side-chain protecting groups are stable to the mild base used for Fmoc removal but are cleaved by strong acid, most commonly trifluoroacetic acid (TFA), during the final step.[6][7]

This orthogonality ensures that the side-chain protecting groups remain intact throughout the synthesis, preventing unwanted side reactions, and are only removed concurrently with the cleavage of the completed peptide from the resin support.[8]

The Core Components: Building Blocks of a Successful Synthesis

A successful Fmoc-SPPS campaign relies on the judicious selection of its three primary components: the solid support (resin), the protected amino acids, and the coupling reagents.

The Solid Support: Resins and Linkers

The resin serves as the insoluble anchor for the growing peptide chain, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[9] The choice of resin is critical as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[9][10]

Resin TypeC-Terminal FunctionalityCleavage ConditionsKey Characteristics & Applications
Wang Resin Carboxylic AcidModerate TFA (e.g., 95% TFA)Most common resin for generating peptide acids. Good stability under various reaction conditions.[2][11]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidVery Mild Acid (e.g., 1% TFA, AcOH)Ideal for synthesizing protected peptide fragments that can be used in subsequent segment condensations.[9][12]
Rink Amide Resin AmideModerate TFA (e.g., 95% TFA)The most widely used resin for the synthesis of peptide amides.[2][13]
Sieber Amide Resin AmideVery Mild Acid (e.g., 1% TFA)Suitable for producing protected peptide amides.[9][13]
Fmoc-Protected Amino Acids

The building blocks of the peptide are Nα-Fmoc protected amino acids. The side chains of trifunctional amino acids (e.g., Lys, Asp, Glu, Cys, Arg, His) are protected with acid-labile groups to prevent side reactions during synthesis.[7] The quality of these building blocks is paramount, as impurities can lead to chain termination or the incorporation of undesired modifications.[7]

Coupling Reagents: Forging the Peptide Bond

The formation of the peptide bond, an amide linkage, requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This is achieved using coupling reagents. The choice of reagent is a balance between reaction speed, efficiency, and the suppression of side reactions, particularly racemization.[14]

Coupling ReagentClassActivation MechanismTypical Coupling TimeRelative Reactivity
DIC/HOBt CarbodiimideForms an HOBt-active ester60 - 120 minGood
HBTU / HATU Aminium/Uronium SaltForms an HOBt/HOAt-active ester20 - 60 minHigh to Very High
PyBOP Phosphonium SaltForms an HOBt-active ester30 - 60 minHigh

Data extrapolated from studies on sterically hindered amino acids. Actual times may vary.[14]

HATU is often preferred for difficult couplings involving sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[14][15]

The Fmoc-SPPS Cyclical Workflow: A Step-by-Step Analysis

The synthesis of a peptide is an iterative process, with each cycle adding one amino acid to the growing chain. Each cycle consists of three main steps: deprotection, activation/coupling, and washing.

Fmoc_SPPS_Cycle start Start Cycle: Peptide-Resin with N-terminal Fmoc deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 Remove Base & Byproducts coupling Step 2: Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagent, Base) wash1->coupling Prepare for Coupling wash2 Washing (DMF) coupling->wash2 Remove Excess Reagents end_cycle End Cycle: Peptide-Resin Elongated by one residue wash2->end_cycle next_cycle Initiate Next Cycle end_cycle->next_cycle next_cycle->deprotection Repeat for next amino acid

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Step 1: Nα-Fmoc Deprotection

The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.[1] This exposes a free amine, which is necessary for the subsequent coupling reaction.

Mechanism: The Fmoc group is cleaved via a base-induced β-elimination mechanism.[5][8] A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide.[8][15] The excess piperidine also acts as a scavenger for the liberated DBF, preventing it from reacting with the newly freed amine.[8]

Fmoc_Deprotection cluster_0 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion + Piperidine Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine Scavenging DBF-Piperidine Adduct DBF->Scavenging + Piperidine

Caption: The mechanism of Fmoc group removal by piperidine.[3]

Detailed Protocol: Fmoc Deprotection

  • Initial Wash: Wash the peptide-resin with DMF (3 times) to remove residual solvent and reagents from the previous step.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[1] Allow the reaction to proceed for 3 minutes with agitation. Drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and react for an additional 10-15 minutes.[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all residual piperidine and DBF are removed.[12]

Step 2: Amino Acid Activation and Coupling

With the N-terminal amine deprotected, the next Fmoc-protected amino acid in the sequence is introduced and coupled to the growing chain.

Mechanism: Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are commonly used to activate the carboxylic acid of the incoming amino acid.[3] The addition of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure forms an active ester intermediate. This intermediate is less prone to racemization and reacts efficiently with the free amine of the peptide chain to form the peptide bond.[3][15]

Detailed Protocol: Amino Acid Coupling (using HCTU)

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin's loading capacity) and a coupling reagent like HCTU (2.9 equivalents) in DMF.[3] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), and allow the mixture to pre-activate for 1-2 minutes.[1][3]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.[3] For "difficult" couplings (e.g., involving sterically hindered amino acids or aggregating sequences), the reaction time can be extended, or a second coupling can be performed with fresh reagents.[3]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts.[14]

Monitoring the Synthesis

To ensure the fidelity of the synthesis, it is crucial to monitor the completeness of both the deprotection and coupling steps.

  • Fmoc Deprotection Monitoring: The cleavage of the Fmoc group can be quantified by measuring the UV absorbance of the DBF-piperidine adduct in the drained deprotection solution at approximately 301 nm.[16]

  • Coupling Reaction Monitoring: The presence of free primary amines after the coupling step can be qualitatively assessed using colorimetric tests, such as the Kaiser (ninhydrin) test.[16][17] A positive test (blue beads) indicates incomplete coupling, necessitating a recoupling step.

The Final Steps: Cleavage, Deprotection, and Purification

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.

Cleavage and Side-Chain Deprotection

This is typically accomplished in a single step by treating the peptide-resin with a strong acid, most commonly a "cocktail" based on trifluoroacetic acid (TFA).[18][19]

The Role of Scavengers: During the cleavage process, the acid-labile side-chain protecting groups are released as highly reactive carbocations.[6] These cations can re-attach to or modify sensitive amino acid residues within the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine.[18] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[18]

Common Cleavage Cocktails:

Reagent CocktailComposition (v/v/v/v)Target Residues & Purpose
Reagent K TFA / water / phenol / thioanisole / EDTA robust, general-purpose cocktail for peptides containing multiple sensitive residues.[18]
TFA / TIS / water TFA (95%) / Triisopropylsilane (2.5%) / Water (2.5%)A common, less odorous cocktail suitable for most sequences, especially those with Arg(Pbf) and Trp(Boc).[18]
TFA / EDT / TIS / water TFA (92.5%) / Ethanedithiol (2.5%) / TIS (2.5%) / Water (2.5%)Recommended for peptides containing Cysteine to prevent re-attachment of the trityl group.[20]

Detailed Protocol: Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Add the appropriate TFA cleavage cocktail to the dried resin in a reaction vessel. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[15]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[5]

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.

Common Challenges and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, several challenges can arise, potentially compromising the yield and purity of the final product.

ChallengeCauseMitigation Strategies
Incomplete Coupling/Deprotection Steric hindrance or peptide aggregation on the resin.[3]Increase reaction times; perform "double coupling" or "double deprotection"; use stronger coupling reagents or modified deprotection solutions (e.g., with DBU).[3]
Racemization Loss of stereochemical integrity, especially at the activated C-terminal amino acid and for residues like Cys and His.[3]Use coupling additives like HOBt or OxymaPure; avoid prolonged activation times; use coupling reagents known to suppress racemization (e.g., HATU).[3][15]
Aspartimide Formation Cyclization of aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences, catalyzed by the piperidine used for Fmoc deprotection.[8][15]Use shorter deprotection times; add HOBt to the deprotection solution; use side-chain protecting groups designed to minimize this side reaction.[15]
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide upon deprotection, leading to cleavage from the resin. Most common with Proline or Glycine at the C-terminus.[8][15]Couple the third amino acid immediately after deprotecting the second; use 2-CTC resin which allows for loading of Fmoc-dipeptides.

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and highly adaptable methodology that has revolutionized the field of peptide chemistry.[1] A thorough understanding of the core principles, meticulous execution of experimental protocols, and the judicious selection of resins, linkers, and reagents are paramount to the successful synthesis of high-purity peptides for research and therapeutic development.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: )
  • Fmoc Resin Cleavage and Deprotection. (URL: )
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (URL: )
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (URL: )
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: )
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • Solid Phase Peptide Synthesis (Spps) - Sunresin Life Sciences. (URL: [Link])

  • Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. (URL: [Link])

  • Peptide Synthesis Resins - AAPPTEC. (URL: [Link])

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])

  • Resins for Solid Phase Peptide Synthesis - Core Resins - AAPPTEC. (URL: [Link])

  • Refractive index: The best process analytical tool for greening solid-phase peptide synthesis. (URL: [Link])

  • Fmoc Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (URL: [Link])

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (URL: [Link])

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches - Peptide Chemistry. (URL: [Link])

Sources

Exploratory

Fmoc-Dap(Boc)-OSu: A Versatile Scaffold for Post-Translational Modification and Drug Conjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the ability to introduce precise modifications into peptides and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the ability to introduce precise modifications into peptides and proteins is paramount. These modifications can range from simple labels for imaging to complex payloads for targeted drug delivery. At the heart of this capability lies a class of specialized chemical building blocks, among which Fmoc-Dap(Boc)-OSu stands out for its versatility and reliability. This guide provides an in-depth exploration of Fmoc-Dap(Boc)-OSu, moving beyond a simple protocol to offer the nuanced, field-tested insights required for successful application in a research and development setting.

Foundational Principles: Deconstructing Fmoc-Dap(Boc)-OSu

To effectively utilize Fmoc-Dap(Boc)-OSu, a thorough understanding of its constituent parts is essential. Each component is strategically chosen to control reactivity and ensure seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

  • Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the α-amine of the diaminopropionic acid (Dap) core. Its removal is typically achieved using a solution of 20% piperidine in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The bulky, aromatic nature of the Fmoc group also serves to prevent aggregation during peptide synthesis.

  • Dap (Diaminopropionic acid): This non-canonical amino acid is the core scaffold. It possesses two amine groups: the α-amine, involved in peptide bond formation, and the β-amine on the side chain, which is the point of modification.

  • Boc (tert-Butyloxycarbonyl): This is an acid-labile protecting group for the β-amine of the Dap side chain. It is stable to the basic conditions used for Fmoc removal, providing orthogonal protection. This orthogonality is the key to site-selective modification. The Boc group is typically removed using moderate to strong acids, such as trifluoroacetic acid (TFA), which is a standard component of cleavage cocktails in SPPS.

  • OSu (N-Hydroxysuccinimidyl ester): This is a highly efficient activating group for the carboxylic acid of the Dap residue. It transforms the carboxyl group into an active ester, which readily reacts with primary and secondary amines to form stable amide bonds. This pre-activation obviates the need for in-situ coupling reagents during the initial incorporation of the Dap residue onto a resin or the N-terminus of a peptide.

The Logic of Orthogonal Protection

The strategic combination of the base-labile Fmoc group and the acid-labile Boc group is the cornerstone of Fmoc-Dap(Boc)-OSu's utility. This "orthogonal" protection scheme allows for the selective deprotection of either the α-amine or the β-amine, giving the researcher precise control over the reaction sequence.

G cluster_0 Fmoc-Dap(Boc)-OSu Structure Fmoc Fmoc (Base-Labile) alpha_N α-Amine Fmoc->alpha_N Protects Dap_core Dap Core alpha_N->Dap_core beta_N β-Amine Dap_core->beta_N Carboxyl Carboxyl Dap_core->Carboxyl Boc Boc (Acid-Labile) Boc->beta_N Protects OSu OSu (Active Ester) Carboxyl->OSu Activates

Figure 1: Structural components and protecting group strategy of Fmoc-Dap(Boc)-OSu.

Core Applications and Strategic Implementation

Fmoc-Dap(Boc)-OSu is not a one-trick pony. Its applications are diverse, ranging from the synthesis of branched peptides to the construction of complex antibody-drug conjugates (ADCs).

Site-Specific Labeling and Conjugation

The most common application is the introduction of a unique, reactive handle at a specific position within a peptide sequence. Once the peptide is synthesized and the Fmoc group of the Dap residue is removed, the free β-amine can be selectively modified on-resin.

Workflow for On-Resin Side-Chain Modification:

G Start Start: Peptide-Resin with Fmoc-Dap(Boc) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 2. Wash (DMF, DCM, etc.) Fmoc_Deprotection->Wash_1 Side_Chain_Mod 3. Side-Chain Modification (e.g., Acylation, Alkylation) Wash_1->Side_Chain_Mod Wash_2 4. Wash (DMF, DCM, etc.) Side_Chain_Mod->Wash_2 Continue_SPPS 5. Continue Peptide Synthesis (Fmoc-AA Coupling) Wash_2->Continue_SPPS Cleavage 6. Cleavage & Final Deprotection (TFA Cocktail) Continue_SPPS->Cleavage End End: Modified Peptide Cleavage->End

Figure 2: General workflow for on-resin side-chain modification using Fmoc-Dap(Boc)-OH.

Experimental Protocol: On-Resin Acylation of the Dap Side Chain

  • Resin Swelling: Swell the peptide-resin (containing the Fmoc-Dap(Boc) residue) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Perform a thorough washing cycle: DMF (x5), Dichloromethane (DCM) (x3), DMF (x3). A Kaiser test should be performed to confirm the presence of a free amine.

  • Acylation: Prepare a solution of the desired carboxylic acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU/HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Add this solution to the resin and shake for 2-4 hours at room temperature.

  • Washing: Repeat the washing cycle from step 3. A Kaiser test should now be negative, indicating complete acylation.

  • Continuation: Proceed with the synthesis of the remaining peptide sequence or move to final cleavage.

Causality and Trustworthiness: The excess of reagents in step 4 drives the reaction to completion, which is critical in solid-phase synthesis where reaction kinetics can be slower. The Kaiser test is a self-validating checkpoint; a positive result (blue color) after deprotection and a negative result (yellow color) after acylation provide high confidence in the success of each step before proceeding.

Synthesis of Branched and Cyclic Peptides

The orthogonal nature of the Dap side chain allows for the synthesis of branched peptides. The main peptide chain can be elongated from the α-amine, while a second peptide chain can be grown from the β-amine after Boc deprotection. This is particularly useful for creating scaffolds that mimic complex protein epitopes or for developing multivalent ligands.

Quantitative Data and Reaction Parameters

The efficiency of coupling and deprotection steps is critical for the final purity of the modified peptide. Below is a summary of typical parameters.

ParameterConditionTypical ReagentTimeValidation Method
Fmoc Deprotection Standard20% Piperidine in DMF2 x 10 minUV-Vis of fulvene adduct
Boc Deprotection On-Resin (selective)1-2% TFA in DCM5-10 x 2 minNot commonly done
Boc Deprotection Final Cleavage95% TFA, 2.5% TIS, 2.5% H₂O2-4 hoursHPLC, Mass Spec
Side-Chain Coupling AcylationCarboxylic Acid, HATU, DIPEA1-4 hoursKaiser Test
Side-Chain Coupling SulfonylationSulfonyl Chloride, DIPEA1-2 hoursKaiser Test

Expert Insight: While selective on-resin Boc deprotection is possible with dilute TFA, it can be challenging to control and may lead to premature cleavage of acid-labile linkers. It is often more robust to perform side-chain modifications via acylation or alkylation of the free amine after Fmoc removal and reserve Boc deprotection for the final cleavage step.

Troubleshooting and Field-Proven Insights

  • Incomplete Side-Chain Coupling: If the Kaiser test remains positive after the modification step, it indicates incomplete reaction. Causality: This can be due to steric hindrance from the peptide sequence or the modifying agent, or insufficient reagent equivalents. Solution: Double the coupling time, increase the equivalents of reagents, or switch to a more potent coupling agent like HATU. In some cases, gentle heating (35-40°C) can improve efficiency, but must be used with caution to avoid side reactions.

  • Side Reactions During Final Cleavage: The free amine of the Dap side chain (after Boc removal) can be susceptible to side reactions, particularly if the peptide contains sensitive residues like Tryptophan. Causality: Cationic species generated during cleavage can modify the unprotected side chain. Solution: Ensure an adequate scavenger cocktail is used during TFA cleavage. Triisopropylsilane (TIS) is an effective scavenger for this purpose.

  • Poor Solubility of the Final Peptide: Introduction of large, hydrophobic modifications can significantly decrease the solubility of the final peptide product. Causality: The physicochemical properties of the peptide are altered. Solution: Plan the purification strategy accordingly. It may be necessary to use HPLC solvents containing a higher percentage of organic modifier (e.g., acetonitrile) or additives like formic acid. In some cases, purification may need to be performed in denaturing conditions.

Conclusion

Fmoc-Dap(Boc)-OSu is more than just a chemical reagent; it is an enabling tool for sophisticated peptide engineering. Its well-defined, orthogonal protecting group strategy provides a reliable and controllable method for introducing a vast array of chemical moieties at specific sites within a peptide sequence. By understanding the underlying principles of its reactivity and adhering to validated protocols with built-in checkpoints, researchers can confidently leverage this versatile building block to advance their programs in drug discovery, diagnostics, and fundamental biological research.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (W. C. Chan and P. D. White, Eds.). Oxford University Press. [Link]

  • Introduction to Peptide Synthesis. (CEM Corporation). [Link]

Foundational

The Strategic Application of Fmoc-Dap(Boc)-OSu in Advanced Peptide Synthesis and Bioconjugation

The architectural precision required in modern peptide therapeutics and bioconjugates demands building blocks that offer both structural control and chemical reliability. Among orthogonally protected diamino acids, deriv...

Author: BenchChem Technical Support Team. Date: March 2026

The architectural precision required in modern peptide therapeutics and bioconjugates demands building blocks that offer both structural control and chemical reliability. Among orthogonally protected diamino acids, derivatives of 2,3-diaminopropionic acid (Dap) are highly prized for providing the shortest possible side-chain spacer.

While the free acid form, Fmoc-Dap(Boc)-OH, is a staple in solid-phase peptide synthesis (SPPS), the pre-activated N-hydroxysuccinimide ester—Fmoc-Dap(Boc)-OSu —offers a distinct mechanistic advantage. By eliminating the need for in situ coupling reagents, this activated ester bypasses common side reactions, ensuring high-fidelity amide bond formation in sterically demanding or chemically sensitive environments.

This technical guide dissects the mechanistic causality, structural kinetics, and self-validating experimental protocols associated with Fmoc-Dap(Boc)-OSu, comparing it rigorously against other protected amino acids.

Structural and Mechanistic Divergence

The Pitfalls of In Situ Activation

Standard peptide coupling relies on free acids, such as Fmoc-Dap(Boc)-OH or Fmoc-Lys(Boc)-OH, which require in situ activation using reagents like DIC/HOBt, HATU, or PyBOP 1. While effective, these activators introduce significant risks:

  • Guanidinylation: Uronium-based reagents (e.g., HATU, HBTU) can react directly with the N-terminal amine of the growing peptide chain if activation is incomplete, permanently terminating the sequence.

  • Epimerization: Over-activation of the carboxylic acid, particularly in the presence of strong bases like DIPEA, can lead to oxazolone formation and subsequent chiral inversion at the α-carbon.

The OSu Ester Advantage

Fmoc-Dap(Boc)-OSu circumvents these issues by utilizing a pre-activated N-hydroxysuccinimide (OSu) ester 2. The OSu leaving group is highly chemoselective for primary amines. Because the molecule is already activated, no external coupling reagents are added to the reaction mixture. The aminolysis proceeds cleanly via a tetrahedral intermediate, collapsing to form the peptide bond while releasing water-soluble N-hydroxysuccinimide (HOSu) as the sole byproduct.

G A Fmoc-Dap(Boc)-OSu (Pre-activated Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Peptide-NH2 (Nucleophile) B->C Amine Addition D Peptide Bond Formation (Target Conjugate) C->D Collapse & Elimination E HOSu (Leaving Group) C->E Byproduct Release

Mechanistic pathway of OSu ester aminolysis in peptide bond formation.

Chain Length Kinetics and Steric Considerations

The choice between Dap, Dab (diaminobutyric acid), Orn (ornithine), and Lys (lysine) is dictated by the required spatial geometry of the final bioconjugate. Dap features a single methylene group (β-carbon) separating the backbone from the side-chain amine.

This extreme proximity restricts conformational flexibility, making Dap derivatives ideal for synthesizing rigid cyclic tetrapeptides 3 or introducing metal chelators (like N2S2 systems for Technetium-99m labeling) where precise spatial arrangement is mandatory for function 4.

Quantitative Comparison of Protected Diamino Acids
Protected Amino AcidSide-Chain SpacerActivation StateCoupling Reagent Required?Primary Application
Fmoc-Dap(Boc)-OSu 1 Carbon (β)Pre-activated (OSu)NoRigid bioconjugation, sterically sensitive couplings
Fmoc-Dap(Boc)-OH 1 Carbon (β)Free AcidYes (e.g., DIC/HATU)Standard SPPS, SAR studies
Fmoc-Dab(Boc)-OH 2 Carbons (γ)Free AcidYesIntermediate spacer cyclization
Fmoc-Lys(Boc)-OH 4 Carbons (ε)Free AcidYesFlexible branching, long spacer conjugation

Causality-Driven Experimental Protocol

To ensure a self-validating system, the following protocol details the incorporation of Fmoc-Dap(Boc)-OSu onto a growing peptide chain via SPPS. Every step is designed with a specific chemical causality to maximize yield and verify success.

Step-by-Step Methodology: Site-Specific Conjugation

Step 1: Resin Swelling

  • Action: Suspend the resin-bound peptide (e.g., on Rink Amide AM resin) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polystyrene polymer matrix, maximizing the surface area and accessibility of the reactive N-terminal amines trapped within the resin pores.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).

  • Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorene ring, triggering a β-elimination mechanism that removes the Fmoc group and exposes the nucleophilic primary amine. Extensive washing prevents residual piperidine from reacting with the incoming OSu ester.

Step 3: Pre-activated Coupling

  • Action: Dissolve 2.0 equivalents of Fmoc-Dap(Boc)-OSu in minimal DMF. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Add the solution to the resin and agitate for 2 hours at room temperature.

  • Causality: The pre-activated OSu ester directly undergoes aminolysis with the N-terminus. No HATU or DIC is added, eliminating the risk of activator-induced side reactions. DIPEA is strictly included to neutralize any trace acids and ensure the N-terminal amine remains fully deprotonated (nucleophilic) throughout the reaction.

Step 4: In-Line Validation (Kaiser Test)

  • Action: Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, potassium cyanide). Heat at 100°C for 3 minutes.

  • Causality: This colorimetric assay acts as a self-validating checkpoint. Free primary amines react with ninhydrin to form Ruhemann's purple (blue beads). A successful coupling consumes all free amines, resulting in a negative test (yellow beads/solution). If blue persists, a second coupling cycle is mandated.

G Start Resin-Bound Peptide-NH2 Path1 Add Fmoc-Dap(Boc)-OSu + Base (DIPEA) Start->Path1 Path2 Add Fmoc-Dap(Boc)-OH + Activator (HATU/DIC) + Base Start->Path2 Result1 Direct Aminolysis (High Purity, No Activator Byproducts) Path1->Result1 Result2 In Situ Activation (Risk of Guanidinylation/Epimerization) Path2->Result2

Workflow comparison between pre-activated OSu esters and in situ activation.

Post-Synthesis Bioconjugation and Cleavage

Following the successful assembly of the peptide, the orthogonal nature of the protecting groups is leveraged. Global cleavage using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) simultaneously cleaves the peptide from the resin and removes the side-chain Boc group from the Dap residue 5.

This exposes a highly reactive, sterically constrained primary amine on the β-carbon. Because of the minimal spacer length, this site is highly optimized for the covalent attachment of bulky fluorophores, cytotoxic payloads (in ADCs), or for head-to-side-chain cyclization protocols where entropic penalties must be minimized. Final validation of the construct is achieved via RP-HPLC and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and purity of the Dap-functionalized bioconjugate.

References

  • Global Research Online. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available at:[Link]

  • Google Patents.EP3819308A1 - Process for the manufacture of derivatized amino acids.
  • ACS Publications. A Simple Two-Step Approach for Introducing a Protected Diaminedithiol Chelator during Solid-Phase Assembly of Peptides. Available at: [Link]

Sources

Exploratory

The Significance of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Cornerstone of Modern Peptide Synthesis In the intricate world of peptide and protein chemistry, the strategic use of protecting groups is paramount to the successful synthesis of complex biomolecules.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Modern Peptide Synthesis

In the intricate world of peptide and protein chemistry, the strategic use of protecting groups is paramount to the successful synthesis of complex biomolecules.[1] Among the arsenal of chemical moieties developed for this purpose, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands as a landmark achievement, fundamentally reshaping the landscape of solid-phase peptide synthesis (SPPS).[2][3] Introduced by Carpino and Han in 1972, the Fmoc group's unique base-lability, coupled with its stability to acidic conditions, provided a much-needed orthogonal protection strategy that has become the gold standard in the field.[4][5] This guide provides an in-depth technical exploration of the Fmoc protecting group, from its core chemical principles to its practical application in the laboratory, tailored for researchers, scientists, and drug development professionals.

The Chemical Foundation: Understanding the Power of Orthogonality

The success of any multi-step chemical synthesis, particularly SPPS, hinges on the concept of orthogonality . This principle dictates that different protecting groups within a molecule can be selectively removed under distinct reaction conditions without affecting one another.[6][7] The Fmoc/tBu (tert-butyl) strategy exemplifies this, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are shielded by acid-labile groups like tert-butyl (tBu).[6][8]

This orthogonality is the cornerstone of the Fmoc group's significance. It allows for the iterative and controlled elongation of the peptide chain, as the Fmoc group can be cleaved at each cycle without disturbing the acid-sensitive side-chain protectors or the linkage of the peptide to the solid support resin.[3][5]

The Mechanism of Fmoc Deprotection: A Base-Catalyzed β-Elimination

The selective removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction.[3] The process is typically carried out using a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][9]

The mechanism proceeds as follows:

  • Proton Abstraction: Piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4][10]

  • β-Elimination: This deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[4][10]

  • Scavenging: The excess piperidine in the reaction mixture then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct. This prevents the highly reactive DBF from re-attaching to the newly liberated amine of the peptide chain.[4][11]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Deprotonated Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) DBF->DBF_Adduct Scavenging

Caption: Mechanism of Fmoc deprotection by piperidine.

This rapid and clean reaction, coupled with the ability to monitor the release of the DBF-piperidine adduct spectrophotometrically at around 300 nm, provides a reliable and easily trackable deprotection step in the SPPS cycle.[5][9]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow: A Step-by-Step Guide

The Fmoc-SPPS strategy is a cyclical process that enables the efficient and automated synthesis of peptides on a solid support.[12][13] The following is a generalized protocol for a single coupling cycle.

Experimental Protocol: Standard Fmoc-SPPS Cycle

1. Resin Preparation and Swelling:

  • The synthesis begins with a solid support resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) to which the first Fmoc-protected amino acid is attached.[13][14]

  • The resin is swelled in a suitable solvent, typically DMF or dichloromethane (DCM), for at least 30 minutes to ensure optimal accessibility of the reactive sites.[14][15]

2. Fmoc Deprotection:

  • The swelled resin is treated with a 20% (v/v) solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.[11][13]

  • This deprotection step is typically performed in two stages: a short initial treatment (1-5 minutes) followed by a longer treatment (5-20 minutes) to ensure complete removal.[4][16]

  • Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the DBF-piperidine adduct.[11]

3. Amino Acid Coupling:

  • The next Fmoc-protected amino acid is activated in a separate vessel. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as diisopropylethylamine (DIPEA).[15][]

  • The activated amino acid solution is then added to the deprotected peptide-resin.

  • The coupling reaction is allowed to proceed for 30-60 minutes at room temperature.[15] The completion of the reaction can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines.[11]

4. Washing:

  • After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts, preparing the peptide-resin for the next cycle.[5]

This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.[5]

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Next Cycle End Elongated Peptide-Resin Washing2->End Final Cycle

Caption: The cyclical workflow of Fmoc-based SPPS.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the final step involves cleaving the peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups.[15] This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers such as water and triisopropylsilane (TIS) to quench reactive carbocations generated during the process.[13][15]

Advantages and Disadvantages of the Fmoc Strategy

The widespread adoption of the Fmoc strategy is a testament to its numerous advantages over the older Boc (tert-butyloxycarbonyl) methodology.[18][] However, like any chemical strategy, it is not without its limitations.

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Mildly basic (e.g., 20% piperidine in DMF)[5]Strongly acidic (e.g., TFA)[18]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[]Very acid-labile (e.g., benzyl-based)[18]
Final Cleavage Strong acid (e.g., TFA)[8]Very strong acid (e.g., HF)[20]
Orthogonality High degree of orthogonality[5][]Lower degree of orthogonality[21]
Automation Highly amenable to automated synthesis[][22]Less suitable for full automation
Compatibility Compatible with acid-sensitive modifications (e.g., glycosylation, phosphorylation)[][21]Harsh acidic conditions can degrade sensitive modifications[21]
Potential Side Reactions Aspartimide formation, diketopiperazine formation[4][23]Premature side-chain deprotection[24]
Key Advantages of the Fmoc Strategy:
  • Mild Deprotection Conditions: The use of a weak base for Fmoc removal prevents the degradation of acid-sensitive peptide sequences and modifications.[5][]

  • Superior Orthogonality: The distinct chemical conditions for Nα- and side-chain deprotection minimize unwanted side reactions.[5][]

  • Amenability to Automation: The simple and repetitive nature of the Fmoc-SPPS cycle is ideally suited for automated peptide synthesizers, leading to high throughput and reproducibility.[][22]

  • Real-time Monitoring: The UV absorbance of the DBF-piperidine adduct allows for real-time monitoring of the deprotection step.[5]

Potential Challenges and Mitigation Strategies:
  • Aspartimide Formation: Peptides containing aspartic acid residues can be prone to the formation of a cyclic aspartimide side product under basic deprotection conditions.[4] This can be mitigated by using shorter deprotection times or alternative deprotection cocktails.[4]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can lead to the formation of a diketopiperazine, cleaving the peptide from the resin. This is particularly problematic for sequences with proline at the second position.[23]

  • Aggregation of Hydrophobic Peptides: Long, hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete reactions. The Boc strategy can sometimes offer advantages in these cases.[18]

Conclusion: An Enduring Legacy in Peptide Science

The fluorenylmethoxycarbonyl protecting group has revolutionized the field of chemical peptide synthesis.[2][24] Its unique chemical properties have enabled the routine and automated synthesis of peptides of increasing length and complexity, which was previously a significant challenge.[21][24] The mild reaction conditions of the Fmoc strategy have also expanded the scope of peptide chemistry to include a wide range of post-translational modifications, opening up new avenues for research and drug development.[21] For researchers and drug development professionals, a thorough understanding of the principles and practicalities of the Fmoc protecting group is essential for the successful design and execution of synthetic peptide-based projects.

References

  • Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved March 15, 2026.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved March 15, 2026.
  • Fiveable. (2026, February 10). Side Chain Protection in Peptide Synthesis.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved March 15, 2026.
  • Nowick, J. S. (n.d.).
  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • Peptide Synthesis. (n.d.).
  • MDPI. (n.d.).
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids. Retrieved March 15, 2026.
  • BenchChem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved March 15, 2026.
  • BenchChem. (n.d.). A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. Retrieved March 15, 2026.
  • National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
  • SciSpace. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key....
  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved March 15, 2026.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 15, 2026.
  • BOC Sciences. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. Retrieved March 15, 2026.
  • Australian Journal of Chemistry. (2025, September 3). 15. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
  • BenchChem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Retrieved March 15, 2026.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved March 15, 2026.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved March 15, 2026.
  • BenchChem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis. Retrieved March 15, 2026.
  • National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis.
  • PubMed. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ConnectSci. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved March 15, 2026.
  • Peptide Synthesis. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved March 15, 2026.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved March 15, 2026.
  • BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Retrieved March 15, 2026.
  • BOC Sciences. (2026, January 15). The Chemistry of Protection: Understanding Fmoc-Cl in Synthesis.
  • MilliporeSigma. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Google Patents. (n.d.).
  • BOC Sciences. (2024, August 28). Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry.
  • ResearchGate. (n.d.).
  • PubMed. (2012, December 7).

Sources

Protocols & Analytical Methods

Method

Application Note: Fmoc Deprotection Conditions and Protocols for Peptides Containing Dap(Boc)

Introduction & Chemical Causality L-2,3-diaminopropionic acid (Dap) is a non-natural amino acid frequently incorporated into synthetic peptides to introduce a short, amine-functionalized side chain. It is widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

L-2,3-diaminopropionic acid (Dap) is a non-natural amino acid frequently incorporated into synthetic peptides to introduce a short, amine-functionalized side chain. It is widely utilized for peptide branching, head-to-side-chain cyclization, and the conjugation of fluorophores or therapeutics[1]. During Solid-Phase Peptide Synthesis (SPPS), the highly nucleophilic β -amino group of Dap must be masked to prevent unwanted branching and polymerization. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose, yielding the building block Fmoc-Dap(Boc)-OH.

The selection of Fmoc-Dap(Boc)-OH relies on the fundamental principle of orthogonal protection[]. The N- α -Fmoc group is base-labile, removed via an E1cB elimination mechanism using a secondary amine (typically piperidine). In contrast, the side-chain Boc group is a sterically hindered carbamate that is highly stable to basic conditions but highly labile to strong acids (e.g., Trifluoroacetic acid, TFA)[]. This orthogonality ensures that the β -amine remains fully protected during the iterative Fmoc deprotection cycles required for chain elongation.

Mechanistic Pathway & Workflow

During the Fmoc deprotection step, piperidine abstracts the acidic proton at the 9-position of the fluorenyl ring. This initiates a β -elimination that releases dibenzofulvene (DBF) and carbon dioxide, exposing the free α -amine. DBF subsequently reacts with excess piperidine to form a DBF-piperidine adduct[3]. Throughout this base-catalyzed process, the Dap(Boc) residue remains completely inert.

SPPS_Workflow Start Fmoc-Peptidyl-Resin (Internal Dap(Boc)) Deprotect Fmoc Deprotection 20% Piperidine in DMF Start->Deprotect Base treatment Intermediate Free α-Amine (Dap β-Boc remains intact) Deprotect->Intermediate β-elimination of Fmoc Coupling Chain Elongation Coupling next Fmoc-AA Intermediate->Coupling Addition of activated AA Coupling->Deprotect Repeat until sequence complete Global Global Cleavage 95% TFA / Scavengers Coupling->Global Sequence Complete Final Unprotected Peptide (Free β-amine on Dap) Global->Final Acidolysis of Boc & Linker

Workflow of Fmoc SPPS incorporating Dap(Boc), highlighting orthogonal deprotection steps.

Experimental Protocol: Fmoc Deprotection of Dap(Boc)-Containing Peptides

This protocol outlines the optimal conditions for removing the Fmoc group from a peptidyl-resin containing a previously coupled Dap(Boc) residue, or from the Fmoc-Dap(Boc)-OH residue itself[1].

Reagents:

  • Deprotection Solution : 20% (v/v) Piperidine in N,N-dimethylformamide (DMF).

  • Wash Solvents : Peptide-synthesis grade DMF and Dichloromethane (DCM).

  • Optional Additive : 0.1 M HOBt (Recommended only if the sequence contains Asp residues prone to base-catalyzed aspartimide formation)[4].

Step-by-Step Methodology:

  • Resin Swelling : Swell the peptidyl-resin in DMF for 15–30 minutes. Causality: This ensures the polymer matrix is fully expanded, maximizing reagent access to the sterically hindered peptide chain.

  • Initial Deprotection : Drain the DMF. Add the 20% Piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes. Causality: This initial step neutralizes any residual acid from previous coupling steps and initiates the cleavage[5].

  • Main Deprotection : Drain the reaction vessel. Add a fresh portion of 20% Piperidine/DMF (10 mL/g resin) and agitate for an additional 12–15 minutes[5].

  • Washing : Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct:

    • 5 × DMF (1 minute each)

    • 3 × DCM (1 minute each)

    • 3 × DMF (1 minute each)

  • Validation (Self-Validating System) :

    • Colorimetric: Perform a Kaiser (ninhydrin) test on a few resin beads. A positive result (deep blue color) confirms the presence of the free α -amine.

    • Spectroscopic: Analyze the pooled deprotection washes via UV-Vis spectroscopy at 301 nm to quantify the DBF-piperidine adduct and confirm complete Fmoc removal[3].

Quantitative Data: Stability of Dap Protecting Groups

The choice of the Boc group for Dap is highly deliberate. Table 1 summarizes the stability of various Dap side-chain protecting groups under standard Fmoc deprotection conditions (20% Piperidine/DMF).

Protecting GroupStability in 20% PiperidineCleavage ConditionPrimary Application
Boc Highly Stable 95% TFAStandard linear SPPS[1]
Alloc Highly StablePd(0), phenylsilaneOrthogonal on-resin modification[1]
ivDde Stable2% HydrazineOrthogonal on-resin modification[6]
Dde Unstable (Prone to Migration) 2% HydrazineNot recommended for Dap[7]
Mtt Stable1% TFA in DCMHighly acid-sensitive branching

Trustworthiness & Pitfalls: The Dde Migration Risk

A critical pitfall in synthesizing Dap-containing peptides is the inappropriate selection of side-chain protecting groups. While Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) is a common orthogonal protecting group for Lysine, it is highly problematic for 2,3-diaminopropionic acid[6].

During Fmoc deprotection of a Dap(Dde) residue, the newly exposed free α -amine is in close spatial proximity (a 1,2-diamine system) to the Dde-protected β -amine. The basic conditions (piperidine) catalyze an intramolecular N→N migration of the Dde group from the side chain to the α -amine[7]. This side reaction permanently blocks the α -amine, terminating chain elongation, and exposes the β -amine to subsequent coupling, leading to a ruined synthesis[7]. Because the Boc group is a stable carbamate rather than a vinylogous amide, it cannot undergo this migration. Therefore, Fmoc-Dap(Boc)-OH guarantees high-fidelity chain elongation.

Migration_Risk Piperidine 20% Piperidine (Fmoc Deprotection) DapBoc Dap(Boc) Residue Sterically hindered carbamate Piperidine->DapBoc DapDde Dap(Dde) Residue Vinylogous amide Piperidine->DapDde Success Free α-amine Intact β-Boc DapBoc->Success Orthogonal Stability Failure Blocked α-amine Free β-amine (Migration) DapDde->Failure N→N Intramolecular Migration

Comparison of side-chain protecting group behavior during Fmoc deprotection of Dap.

Global Deprotection and Cleavage Protocol

Once the peptide sequence is fully assembled, the final step is the simultaneous cleavage of the peptide from the resin and the removal of the side-chain Boc group from the Dap residue[8].

Protocol:

  • Preparation : Wash the final peptidyl-resin thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail : Prepare a solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade H2​O [8]. (Note: Adjust scavengers, such as adding EDT or phenol, if Cys, Met, or Trp are present).

  • Reaction : Add the cleavage cocktail to the resin (10 mL/g) and agitate at room temperature for 2 to 3 hours[8]. The strong acid quantitatively cleaves the Boc group, releasing gaseous isobutylene and CO2​ .

  • Isolation : Filter the resin and precipitate the crude peptide using cold diethyl ether. Centrifuge, wash the pellet with ether, and dry. The resulting peptide will feature a fully deprotected, functional β -amine on the Dap residue.

Sources

Application

Application Note: Synthesis of Branched Peptides Utilizing Fmoc-Dap(Boc)-OSu

Introduction & Mechanistic Rationale The development of complex peptide architectures, such as branched peptides and Multiple Antigen Peptides (MAPs), has become a cornerstone in modern drug discovery and vaccine develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of complex peptide architectures, such as branched peptides and Multiple Antigen Peptides (MAPs), has become a cornerstone in modern drug discovery and vaccine development. Branched topologies offer significant advantages over linear sequences, including enhanced proteolytic stability, prolonged half-life, and the ability to present multiple binding motifs to increase target avidity.

While lysine (Lys) is traditionally used as a branching point, the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) provides a unique structural alternative. The Dap side chain contains only one methylene group, making it significantly shorter and more rigid than the four-carbon spacer of Lys. This rigidity restricts the conformational flexibility of the attached branches, which is often a critical factor in optimizing binding affinities during structure-activity relationship (SAR) studies, as demonstrated in studies on [1].

The Advantage of the OSu Active Ester

Most solid-phase peptide synthesis (SPPS) protocols utilize[2], which requires in situ activation using reagents like DIC/Oxyma or HATU. However, the pre-activated N-hydroxysuccinimide ester variant—Fmoc-Dap(Boc)-OSu —introduces profound mechanistic and operational advantages:

  • Coupling Reagent Independence: OSu esters undergo spontaneous aminolysis upon contact with a free primary amine in the presence of a mild base. This eliminates the need for uronium-based coupling reagents (like HATU), which can cause irreversible guanidinylation of the N-terminus if activation kinetics are slow.

  • Suppression of Epimerization: OSu active esters are highly resistant to oxazolone intermediate formation. This ensures that the stereochemical integrity of the Dap chiral center is strictly maintained.

  • Orthogonal Logic: The molecule leverages strict orthogonality. The -Fmoc group is base-labile (removed via β -elimination), while the -Boc group is acid-labile. This dictates a highly efficient hybrid synthesis strategy: the primary chain is extended on-resin, while the secondary branch is conjugated in solution post-cleavage.

Experimental Protocol: Hybrid Solid/Solution-Phase Branching

This protocol details a self-validating workflow for generating a bi-epitopic branched peptide. Every step is designed to ensure maximum yield and purity by exploiting the chemical causality of the protecting groups.

Phase 1: On-Resin Incorporation of the Branch Point

Causality: Using the OSu ester on solid phase requires a slightly different solvent environment than standard SPPS to maximize the kinetics of active ester aminolysis without the aid of catalysts.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Coupling: Dissolve 0.3 mmol (3 eq) of Fmoc-Dap(Boc)-OSu in 2 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). NMP is preferred here as it enhances the solubility and reaction kinetics of OSu esters. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIEA).

  • Reaction: Add the solution to the resin. Shake at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete acylation of the N-terminus. If the test is positive (blue), repeat the coupling step.

Phase 2: Elongation of the Primary Branch

Causality: The base-labile Fmoc group is removed to allow the synthesis of the first peptide branch, while the acid-stable Boc group remains intact to protect the future secondary branch point.

  • Fmoc Removal: Treat the resin with 20% piperidine/DMF for 15 minutes.

  • SPPS: Synthesize the primary peptide sequence using standard Fmoc/tBu methodology (e.g., 4 eq Amino Acid, 4 eq DIC, 4 eq OxymaPro in DMF).

  • N-Terminal Capping: Acetylate the N-terminus of the primary branch using Ac₂O/DIEA/DMF (1:2:7) for 20 minutes. Crucial Step: Capping prevents the N-terminus of the primary branch from reacting during the Phase 4 solution-phase conjugation.

Phase 3: Global Cleavage and Boc Deprotection

Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the resin and removes the -Boc group from the Dap residue, exposing a highly reactive primary amine for solution-phase branching.

  • Cleavage Cocktail: Prepare a mixture of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5).

  • Reaction: Treat the dried resin with 3 mL of the cocktail for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

  • Purification: Purify the intermediate peptide via preparative RP-HPLC. Lyophilize to obtain the pure intermediate possessing a free -amine.

Phase 4: Solution-Phase Conjugation of the Secondary Branch

Causality: The purified intermediate is reacted with a pre-synthesized, activated secondary peptide. Because the primary branch was capped in Phase 2, conjugation occurs exclusively at the Dap -amine.

  • Dissolution: Dissolve the intermediate peptide (1 eq) and an OSu-activated secondary peptide (1.2 eq) in a 0.1 M Sodium Bicarbonate buffer (pH 8.3). If the peptides are highly hydrophobic, use DMF with 2 eq DIEA.

  • Conjugation: Stir at room temperature for 4-12 hours. Monitor the reaction progress via LC-MS to confirm the mass shift corresponding to the branched product.

  • Final Purification: Isolate the final branched peptide using RP-HPLC.

Data Presentation: Comparative Analysis of Branching Strategies

To justify the selection of Fmoc-Dap(Boc)-OSu over traditional methods, Table 1 summarizes the quantitative and qualitative differences observed in standard [3] and synthesis workflows.

Table 1: Comparison of Branching Building Blocks and Activation Strategies

ParameterFmoc-Dap(Boc)-OSuFmoc-Dap(Boc)-OH + DIC/OxymaFmoc-Lys(Boc)-OH + HATU
Branching Flexibility Rigid (1 carbon spacer)Rigid (1 carbon spacer)Flexible (4 carbon spacer)
Coupling Reagents None requiredDIC / OxymaProHATU / DIEA
Risk of Epimerization Very Low (< 0.5%)Low (~ 1-2%)Moderate (~ 2-5%)
Guanidinylation Risk NoneNoneHigh (if HATU is in excess)
Ideal Application Solution-phase & clean SPPSStandard SPPSStandard MAP synthesis

Visualizing the Synthesis Logic

The following diagram illustrates the critical orthogonal deprotection pathways that make this building block a self-validating system for branched peptide synthesis.

G Start Linear Peptide on Resin (Free N-terminus) Step1 Couple Fmoc-Dap(Boc)-OSu (No coupling reagents) Start->Step1 DIEA, NMP Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Wash (DMF) Step3 Synthesize Primary Branch (Standard SPPS & Capping) Step2->Step3 Amino Acids + DIC/Oxyma Step4 Global Cleavage & Boc Removal (TFA/Scavengers) Step3->Step4 Wash (DCM), Dry Step5 Purified Intermediate (Free β-amine on Dap) Step4->Step5 Ether Precipitation & HPLC Step6 Solution-Phase Conjugation (Attach Secondary Branch) Step5->Step6 Activated Ester / Ligation End Final Branched Peptide Step6->End Final HPLC Purification

Figure 1: Workflow for synthesizing branched peptides using Fmoc-Dap(Boc)-OSu via a hybrid solid/solution-phase strategy.

References

  • Title: 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Method

Application Note: Site-Specific Fluorescent Labeling of Peptides Using Fmoc-Dap(Boc)-OSu

Executive Summary Fluorescent labeling of peptides is a foundational technique in chemical biology, enabling the visualization of cellular uptake, receptor binding, and intracellular trafficking. However, the conjugation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorescent labeling of peptides is a foundational technique in chemical biology, enabling the visualization of cellular uptake, receptor binding, and intracellular trafficking. However, the conjugation of bulky, hydrophobic fluorophores (e.g., FITC, Rhodamine, Cyanine dyes) can severely perturb the physicochemical properties, secondary structure, and biological activity of the native peptide[1].

To mitigate these structural perturbations, researchers increasingly utilize 2,3-diaminopropionic acid (Dap) as a minimalist linker[2]. Fmoc-Dap(Boc)-OSu (N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester) is a highly specialized, pre-activated building block designed for the site-specific introduction of a Dap residue. This application note details the mechanistic rationale, self-validating protocols, and analytical metrics for utilizing Fmoc-Dap(Boc)-OSu in the synthesis of fluorescently labeled peptide probes.

Mechanistic Rationale: Why Fmoc-Dap(Boc)-OSu?

The Structural Advantage of Dap

Dap possesses the shortest possible side chain of the diamino acids (a single methylene group). Compared to standard labeling sites like Lysine (four methylene groups), this ultra-short spacer restricts the conformational freedom of the attached fluorophore. This rigidity is highly advantageous for Fluorescence Resonance Energy Transfer (FRET) assays and environment-sensitive probes, where precise dipole orientation and proximity to the peptide backbone are critical for accurate signal transduction[3].

The Chemical Advantage of the OSu Active Ester

Typically, the incorporation of Dap into a peptide requires the free acid (Fmoc-Dap(Boc)-OH) and in situ activation with uronium/phosphonium coupling reagents (e.g., HATU, PyBOP)[4]. However, these reagents can cause deleterious side reactions, such as the irreversible guanidinylation of the peptide N-terminus.

By utilizing the pre-activated N-hydroxysuccinimide (OSu) ester , researchers eliminate the need for coupling reagents. The OSu ester enables spontaneous, highly efficient acylation of primary amines in solution phase or on solid support. This allows for the derivatization of fully unprotected peptides in mild aqueous/organic buffer systems.

Orthogonal Protection Strategy

Fmoc-Dap(Boc)-OSu features an orthogonal protection scheme:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amine and is base-labile (removed via piperidine).

  • Boc (tert-butyloxycarbonyl): Protects the β-amine and is acid-labile (removed via Trifluoroacetic acid, TFA). This orthogonality allows the chemist to selectively unmask the β-amine for fluorophore attachment while keeping the α-amine protected (or vice versa), enabling complex, multi-functional bioconjugation.

Experimental Workflow

Workflow Step1 1. Conjugation Target Peptide + Fmoc-Dap(Boc)-OSu Step2 2. Intermediate Fmoc-Dap(Boc)-Peptide Step1->Step2 pH 8.0-8.5 Solution Phase Step3 3. Acidic Cleavage (TFA) Selective Boc Removal Step2->Step3 LC-MS Validation (+408.4 Da) Step4 4. Reactive Scaffold Fmoc-Dap(NH2)-Peptide Step3->Step4 95% TFA Cocktail 1-2 Hours Step5 5. Fluorescent Labeling Dye-NHS / Dye-NCS Coupling Step4->Step5 LC-MS Validation (-100.1 Da) Step6 6. Final Product Fmoc-Dap(Dye)-Peptide Step5->Step6 DIPEA, DMF Dark Incubation

Workflow for site-specific fluorescent labeling using Fmoc-Dap(Boc)-OSu and orthogonal deprotection.

Self-Validating Protocols

The following protocols are designed with built-in analytical checkpoints to ensure high-fidelity bioconjugation.

Protocol A: Solution-Phase Conjugation of Fmoc-Dap(Boc)-OSu

Objective: Attach the Dap linker to the free N-terminus or a specific Lysine side chain of a target peptide.

  • Preparation: Dissolve the target peptide in anhydrous Dimethylformamide (DMF) to a final concentration of 5–10 mM. If the peptide is highly hydrophilic, use a 1:1 mixture of DMF and 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Activation: Add 2.0 molar equivalents of Fmoc-Dap(Boc)-OSu to the peptide solution.

  • Catalysis: Add 4.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment and drive the nucleophilic attack.

  • Incubation: Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation Check (Critical): Analyze a 1 µL aliquot via LC-MS. The reaction is deemed complete when the starting material peak is consumed and a new product peak corresponding to [M + 408.4 Da] appears.

  • Purification: Purify the intermediate via preparative RP-HPLC and lyophilize.

Protocol B: Selective Boc Deprotection

Objective: Unmask the β-amine of the Dap residue to create a reactive scaffold for the fluorophore.

  • Cleavage: Resuspend the lyophilized Fmoc-Dap(Boc)-Peptide in a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

  • Incubation: Agitate gently at room temperature for 1 hour.

  • Precipitation: Concentrate the solution under a stream of nitrogen, then precipitate the peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and discard the supernatant.

  • Self-Validation Check (Critical): LC-MS analysis of the ether-washed pellet must reveal a mass shift of exactly -100.1 Da (corresponding to the loss of the tert-butyloxycarbonyl group), yielding the reactive Fmoc-Dap(NH₂)-Peptide.

Protocol C: Site-Specific Fluorescent Labeling

Objective: Conjugate an NHS-activated or Isothiocyanate (NCS) fluorophore (e.g., FITC, NHS-Fluorescein, or BODIPY-OSu) to the exposed β-amine[4].

  • Preparation: Dissolve the Fmoc-Dap(NH₂)-Peptide in anhydrous DMF (5 mM).

  • Dye Addition: Add 1.5 molar equivalents of the desired Dye-NHS or Dye-NCS.

  • Catalysis: Add 3.0 molar equivalents of DIPEA.

  • Incubation: Wrap the reaction vessel in aluminum foil to prevent photobleaching. Stir for 4–12 hours at room temperature.

  • Quenching: Quench the unreacted dye by adding 5% aqueous acetic acid.

  • Final Purification: Purify the fluorescently labeled peptide via RP-HPLC, utilizing a gradient optimized for the hydrophobicity of the attached dye.

Data Presentation: Optimization & Comparison

Table 1: Comparison of Diamino Acid Linkers for Fluorescent Labeling
Amino Acid LinkerSide Chain LengthStructural PerturbationPrimary Use Case in Labeling
Dap (Diaminopropionic acid)1 Carbon (β-amine)MinimalFRET, Environment-sensitive probes, compact labeling[3]
Dab (Diaminobutyric acid)2 Carbons (γ-amine)LowIntermediate spacing
Orn (Ornithine)3 Carbons (δ-amine)ModerateGeneral conjugation
Lys (Lysine)4 Carbons (ε-amine)HighStandard SPPS labeling, highly flexible tethers[1]
Table 2: Self-Validation Mass Tracking for Fmoc-Dap(Boc)-OSu Workflow

To ensure trustworthiness at every experimental stage, verify the following exact mass shifts via High-Resolution Mass Spectrometry (HRMS) or standard LC-MS:

Workflow StageChemical TransformationExpected Mass Shift (Δ Da)
1. Conjugation Addition of Fmoc-Dap(Boc) moiety+ 408.44
2. Boc Deprotection Loss of tert-butyloxycarbonyl (Boc)- 100.12
3. Fmoc Deprotection *Loss of 9-fluorenylmethyloxycarbonyl- 222.24
4. FITC Labeling Addition of Fluorescein isothiocyanate+ 389.38

*Optional step: Performed only if the α-amine needs to be exposed for further peptide elongation or if the Fmoc group must be removed post-labeling to restore native peptide charge.

References

  • Szeto, H. H., et al. "Fluorescent dyes alter intracellular targeting and function of cell-penetrating peptides." The FASEB Journal, 2005. URL: [Link]

  • Imperiali, B., et al. "Photophysics and Biological Applications of the Environment-Sensitive Fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide." Journal of the American Chemical Society, 2005. URL: [Link]

  • Kuru, E., et al. "Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ." Nature Protocols, 2015. URL: [Link]

  • Berezowska, I., et al. "Highly potent fluorescent analogues of the opioid peptide[Dmt1]DALDA." Peptides, 2003. URL: [Link]

  • Vranic, M., et al. "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures." ACS Omega, 2024. URL: [Link]

Sources

Application

Coupling reagents compatible with Fmoc-Dap(Boc)-OSu.

Application Note: Reagent Compatibility and Coupling Protocols for Fmoc-Dap(Boc)-OSu As a Senior Application Scientist, I frequently encounter a critical misconception in peptide chemistry regarding the use of pre-activa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagent Compatibility and Coupling Protocols for Fmoc-Dap(Boc)-OSu

As a Senior Application Scientist, I frequently encounter a critical misconception in peptide chemistry regarding the use of pre-activated building blocks. This guide addresses the specific chemical nature of Fmoc-Dap(Boc)-OSu (CAS 2137482-71-2)[1], an orthogonally protected 2,3-diaminopropionic acid derivative. By deconstructing the reaction mechanics, this document establishes a self-validating framework for its application in both solution-phase synthesis and aqueous bioconjugation.

The "Coupling Reagent" Paradigm Shift

The fundamental rule of Fmoc-Dap(Boc)-OSu is that it does not require a traditional coupling reagent .

Standard peptide coupling reagents—such as carbodiimides (EDC, DIC), uronium salts (HATU, HBTU), or phosphonium salts (PyBOP)—are designed to convert a stable carboxylic acid into a reactive intermediate[2]. Because Fmoc-Dap(Boc)-OSu is an N-hydroxysuccinimide (NHS/OSu) ester, it is already a highly reactive, pre-activated electrophile[3]. Introducing exogenous coupling reagents to an OSu ester is chemically redundant, wastes expensive reagents, and frequently induces unwanted side reactions (such as guanidinylation of the amine by uronium salts)[2].

Therefore, the "coupling reagents" compatible with Fmoc-Dap(Boc)-OSu are strictly limited to bases, solvents, and specific catalytic additives .

Mechanistic Insight & Causality

The efficacy of Fmoc-Dap(Boc)-OSu relies entirely on the succinimidyl moiety acting as an exceptional leaving group[4].

The Causality of Base Selection: When a primary amine approaches the carbonyl carbon of the OSu ester, a tetrahedral intermediate forms. For this nucleophilic attack to occur efficiently, the attacking amine must be in its free, deprotonated state[5].

  • In Organic Solvents: Amines are often present as trifluoroacetate (TFA) or hydrochloride (HCl) salts from prior deprotection steps. A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is mandatory to neutralize these salts and liberate the free amine without competing for the electrophilic center[6][7].

  • In Aqueous Media: The pH must be strictly buffered between 8.3 and 8.5[5]. This specific range is a calculated compromise: it is basic enough to deprotonate the target amine (lowering its pKa​ barrier) but not so basic that it drastically accelerates the competing hydrolysis of the NHS ester into the inactive Fmoc-Dap(Boc)-OH byproduct[8].

Compatible Reagent Systems & Quantitative Data

To ensure optimal amide bond formation, the reaction environment must be tailored to the phase of the synthesis.

ParameterOrganic Phase Synthesis (Peptides)Aqueous Bioconjugation (Proteins)Mechanistic Rationale
Primary Solvent DMF, NMP, or DMSO[5]HEPES or Bicarbonate Buffer[8]Polar aprotic solvents maintain solubility of the hydrophobic Fmoc/Boc groups.
Optimal Base DIPEA or NMM[6]Sodium Bicarbonate (NaHCO 3​ )[9]DIPEA provides steric hindrance preventing side-reactions; NaHCO 3​ buffers pH gently.
Target pH / Eq. 2.0 – 3.0 Equivalents of Base[10]pH 8.0 – 8.5[5]Ensures complete deprotonation of the nucleophilic amine.
Catalytic Additive HOBt (0.1 Eq) - Optional[2]NoneHOBt can induce transesterification to overcome extreme steric hindrance.
Reaction Time 1 – 2 Hours[10]30 – 120 Minutes[8]OSu esters react rapidly; prolonged aqueous exposure leads to hydrolysis[8].

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways of Fmoc-Dap(Boc)-OSu, highlighting the critical role of the base in driving the reaction toward the desired amide product rather than the hydrolysis byproduct.

G A Fmoc-Dap(Boc)-OSu (Active Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack F Hydrolysis (Side Reaction) A->F H2O (Aqueous) B Amine (R-NH2) B->C Base Catalyst (DIPEA/NMM) D Amide Product (Target) C->D Amide Bond Formation E NHS Leaving Group (Byproduct) C->E NHS Expulsion

Reaction mechanism of Fmoc-Dap(Boc)-OSu driven by base-catalyzed nucleophilic attack vs. hydrolysis.

Experimental Protocols

Protocol A: Direct Solution-Phase Amide Coupling

Use this protocol when coupling Fmoc-Dap(Boc)-OSu to a growing peptide chain or small molecule amine in organic solvents.

  • Preparation: Dissolve the amine component (1.0 eq) in anhydrous DMF (approx. 5-10 mL per mmol)[10].

  • Basification: Add 2.0 to 3.0 equivalents of DIPEA to the solution. Stir for 5 minutes at room temperature to ensure complete neutralization of any amine salts[7][10].

  • Activation Addition: Add 1.1 equivalents of Fmoc-Dap(Boc)-OSu[1] directly to the mixture. Note: Do not add HATU, DIC, or EDC.

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours[10].

  • Self-Validation Step: Perform a Kaiser (ninhydrin) test on a 10 µL aliquot. A color change from deep blue (indicating free primary amines) to yellow/colorless confirms complete coupling.

  • Workup: Evaporate the DMF in vacuo, dissolve the residue in ethyl acetate, and wash sequentially with 5% citric acid, saturated NaHCO 3​ , and brine to remove the N-hydroxysuccinimide byproduct[10].

Protocol B: Aqueous Bioconjugation (Protein/Peptide Labeling)

Use this protocol when conjugating Fmoc-Dap(Boc)-OSu to the N-terminus or lysine residues of an unprotected protein.

  • Buffer Preparation: Prepare a 100 mM HEPES or Sodium Bicarbonate buffer. Adjust the pH strictly to 8.3 using a calibrated pH probe[5].

  • Protein Solubilization: Dissolve the target protein in the buffer at a concentration of 1-10 mg/mL.

  • Reagent Solubilization: Dissolve Fmoc-Dap(Boc)-OSu in pure, anhydrous DMSO to create a 10 mM stock solution. Crucial: NHS esters hydrolyze rapidly in moisture; make this stock immediately before use[8][11].

  • Conjugation: Add the OSu ester stock to the protein solution dropwise, ensuring the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation. Use a 5- to 10-fold molar excess of the OSu ester.

  • Reaction & Validation: Incubate at room temperature for 1 hour. Validate the conjugation by injecting an aliquot into an LC-MS to monitor the mass shift corresponding to the addition of the Fmoc-Dap(Boc) moiety (+408 Da)[8].

Protocol C: Synthesis of Fmoc-Dap(Boc)-OSu (In-Situ Generation)

Use this protocol if you only have the free acid, Fmoc-Dap(Boc)-OH (CAS 162558-25-0)[12], and need to generate the OSu ester.

  • Dissolution: Dissolve 1.0 eq of Fmoc-Dap(Boc)-OH and 1.1 eq of N-Hydroxysuccinimide (NHS) in anhydrous Dichloromethane (DCM) or DMF[3][10].

  • Cooling: Cool the reaction flask to 0°C in an ice bath to prevent thermal degradation during activation[10].

  • Coupling Reagent Addition: Add 1.1 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). EDC is preferred here because its urea byproduct is water-soluble[10].

  • Reaction: Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Validation: Monitor via TLC (Thin Layer Chromatography). The disappearance of the starting free acid validates the successful generation of Fmoc-Dap(Boc)-OSu[3].

References

  • Dempsey et al. "Selective protein N-terminal labeling with N-hydroxysuccinimide esters." National Institutes of Health (NIH) PMC, 2018.[Link]

  • AAPPTec. "Standard Coupling Procedures." AAPPTec Solid Phase Peptide Synthesis Resources.[Link]

Sources

Method

Solvent selection for dissolving and coupling Fmoc-Dap(Boc)-OSu.

Application Note: Solvent Selection and Reaction Optimization for Fmoc-Dap(Boc)-OSu Bioconjugation Executive Summary Fmoc-Dap(Boc)-OSu (N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Reaction Optimization for Fmoc-Dap(Boc)-OSu Bioconjugation

Executive Summary

Fmoc-Dap(Boc)-OSu (N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester) is a highly versatile, orthogonally protected building block used in peptide synthesis and bioconjugation. Due to its dual nature—combining highly hydrophobic protecting groups (Fmoc, Boc) with a moisture-sensitive active ester (OSu)—proper solvent selection and kinetic control are paramount. This application note details the thermodynamic and kinetic causality behind solvent choices, providing a self-validating protocol to maximize aminolysis while mitigating hydrolytic degradation.

Chemical Profile & Mechanistic Causality

Fmoc-Dap(Boc)-OSu is designed to introduce a 2,3-diaminopropionic acid (Dap) residue into a target molecule. The α-amine is protected by the base-labile Fmoc group, while the β-amine is protected by the acid-labile Boc group. The C-terminus is activated as an N-hydroxysuccinimide (NHS) ester, which undergoes spontaneous nucleophilic attack by primary amines to form a stable amide bond[1].

The fundamental challenge in this bioconjugation is thermodynamic competition: the hydrophobic nature of the molecule requires an organic solvent for dissolution, yet coupling to biological targets (e.g., peptides, proteins) necessitates an aqueous co-solvent system. In aqueous media, hydrolytic degradation of the OSu ester competes directly with the desired aminolysis pathway[2].

Solvent Selection Matrix

Selecting the correct primary solvent for the reagent stock and the correct aqueous buffer for the target amine is the most critical variable in the workflow.

Primary Solvents (For Reagent Dissolution)
  • Amine-Free N,N-Dimethylformamide (DMF) – Optimal : DMF provides excellent solvation for the bulky, hydrophobic Fmoc and Boc groups.

    • Causality & Risk: Standard DMF degrades over time to form dimethylamine and formic acid. Dimethylamine is a secondary amine that will rapidly cleave the base-labile Fmoc group and competitively attack the OSu ester. Therefore, high-quality, anhydrous, amine-free DMF is strictly required[2].

  • Dimethyl Sulfoxide (DMSO) – Alternative : DMSO is a highly polar, aprotic solvent that does not degrade into reactive amines, making it a safer choice for preserving the Fmoc group[1]. However, its high boiling point complicates removal during downstream lyophilization.

  • Acetonitrile (MeCN) – Niche Use : While easy to evaporate, the highly hydrophobic Fmoc-Dap(Boc)-OSu may exhibit limited solubility in MeCN without gentle warming, risking premature degradation.

Aqueous Co-Solvents (For Target Biomolecules)
  • Non-Nucleophilic Buffers : Sodium bicarbonate, phosphate, or HEPES buffers are mandatory.

    • Causality & Risk: Buffers containing primary amines (e.g., Tris, glycine) will act as competitive nucleophiles, irreversibly consuming the Fmoc-Dap(Boc)-OSu before it can react with the target[3].

Kinetic Control: Aminolysis vs. Hydrolysis

The reaction of NHS esters with primary amines is strictly pH-dependent. At a low pH, target amines are protonated (ammonium ions) and lack the nucleophilicity required to attack the ester. Conversely, at a high pH, the abundance of hydroxide ions exponentially accelerates the hydrolysis of the OSu ester into a non-reactive carboxylic acid (Fmoc-Dap(Boc)-OH)[2].

Table 1: Kinetics of NHS Ester Hydrolysis in Aqueous Media

Buffer pH Temperature Estimated Half-Life (t½) Kinetic Implication Reference
7.0 0 °C to 4 °C 4 – 5 hours Too slow for efficient aminolysis; amines remain protonated. [4]
8.0 Room Temp (~20 °C) ~1 hour Optimal Window: Balances amine reactivity with ester stability. [5]

| 8.6 | 4 °C | 10 minutes | Hydrolysis outcompetes aminolysis; reagent is rapidly destroyed. |[4] |

Reaction Pathway Visualization

G A Fmoc-Dap(Boc)-OSu (in Amine-Free DMF) C Reaction Mixture (Organic/Aqueous Co-solvent) A->C Dropwise addition B Target Amine (R-NH2) (in pH 8.0-8.3 Buffer) B->C pH control D Aminolysis (Desired) Stable Amide Bond Formation C->D High Amine Conc. Optimal pH (8.0) E Hydrolysis (Competing) Fmoc-Dap(Boc)-OH + NHS C->E Excess Water High pH (>8.5)

Figure 1: Competing pathways in Fmoc-Dap(Boc)-OSu coupling based on solvent and pH conditions.

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Fmoc-Dap(Boc)-OSu Stock
  • Solvent Validation: Verify the integrity of the DMF. It must be anhydrous (stored over molecular sieves). Self-Validation Step: Perform an olfactory test. If the DMF emits a "fishy" odor, dimethylamine is present; discard immediately to prevent Fmoc cleavage[2].

  • Dissolution: Weigh the required amount of Fmoc-Dap(Boc)-OSu and dissolve it in the validated DMF to achieve a concentration of 10–50 mM.

  • Quality Control Check: The solution must be completely clear. Any yellowing indicates premature Fmoc cleavage (the formation of dibenzofulvene).

  • Storage: Use the stock solution immediately. If necessary, it can be stored at -20 °C for a maximum of 1–2 months[2].

Protocol B: Bioconjugation to a Target Peptide/Protein
  • Aqueous Preparation: Dissolve the target amine-containing biomolecule in 0.1 M Sodium Bicarbonate buffer (pH 8.0–8.3) at a concentration of 1–10 mg/mL[2].

  • Stoichiometric Calculation: Calculate a 5- to 10-fold molar excess of Fmoc-Dap(Boc)-OSu for protein targets, or a 1.2- to 2.0-fold excess for small, highly accessible peptides[6].

  • Dropwise Integration: While vigorously stirring the aqueous buffer, add the organic stock solution dropwise.

    • Causality: Dropwise addition prevents localized high concentrations of the highly hydrophobic Fmoc-Dap(Boc)-OSu, which would otherwise precipitate out of the aqueous phase before reacting. Maintain a final organic solvent concentration below 10-20% (v/v) to prevent protein denaturation[2].

  • Incubation: Incubate the mixture at room temperature for 1–2 hours.

  • Self-Validation & Monitoring: Monitor the reaction progression via LC-MS or analytical HPLC. Success is confirmed by the disappearance of the target biomolecule peak and the appearance of a new peak with a mass shift of +408 Da (accounting for the addition of the Fmoc-Dap(Boc) moiety and the loss of the NHS leaving group).

  • Quenching & Purification: Quench any unreacted OSu ester by adding a primary amine (e.g., 50 mM Tris or ethanolamine) for 15 minutes. Purify the final conjugate via size-exclusion chromatography (for proteins) or preparative HPLC (for peptides) to remove the released N-hydroxysuccinimide byproduct[4].

References

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim Technical Documentation. Available at: [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]

  • nanoComposix. Experiment #2 - Reaction Buffer Screen. Available at: [Link]

Sources

Application

Application Note: Monitoring the Coupling Efficiency of Fmoc-Dap(Boc)-OSu in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Rationale The synthesis of complex peptides, particularly those requiring orthogonal side-chain modifications or cyclic architectures, frequently relies on specialized building blocks. Fmoc-Dap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex peptides, particularly those requiring orthogonal side-chain modifications or cyclic architectures, frequently relies on specialized building blocks. Fmoc-Dap(Boc)-OSu (N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester, CAS: 2137482-71-2) is a highly versatile reagent used to incorporate a protected diaminopropionic acid residue[1].

The strategic choice of an N-hydroxysuccinimide (OSu) active ester is rooted in its mechanistic advantages. Unlike standard Fmoc-amino acids that require in-situ activation with carbodiimides (e.g., DIC) or aminium/uronium salts (e.g., HATU, HBTU), OSu esters are pre-activated and shelf-stable[2]. This eliminates the need for coupling additives that can trigger deleterious side reactions, such as the irreversible guanidinylation of the peptide's N-terminus caused by excess uronium-based reagents[2].

However, this stability comes at a kinetic cost. OSu esters exhibit moderate reactivity compared to highly reactive pentafluorophenyl (OPfp) esters or in-situ generated OAt/OBt active species[3]. Because the acylation rate is slower, particularly when coupling to sterically hindered or aggregation-prone peptide chains, rigorous monitoring of the coupling efficiency is non-negotiable . Failing to monitor this step can lead to the accumulation of difficult-to-separate deletion sequences.

A Self-Validating Monitoring System

To guarantee scientific integrity during chain elongation, we employ a self-validating monitoring system. This system does not rely on a single data point but uses orthogonal techniques to confirm reaction completion:

  • In-Process Qualitative Assessment (The Kaiser Test): The Kaiser (ninhydrin) test exploits the nucleophilic attack of a free primary amine on ninhydrin, leading to decarboxylation and the formation of a deep blue/purple chromophore known as Ruhemann's purple[4]. If the Fmoc-Dap(Boc)-OSu coupling is incomplete, unreacted primary amines on the resin will turn the beads and solution blue. A successful, complete coupling yields a yellow or colorless result[4].

  • Post-Coupling Quantitative Assessment (UV Spectrophotometry): Following a negative Kaiser test, the synthesis proceeds to Fmoc deprotection. The base-catalyzed (piperidine) removal of the Fmoc group via E1cB elimination releases dibenzofulvene (DBF), which rapidly reacts with piperidine to form a DBF-piperidine adduct[5]. This adduct has a distinct, strong UV absorbance maximum at 301 nm[6]. By applying the Beer-Lambert law to the deprotection effluent, we can precisely quantify the moles of Fmoc released, thereby back-calculating the exact coupling efficiency of the preceding Fmoc-Dap(Boc)-OSu step[5].

  • Orthogonal Validation (Micro-Cleavage LC-MS): As a final failsafe, a micro-aliquot of the resin is cleaved and analyzed via LC-MS to confirm the mass-to-charge ratio of the growing chain, ensuring no truncation has occurred.

Workflow Visualization

G start Couple Fmoc-Dap(Boc)-OSu to Resin-Bound Peptide kaiser Perform Kaiser Test (Ninhydrin) start->kaiser decision1 Kaiser Test Result? kaiser->decision1 recouple Recouple or Cap (Incomplete Reaction) decision1->recouple Blue/Purple (Positive) fmoc_dep Fmoc Deprotection (20% Piperidine/DMF) decision1->fmoc_dep Yellow/Colorless (Negative) recouple->kaiser After Recoupling uv_mon UV Monitoring at 301 nm (Quantify DBF Adduct) fmoc_dep->uv_mon decision2 Calculated Yield? uv_mon->decision2 troubleshoot Troubleshoot: Aggregation / Steric Hindrance decision2->troubleshoot Yield < 95% proceed Proceed to Next Synthesis Cycle decision2->proceed Yield ≥ 95%

Workflow for monitoring Fmoc-Dap(Boc)-OSu coupling via Kaiser Test and UV quantification.

Quantitative Data Summaries

Table 1: Comparison of Monitoring Modalities
ModalityTarget AnalyteMechanistic PrincipleTurnaround TimeSensitivity & Output
Kaiser Test Primary AminesNinhydrin reacts with free N-terminus to form Ruhemann's purple[4].~10 minsHigh sensitivity (qualitative); detects >1% unreacted free amine.
UV Monitoring DBF-Piperidine AdductBeer-Lambert Law quantification of the cleavage adduct at 301 nm[5].~15 minsHighly accurate (quantitative); calculates exact % yield of the coupling step.
LC-MS Cleaved PeptideMass-to-charge ratio of target vs. deletion sequences.~2-3 hoursUltimate accuracy; orthogonal confirmation of structural integrity.
Table 2: Troubleshooting Sub-Optimal Coupling Efficiencies
ObservationMechanistic CauseCorrective Action
Positive Kaiser Test after 4h Slower kinetics of the OSu ester or steric hindrance at the N-terminus.Perform a double coupling using 3 eq of fresh Fmoc-Dap(Boc)-OSu for an additional 2 hours.
Persistent Positive Kaiser Peptide aggregation (β-sheet formation) on the solid support.Add chaotropic agents (e.g., 0.1 M LiCl in DMF) or switch the solvent system to NMP/DMSO.
Low UV Yield (<95%) Incomplete prior deprotection or cumulative coupling failure.Cap unreacted amines with Acetic Anhydride/Pyridine to permanently terminate deletion sequences.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Dap(Boc)-OSu

Causality Note: Because OSu esters are pre-activated, the addition of external coupling reagents (DIC/HATU) is strictly omitted to prevent competing side reactions.

  • Resin Preparation: Ensure the resin-bound peptide (e.g., 0.1 mmol scale) has been fully Fmoc-deprotected and thoroughly washed with DMF (5 × 5 mL).

  • Reagent Preparation: Dissolve 3.0 to 5.0 equivalents (0.3 - 0.5 mmol) of Fmoc-Dap(Boc)-OSu in a minimal volume of anhydrous DMF (approx. 2-3 mL).

  • Coupling: Add the solution to the reaction vessel containing the resin.

  • Base Addition (Optional): If the resin is in a protonated salt state, add 1.0 equivalent of N,N-Diisopropylethylamine (DIEA) to neutralize the resin. Otherwise, base is not strictly required for OSu ester aminolysis.

  • Agitation: Agitate the suspension gently at room temperature for 2 to 4 hours. The extended time compensates for the moderate reactivity of the OSu ester[3].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 5 mL) and DCM (3 × 5 mL).

Protocol 2: The Kaiser Test (Ninhydrin)

Causality Note: This test must be performed on a thoroughly washed resin sample to prevent false positives from residual coupling bases or solvents.

  • Sampling: Extract a few beads of the coupled resin (approx. 1-2 mg) and place them in a small glass test tube. Wash the beads with ethanol.

  • Reagent Addition: Add 2 drops of each of the following standard Kaiser reagents[7]:

    • Reagent A: 5% Ninhydrin in ethanol.

    • Reagent B: 80% Phenol in ethanol.

    • Reagent C: 2% Potassium cyanide (KCN) in pyridine.

  • Heating: Heat the test tube at 100 °C for exactly 5 minutes.

  • Interpretation:

    • Yellow/Colorless beads and solution: Coupling is complete. Proceed to Protocol 3.

    • Blue/Purple beads or solution: Coupling is incomplete. Return to Protocol 1 for a double coupling.

Protocol 3: Quantitative UV Monitoring of Fmoc Cleavage

Causality Note: Quantifying the Fmoc group removed in the subsequent cycle provides a mathematically rigorous validation of the Fmoc-Dap(Boc)-OSu coupling efficiency[5].

  • Deprotection: Treat the resin with 5.0 mL of 20% Piperidine in DMF for 5 minutes. Drain and collect the effluent in a 50 mL volumetric flask.

  • Second Deprotection: Repeat the treatment with another 5.0 mL of 20% Piperidine in DMF for 15 minutes. Drain and pool into the same volumetric flask.

  • Washing: Wash the resin with DMF (3 × 5 mL), pooling all washes into the volumetric flask.

  • Dilution: Bring the volumetric flask to exactly 50.0 mL with DMF and mix thoroughly.

  • Measurement: Transfer a 1.0 mL aliquot of this solution to a quartz cuvette (1.0 cm path length). Measure the absorbance at 301 nm ( A301​ ) against a blank of 20% Piperidine in DMF[6].

  • Calculation: Calculate the coupling yield using the Beer-Lambert law ( A=ϵ⋅l⋅c ). The molar extinction coefficient ( ϵ ) for the DBF-piperidine adduct at 301 nm is approximately 7800 L·mol⁻¹·cm⁻¹[5].

    • Yield (%)=(ϵ×l×Theoretical Loading (mmol)A301​×Vtotal​×Dilution Factor​)×100

Protocol 4: Micro-Cleavage and LC-MS Analysis
  • Cleavage: Transfer ~5 mg of the washed, dried resin to a microcentrifuge tube. Add 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

  • Incubation: Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to 1.0 mL of ice-cold diethyl ether. Centrifuge at 10,000 rpm for 5 minutes and decant the ether.

  • Analysis: Dissolve the pellet in 50% Acetonitrile/Water (0.1% Formic Acid) and inject into the LC-MS to verify the presence of the desired [M+H]+ peak and the absence of deletion sequences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Dap-Containing Peptides

Overview & Mechanistic Root Causes Incorporating L-2,3-diaminopropionic acid (Dap) into synthetic peptides introduces unique challenges during Solid-Phase Peptide Synthesis (SPPS). Unlike lysine or ornithine, Dap possess...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Root Causes

Incorporating L-2,3-diaminopropionic acid (Dap) into synthetic peptides introduces unique challenges during Solid-Phase Peptide Synthesis (SPPS). Unlike lysine or ornithine, Dap possesses an extremely short side chain consisting of a single methylene group (-CH₂-NH₂). This structural feature places the Nβ-amino group in direct spatial proximity to the Nα-amino group, leading to two primary mechanistic failures during Fmoc deprotection:

  • Severe Steric Shielding: When bulky orthogonal protecting groups (e.g., ivDde, Boc) are attached to the Nβ-amine, they create a massive steric umbrella over the adjacent Nα-Fmoc group. Standard deprotection reagents (such as 20% piperidine in DMF) often fail to penetrate this microenvironment within standard reaction times, resulting in true incomplete deprotection and subsequent deletion sequences 12.

  • Intramolecular Protecting Group Migration: If the Nβ-amine is protected with Dde, the removal of the Nα-Fmoc group liberates a free primary amine just atoms away from the electrophilic carbon of the Dde group. This extreme proximity drives a rapid intramolecular attack, causing the Dde group to migrate from Nβ to Nα. This blocks the Nα position from further coupling while exposing the Nβ position, leading to unintended side-chain elongation 3.

Diagnostic Workflows

Correctly diagnosing the root cause is critical. Dde migration is frequently misdiagnosed as "incomplete deprotection" because both phenomena result in coupling failures at the Nα position.

G N1 Fmoc Deprotection of Dap(PG) N2 Perform Kaiser Test N1->N2 N3 Negative / Weak (Yellow/Green) No/Low Free Amine N2->N3 N4 Positive (Blue) Free Amine Present N2->N4 N5 Steric Hindrance or Aggregation Blocking Piperidine N3->N5 N6 Perform Next Coupling & Cleave N4->N6 N9 Optimize: DBU, Heat, or Chaotropic Salts N5->N9 N7 LC-MS Shows Isomeric Peptide (Identical Mass, Wrong RT) N6->N7 N8 Nβ to Nα PG Migration (Elongation via Side Chain) N7->N8 N10 Optimize: Switch to ivDde or NIT Protecting Groups N8->N10

Diagnostic workflow for differentiating steric hindrance from protecting group migration.

G N1 Fmoc-Dap(Dde)-Peptide (Nα Blocked, Nβ Blocked) N2 20% Piperidine (Fmoc Removal) N1->N2 N3 Intermediate (Nα Free, Nβ-Dde) N2->N3 N4 Intramolecular Attack (Nα attacks Dde) N3->N4 Proximity Effect N5 Migrated Product (Nα-Dde, Nβ Free) N4->N5 Migration N6 Side-Chain Elongation (Isomeric Impurity) N5->N6 Next Coupling

Mechanistic pathway of Dde migration from Nβ to Nα during Fmoc deprotection.

Quantitative Data: Protecting Group Comparison

To prevent deprotection failures, selecting the correct Nβ protecting group is paramount. The table below summarizes the physicochemical impact of common Dap protecting groups on Fmoc removal.

Protecting GroupSteric BulkRisk of Nβ→Nα MigrationDeprotection EfficiencyRecommended Strategy
Boc ModerateNoneHighStandard 20% Piperidine
Dde ModerateHighModerateAvoid for Dap; high risk of isomer formation
ivDde HighLowLow (Steric hindrance)20% Piperidine + 2% DBU (See Protocol 1)
NIT LowNoneHighStandard 20% Piperidine 4

Step-by-Step Troubleshooting Protocols

Protocol 1: DBU-Assisted Fmoc Deprotection for Sterically Hindered Dap Residues

Purpose: Overcome the severe steric shielding caused by bulky Nβ protecting groups (e.g., ivDde) on Dap. Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base than piperidine. It accelerates the base-catalyzed β-elimination of the Fmoc group even when the microenvironment is sterically crowded.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes to maximize solvent accessibility. Drain completely.

  • First Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Agitate for exactly 3 minutes at room temperature.

  • Drain: Remove the deprotection solution rapidly to prevent base-catalyzed side reactions (e.g., aspartimide formation).

  • Second Deprotection: Add a fresh solution of 2% DBU / 2% piperidine in DMF. Agitate for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (6 × 1 min) to remove all traces of DBU and dibenzofulvene-piperidine adducts.

  • Validation: Perform a Kaiser test on a few beads. A deep blue color confirms the presence of the free Nα primary amine.

Protocol 2: Disruption of On-Resin Aggregation

Purpose: Resolve incomplete deprotection caused by sequence-dependent β-sheet formation (aggregation) near the Dap residue. Mechanism: Chaotropic salts disrupt intermolecular hydrogen bonding between peptide chains, fully solvating the resin and exposing the N-terminus to the deprotection base.

  • Solvent Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in NMP (N-Methyl-2-pyrrolidone). Note: Ensure LiCl is fully dissolved before proceeding.

  • Deprotection Cocktail: Mix 20% piperidine into the LiCl/NMP solution.

  • Deprotection: Add the cocktail to the resin and agitate for 2 × 15 minutes. If your synthesizer supports heating, elevate the temperature to 40°C.

  • Washing: Wash extensively with DMF (3 × 1 min), then DCM (3 × 1 min), then DMF (3 × 1 min) to ensure complete removal of salts before the next coupling step.

Frequently Asked Questions (FAQs)

Q1: Why does my Dap-containing peptide show the correct target mass but a completely different HPLC retention time? A1: This is the classic hallmark of Nβ→Nα protecting group migration (specifically with Dde). The Fmoc group is successfully removed, but the Dde group migrates to the newly freed Nα amine. The subsequent amino acid then couples to the exposed Nβ amine, creating a branched isomer. Because the amino acid composition is identical, the mass remains exactly the same, but the structural change drastically alters the hydrophobicity and retention time.

Q2: Can I just increase the piperidine concentration to 50% to force the Fmoc deprotection? A2: No. Increasing piperidine concentration beyond 20-30% rarely solves steric hindrance and significantly increases the risk of base-catalyzed side reactions, such as aspartimide formation or the premature cleavage of sensitive side-chain protecting groups. Using a stronger base like DBU (Protocol 1) or elevating the temperature is much more effective.

Q3: Is there a better alternative to Dde for orthogonal protection of Dap? A3: Yes. ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) offers greater steric bulk, which physically prevents migration, though it requires more aggressive Fmoc deprotection (Protocol 1). More recently, N-Substituted Iminothiolane (NIT) has emerged as a highly promising alternative that avoids both migration and severe steric hindrance while maintaining excellent compatibility with Fmoc-SPPS 4.

References

  • BenchChem Technical Support: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.1

  • National Center for Biotechnology Information (PMC): Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?2

  • MDPI Antibiotics: The Antimicrobial Peptide Capitellacin: Chemical Synthesis of Analogues to Probe the Role of Disulphide Bridges and Their Replacement with Vinyl Sulphides.3

  • ACS Organic Letters: N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry.4

Sources

Optimization

Side reactions associated with the Dap side chain during SPPS.

Technical Support Center: Troubleshooting Dap (2,3-Diaminopropionic Acid) Side Reactions in SPPS Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dap (2,3-Diaminopropionic Acid) Side Reactions in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with 2,3-diaminopropionic acid (Dap) during Solid-Phase Peptide Synthesis (SPPS).

Because Dap possesses a primary β -amine located just one carbon away from its α -amine, it is highly susceptible to proximity-driven side reactions. Mandatory and highly specific protection strategies must be applied to the β -amine to avoid undesired cross-reactivity predominantly occurring during the peptide coupling and deprotection steps[1]. This guide provides mechanistic insights, validated experimental protocols, and troubleshooting FAQs to ensure the scientific integrity of your peptide assemblies.

Section 1: Core Troubleshooting Guides & Protocols

Guide 1.1: Managing Dde and ivDde Protecting Group Migration

The Causality: When synthesizing peptides with Fmoc-Dap(Dde)-OH, the removal of the N α -Fmoc group exposes a free α -amine. Due to the extremely short side chain of Dap, the free α -amine is in perfect spatial proximity to attack the carbonyl carbon of the Dde group located on the β -amine. This forms a kinetically favorable 5-membered cyclic transition state, leading to the irreversible intramolecular migration of the Dde group from the side chain to the N-terminus[2]. This dead-end byproduct permanently caps the peptide, halting any further elongation.

Self-Validating Protocol: Migration Prevention Strategy To outcompete this base-catalyzed intramolecular transfer, the coupling of the subsequent amino acid must be instantaneous, and sterically hindered protecting groups should be utilized[3].

  • Reagent Substitution: Replace Fmoc-Dap(Dde)-OH with Fmoc-Dap(ivDde)-OH. The bulkier ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group sterically hinders the intramolecular attack, significantly reducing migration[3].

  • Pre-Activation: Pre-activate the incoming amino acid (5 equiv) with HATU (4.9 equiv) and DIPEA (10 equiv) in DMF for 1 minute before adding it to the resin.

  • Controlled Deprotection: Perform Fmoc deprotection of the Dap residue using 20% piperidine in DMF for exactly 2 × 3 minutes. Do not exceed this timeframe.

  • Rapid Wash & Coupling: Wash the resin rapidly with DMF (3 × 30 seconds). Immediately add the pre-activated amino acid solution to the resin. The immediate introduction of the activated ester outcompetes the slower migration side-reaction.

  • Validation: Perform a Kaiser test after 45 minutes. A colorless/yellow bead confirms successful coupling and the absence of a free, migrated α -amine.

Guide 1.2: Optimizing Dap(Alloc) Deprotection for On-Resin Cyclization

The Causality: Alloc (Allyloxycarbonyl) is frequently implemented for Dap residues to avoid Dde migration entirely[4]. It is the gold standard when constructing side-chain-to-side-chain lactam bridges. However, lactamization failures are rarely coupling issues; they are almost exclusively caused by incomplete Alloc removal or side-reactions with the scavenger. If the scavenger (e.g., PhSiH3) is not optimized, the liberated β -amine can undergo unintended allylation, permanently capping the side chain.

Self-Validating Protocol: Alloc Removal and Lactamization

  • Resin Swelling: Swell the peptidyl-resin in anhydrous DCM for 20 minutes under an argon atmosphere.

  • Catalyst Preparation: Dissolve exactly 0.1 equiv of Pd(PPh3)4 in anhydrous DCM. Add 10-24 equiv of PhSiH3 as the allyl scavenger.

  • Deprotection: Add the cocktail to the resin. Shake under argon for 2 × 30 minutes in the dark (Pd catalysts are highly light-sensitive).

  • Palladium Scavenging (Critical): Wash the resin sequentially with DCM (3x), DMF (3x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove trapped Palladium. Trapped Pd appears as a dark discoloration and will poison subsequent cyclization steps.

  • Validation: Perform a micro-cleavage and analyze via LC-MS to confirm the complete mass shift corresponding to Alloc removal before proceeding.

  • Cyclization: Add PyBOP (3 equiv) and DIPEA (6 equiv) in DMF. Shake for 2 hours.

Section 2: Frequently Asked Questions (FAQs)

Q: I am observing a mass of +108 Da on my final Dap-containing peptide. What is this? A: A +108 Da adduct typically indicates the irreversible transfer of a protecting group (such as a residual anisyl group from scavengers) or, more commonly in Dap chemistry, the formation of an un-cleaved cyclic intermediate if orthogonal groups were not fully removed prior to global cleavage. Ensure your orthogonal deprotection steps are validated via LC-MS prior to final TFA cleavage.

Q: Can I use Fmoc-Dap(Mtt)-OH on a 2-Chlorotrityl Chloride (CTC) resin? A: It is highly discouraged. The Mtt (4-methyltrityl) group requires 1-2% TFA in DCM for removal. Because the CTC resin linker is also hyper-acid-labile, applying 1-2% TFA will cause premature cleavage of your entire peptide from the solid support. If you must use CTC resin, switch the Dap protection to Alloc or ivDde.

Q: Why does my peptide sequence truncate immediately after incorporating Dap? A: This is the hallmark of β→α protecting group migration (especially with Dde). Once the Dde group migrates to the N-terminal α -amine, it acts as an N-terminal capping agent, blocking any further Fmoc-amino acid from coupling[2]. Implement the "Rapid Coupling Strategy" detailed in Guide 1.1.

Section 3: Quantitative Data & Protecting Group Selection

Table 1: Orthogonal Protecting Group Matrix for Dap Side Chains

Protecting GroupStability ProfileDeprotection ReagentPrimary Risk / Side Reaction
Boc Base, Hydrazine, Pd(0)90-95% TFAPremature loss if exposed to weak acids during synthesis.
Mtt Base, Hydrazine, Pd(0)1-2% TFA in DCMPremature cleavage of the peptide from acid-labile resins (e.g., CTC).
Alloc Acid, Base, HydrazinePd(PPh3)4 / PhSiH3Incomplete removal; unintended allylation of the β -amine[4].
Dde Acid, Pd(0)2% Hydrazine in DMFSevere migration to the free α -amine during Fmoc removal[2].
ivDde Acid, Pd(0)2% Hydrazine in DMFMild migration risk; steric hindrance can lower subsequent coupling yields[3].

Section 4: Visualizations

Dde_Migration A Fmoc-Dap(Dde)-Peptide (On-Resin) B 20% Piperidine (Fmoc Deprotection) A->B C H-Dap(Dde)-Peptide (Free α-amine) B->C D Intramolecular Nα Attack (5-membered transition) C->D Slow/Delay F Rapid Coupling (Activated Next AA) C->F Immediate E Dde-Dap(H)-Peptide (Dead-end Byproduct) D->E G Target Elongated Peptide (Successful SPPS) F->G

Mechanism of Dde migration from the Dap side chain to the N-terminus and prevention strategy.

Alloc_Deprotection Step1 Linear Peptide Assembly (Dap(Alloc) & Asp(OAllyl)) Step2 Pd(PPh3)4 / PhSiH3 (Alloc/Allyl Removal) Step1->Step2 Step3 Wash & Scavenge (Remove Pd catalyst) Step2->Step3 Step4 PyBOP / DIPEA (On-Resin Cyclization) Step3->Step4 Step5 TFA Cleavage (Global Deprotection) Step4->Step5 Step6 Lactam-Bridged Peptide (Final Product) Step5->Step6

Step-by-step workflow for Alloc deprotection and on-resin lactamization of Dap residues.

References

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis Source: IntechOpen URL:[Link]

  • (A) Proposed migration of Dde (purple) from side chain (blue) to N-terminus... Source: ResearchGate URL:[Link]

  • A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides Source: NIH (PMC) URL:[Link]

Sources

Troubleshooting

Preventing racemization of Fmoc-Dap(Boc)-OSu during coupling.

Technical Support Center: Fmoc-Dap(Boc)-OSu A Guide to Preventing Racemization in Peptide Coupling Welcome to the Technical Support Center. This guide has been developed by our senior application scientists to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-Dap(Boc)-OSu

A Guide to Preventing Racemization in Peptide Coupling

Welcome to the Technical Support Center. This guide has been developed by our senior application scientists to provide in-depth technical assistance to researchers, chemists, and drug development professionals working with Fmoc-Dap(Boc)-OSu. Here, we address the critical challenge of preventing racemization during its coupling in solid-phase and solution-phase peptide synthesis.

This resource is structured to provide not just protocols but a deep mechanistic understanding, empowering you to troubleshoot and optimize your synthetic strategy effectively.

Part 1: Troubleshooting Guide - Diagnosing & Solving Racemization Issues

This section addresses specific problems you might encounter during your experiments, providing direct causes and actionable solutions.

Question: I've coupled Fmoc-Dap(Boc)-OSu and my analytical data (HPLC, LC-MS) shows a diastereomeric impurity. What is the likely cause and how can I fix it?

Answer:

The appearance of a diastereomeric impurity when coupling a chiral amino acid derivative like Fmoc-Dap(Boc)-OSu is a classic sign of racemization (or more accurately, epimerization at the α-carbon). The D-isomer of the Dap residue has been incorporated into your peptide sequence instead of the intended L-isomer (or vice versa), resulting in a peptide that is difficult to purify and may have altered biological activity.

The primary cause of this issue is the abstraction of the α-proton of the activated amino acid, leading to a planar, achiral enolate intermediate that can be re-protonated from either face, resulting in a mixture of L and D configurations. The use of a pre-activated N-hydroxysuccinimide (OSu) ester, while convenient, makes the α-proton particularly susceptible to abstraction by base.

Core Mechanism of Racemization for Active Esters:

The racemization of Nα-protected amino acid active esters, including Fmoc-Dap(Boc)-OSu, predominantly occurs through the oxazolone (or azlactone) formation mechanism, especially in the presence of excess base. However, direct enolization is also a significant pathway.

  • Direct Enolization: A base directly removes the acidic α-proton from the activated ester. The resulting planar enolate intermediate loses its stereochemical memory.

  • Oxazolone Formation: The urethane-type protection of the Fmoc group can, under basic conditions, cyclize to form a 2-alkoxy-5(4H)-oxazolone. This intermediate is symmetrical and readily racemizes. Subsequent attack by the amine nucleophile opens the ring, yielding a racemic amino acid residue in the peptide chain.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Base: The most common culprit is the choice and stoichiometry of the base used during coupling.

    • Problem: Tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are strong bases that readily promote α-proton abstraction. Using them in excess is highly detrimental.

    • Solution:

      • Reduce Stoichiometry: If you must use a tertiary amine, ensure you are not using a large excess. Use the minimum required to neutralize any salts present and facilitate the reaction.

      • Switch to a Weaker Base: Consider using a non-nucleophilic, sterically hindered base with a higher pKa, such as 2,4,6-collidine or N-methylmorpholine (NMM). These are often less aggressive in promoting racemization.

      • Consider a Salt-Free Protocol: If possible, ensure the incoming amine is the free base to avoid the need for an additional tertiary amine altogether.

  • Control the Temperature:

    • Problem: Higher temperatures accelerate all reactions, including the rate of racemization.

    • Solution: Perform the coupling at 0 °C or even lower if your solvent system allows. Maintain this temperature throughout the addition and reaction time.

  • Optimize the Solvent:

    • Problem: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent for peptide synthesis but can also facilitate racemization by stabilizing the charged enolate intermediate.

    • Solution: While changing solvents can be complex, consider using less polar alternatives like dichloromethane (DCM) or mixtures of DCM/DMF if solubility permits. The choice of solvent can significantly impact the rate of racemization.

Workflow for Minimizing Racemization:

Below is a DOT language script illustrating a decision-making workflow for troubleshooting racemization.

G cluster_0 Troubleshooting Racemization of Fmoc-Dap(Boc)-OSu Start Diastereomeric Impurity Detected (Racemization Suspected) CheckBase Step 1: Analyze Base Conditions Start->CheckBase BaseType Is DIPEA or TEA being used? CheckBase->BaseType Choice BaseAmount Is base stoichiometry > 1.5 eq? CheckBase->BaseAmount Amount SwitchBase Action: Switch to Collidine or NMM. Or use free amine. BaseType->SwitchBase Yes CheckTemp Step 2: Evaluate Temperature BaseType->CheckTemp No ReduceBase Action: Reduce base to stoichiometric amount (e.g., 1.05 eq). BaseAmount->ReduceBase Yes BaseAmount->CheckTemp No SwitchBase->CheckTemp ReduceBase->CheckTemp TempHigh Is coupling done at Room Temp? CheckTemp->TempHigh LowerTemp Action: Perform coupling at 0°C. TempHigh->LowerTemp Yes CheckSolvent Step 3: Assess Solvent Polarity TempHigh->CheckSolvent No LowerTemp->CheckSolvent SolventPolar Is pure DMF or NMP used? CheckSolvent->SolventPolar ChangeSolvent Action: Test less polar solvents (e.g., DCM) or mixtures. SolventPolar->ChangeSolvent Yes End Re-analyze Purity SolventPolar->End No ChangeSolvent->End

Caption: Decision workflow for troubleshooting racemization.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the chemistry and handling of Fmoc-Dap(Boc)-OSu.

FAQ 1: Why is Fmoc-Dap(Boc)-OSu particularly susceptible to racemization compared to other amino acids?

While all activated amino acids are at risk, the electronic nature of the side chain can play a role. However, the primary driver for racemization is the activation method (OSu ester) combined with the reaction conditions, rather than a unique property of the diaminopropionic acid (Dap) side chain itself. The bulky Boc protecting group on the side chain does not sterically hinder the α-proton significantly. The key takeaway is that any N-Fmoc protected amino acid, when converted to a highly activated ester like OSu, will have an acidified α-proton that is vulnerable to base-catalyzed abstraction.

FAQ 2: Should I use an in-situ coupling reagent instead of the pre-activated OSu ester?

This is an excellent strategy to mitigate racemization. Using in-situ coupling reagents allows for the formation of the active species in the presence of the amine component, which can then trap the activated acid before it has significant time to racemize.

Recommended Alternative Strategy: In-situ Activation of Fmoc-Dap(Boc)-OH

If you continue to face issues with the OSu ester, switching to the free acid, Fmoc-Dap(Boc)-OH, and using an in-situ coupling reagent is the preferred industrial and academic approach for sensitive couplings.

  • Carbodiimides with Additives:

    • Reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) combined with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).

    • Mechanism: The additive reacts with the initial O-acylisourea intermediate to form an active ester that is less prone to racemization than the O-acylisourea itself. Crucially, HOBt and Oxyma are known to suppress racemization effectively.

  • Uronium/Aminium Reagents:

    • Reagents: HATU, HBTU, or HCTU. These reagents react with the carboxylic acid to form a highly reactive species.

    • Caution: These are extremely efficient but must be used with care. The base required to activate these reagents can itself cause racemization of the amino acid if pre-activation times are too long. A common mistake is to mix the amino acid, coupling reagent, and base together for several minutes before adding the amine. This "pre-activation" period is when racemization is most likely to occur.

Comparative Data on Racemization:

The table below summarizes qualitative risk levels associated with different coupling strategies.

Coupling StrategyActivating AgentAdditive/BaseRacemization RiskKey Consideration
Active Ester Fmoc-Dap(Boc)-OSu DIPEA / CollidineHigh Base choice and temperature are critical.
In-situ (Carbodiimide) Fmoc-Dap(Boc)-OH DIC / HOBtLow HOBt is essential to suppress racemization.
In-situ (Uronium) Fmoc-Dap(Boc)-OH HATU / DIPEAMedium-High Avoid pre-activation. Add amine component immediately.
FAQ 3: Can I get a reliable, step-by-step protocol for coupling Fmoc-Dap(Boc)-OH to minimize racemization?

Absolutely. The following protocol utilizes DIC and HOBt, a well-established combination for suppressing racemization during the coupling of sensitive amino acids.

Experimental Protocol: Low-Racemization Coupling of Fmoc-Dap(Boc)-OH

This protocol assumes coupling to a resin-bound amine for Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation:

    • Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes.

    • Drain the DMF thoroughly.

  • Preparation of Coupling Solution (Perform at 0 °C):

    • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (2.0 eq.) and HOBt (2.0 eq.) in a minimal amount of DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (2.0 eq.) to the cooled solution.

    • DO NOT PRE-ACTIVATE: Do not let this mixture stand. Proceed immediately to the next step.

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling solution to the swollen resin.

    • Agitate the reaction vessel at 0 °C for 15 minutes.

    • Allow the reaction to slowly warm to room temperature and continue to agitate for an additional 2-4 hours.

  • Monitoring and Wash:

    • Perform a Kaiser test or other qualitative test to monitor for the disappearance of the free amine.

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and unreacted reagents.

Diagram of Low-Racemization Coupling Workflow:

G cluster_1 Protocol: Low-Racemization Coupling Resin 1. Swell & Deprotect Peptide-Resin Prepare 2. Prepare Coupling Solution (Fmoc-Dap(Boc)-OH + HOBt) at 0°C AddDIC 3. Add DIC (2.0 eq) to solution Prepare->AddDIC Couple 4. IMMEDIATELY add solution to resin. Mix at 0°C -> RT AddDIC->Couple Monitor 5. Monitor with Kaiser Test Couple->Monitor Wash 6. Wash Resin (DMF, DCM) Monitor->Wash

Caption: Step-by-step low-racemization coupling protocol.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

  • Romoff, T. T., et al. (1997). The effect of solvent on the racemization of amino acid esters. Tetrahedron Letters, 38(49), 8449-8452. (While this is a general study, it provides context on solvent effects).
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. Available at: [Link]

  • Kates, S. A., et al. (1993). A novel, convenient, and high-yielding route to performing difficult couplings in solid-phase peptide synthesis using HATU. Tetrahedron Letters, 34(10), 1549-1552. Available at: [Link]

Optimization

Troubleshooting aggregation of peptides with diaminopropionic acid.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize, purify, or formulate peptides containing non-canonical amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize, purify, or formulate peptides containing non-canonical amino acids.

Troubleshooting is not a process of random trial and error; it is the systematic deconstruction of a peptide’s biophysical environment. Diaminopropionic acid (Dap) presents a unique challenge. While it is structurally similar to lysine, its truncated side chain fundamentally alters the peptide's steric and electrostatic landscape, often driving severe aggregation.

This guide is structured to provide you with the mechanistic causality behind Dap-induced aggregation, followed by self-validating protocols to rescue your synthesis and purification workflows.

Section 1: The Molecular Mechanics of Dap Aggregation (FAQ)

Q1: Why does Dap cause more severe aggregation than canonical basic amino acids like Lysine or Arginine? A1: The causality lies in steric hindrance and local charge density. Dap possesses only a single methylene group in its side chain, compared to lysine’s four. This lack of flexible, hydrophobic bulk allows the highly reactive primary amine to sit extremely close to the peptide backbone. Consequently, Dap-peptides experience minimal steric repulsion, allowing them to pack tightly and form extensive intermolecular hydrogen-bonding networks. This tight packing rapidly drives the formation of insoluble β-sheet structures[1][2].

Q2: How does the pH of my buffer interact with Dap to trigger precipitation? A2: Dap has a distinct pKa profile compared to canonical amino acids. When the pH of your formulation approaches the isoelectric point (pI) of the Dap-containing peptide, the net charge neutralizes. Without electrostatic repulsion to keep the monomers apart, the short Dap side chains interlock via Coulombic interactions and hydrogen bonding, leading to macroscopic precipitation[2][3].

Q3: Can Dap cause irreversible covalent aggregation? A3: Yes. Because the amine is so close to the backbone, Dap is highly susceptible to intramolecular side reactions, such as lactamization, especially during Solid-Phase Peptide Synthesis (SPPS). This can irreversibly cross-link chains or terminate elongation, mimicking the symptoms of physical aggregation[4].

Dap_Aggregation_Mechanism Dap Dap Residue (Short Side Chain) Steric Low Steric Hindrance Dap->Steric Charge High Local Charge Density Dap->Charge HBond Inter-chain H-Bonding Steric->HBond Charge->HBond Ion pairing Beta Beta-Sheet Formation HBond->Beta Precip Macroscopic Precipitation Beta->Precip

Caption: Mechanistic pathway of Dap-induced beta-sheet formation and aggregation.

Section 2: Diagnosing On-Resin Aggregation (SPPS)

During SPPS, Dap-induced aggregation manifests physically before it manifests chemically. As the peptide chains elongate and self-associate, they form a pseudo-β-sheet network that collapses the polystyrene or PEG resin matrix[5][6].

Symptoms of On-Resin Aggregation:

  • Poor Resin Swelling: The resin beads appear clumped and fail to expand in DMF or NMP[6].

  • Incomplete Fmoc Deprotection: The steric bulk of the aggregated chains prevents piperidine from accessing the N-terminus[5].

  • False-Negative Colorimetric Tests: Kaiser or TNBS tests may show a false negative because the free amines are buried within the aggregate core[6].

Workflow: Rescuing an Aggregated SPPS Run

To establish a self-validating system, you must prove that your intervention restored monomeric elongation. Do not simply repeat a failed coupling; alter the thermodynamic environment.

SPPS_Troubleshooting Start Observe Poor Swelling / Incomplete Deprotection Check Kaiser / TNBS Test Start->Check Agg Suspect Inter-chain H-Bonding (Aggregation) Check->Agg False Negative Opt1 Add Chaotropic Agents (e.g., 0.1M LiCl in DMF) Agg->Opt1 Opt2 Elevate Temp (50-60°C) Microwave SPPS Agg->Opt2 Opt3 Use Pseudoproline Dipeptides Agg->Opt3 Success Complete Coupling & Swelling Restored Opt1->Success Opt2->Success Opt3->Success

Caption: Workflow for diagnosing and resolving on-resin aggregation during SPPS.

Methodology: Step-by-Step SPPS Aggregation Reversal

  • Solvent Disruption: Switch the coupling solvent from 100% DMF to a mixture of DMF/DMSO (1:1) or add 0.1M LiCl. Causality: Chaotropic salts disrupt the structured water/solvent network, breaking inter-chain hydrogen bonds[5][6].

  • Thermal Agitation: If using room-temperature SPPS, elevate the coupling temperature to 50–60°C. Causality: Increased kinetic energy overcomes the activation barrier required to melt β-sheet aggregates[6].

  • Backbone Modification (Preventative): If synthesizing a sequence >15 amino acids with multiple Dap residues, incorporate Pseudoproline dipeptides (e.g., Fmoc-Ser/Thr-derived oxazolidines) every 5–6 residues. Causality: The rigid ring structure of pseudoprolines forces a "kink" in the peptide backbone, physically preventing the parallel alignment required for β-sheet formation[5].

Section 3: Solution-Phase Solubilization & Purification

Once cleaved from the resin, crude Dap-peptides frequently crash out of standard aqueous HPLC buffers.

Quantitative Data: Solubilization Agents for Dap-Peptides

Table 1: Comparative efficacy of excipients and solvents for rescuing precipitated Dap-peptides.

Solubilization AgentTypical ConcentrationMechanism of ActionRelative Solubilization Efficacy (%)
DMSO 10–20% (v/v)Disrupts hydrophobic packing and acts as a universal hydrogen-bond acceptor[7].85%
Guanidine HCl 6 MStrong chaotrope; completely denatures secondary β-sheet structures[6].95%
Urea 8 MMild chaotrope; disrupts hydrogen bonding networks without adding ionic strength[6].80%
Arginine 50–100 mMCompetes for inter-chain hydrogen bonding sites, acting as a molecular spacer[8].75%
Trehalose 5–10% (w/v)Preferential exclusion; stabilizes the native monomeric fold via osmotic pressure[8].65%
Methodology: Step-by-Step Solubilization Protocol

This protocol ensures you do not force the peptide into an irreversible aggregated state by shocking it with an incompatible aqueous buffer.

  • Initial Wetting (Organic Phase): Do not add water directly to the lyophilized crude peptide. First, dissolve the peptide in a minimal volume of neat DMSO or DMF (e.g., 50-100 µL per mg of peptide). Causality: Organic solvents disrupt the dry aggregate lattice formed during lyophilization[7].

  • Chaotropic Disruption: If the solution remains cloudy, add an equal volume of 8M Urea or 6M Guanidine HCl. Vortex gently. Causality: This breaks persistent, tightly bound Dap-Dap hydrogen bonds[6].

  • Slow Aqueous Titration: Add your target aqueous buffer (e.g., 0.1% TFA in water) dropwise while vigorously stirring. Causality: Slow dilution prevents localized concentration spikes that trigger rapid nucleation and re-precipitation[7].

  • Validation via DLS or SEC: Before injecting onto a preparative HPLC column, run an analytical Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) check. Causality: A visually clear solution may still contain soluble oligomers that will ruin your HPLC column pressure limits[7].

Section 4: Analytical Validation of Aggregation

To build a self-validating system, you must analytically prove whether your peptide is monomeric or aggregated. The industry standard for detecting β-sheet aggregation is the Thioflavin T (ThT) assay.

Methodology: Thioflavin T (ThT) Fluorescence Assay
  • Reagent Preparation: Prepare a 1 mM ThT stock solution in distilled water. Filter through a 0.22 µm syringe filter to remove dye particulates.

  • Baseline Establishment: In a 96-well black microplate, add the ThT working solution (final concentration ~20 µM) to your formulation buffer without the peptide. Causality: ThT is environmentally sensitive. You must prove your buffer alone does not cause baseline fluorescence drift[7].

  • Sample Incubation: Add the Dap-peptide to the wells. Seal the plate to prevent evaporation and incubate at your target storage temperature.

  • Measurement: Excite at 440 nm and measure emission at 482 nm. Causality: ThT is non-fluorescent in free solution. When it intercalates into the grooves of Dap-induced β-sheets, its rotational freedom is restricted, resulting in a massive quantum yield spike[7].

References

  • bioRxiv. "Prebiotically Plausible Peptides can Self-assemble into β-rich Nanostructures." bioRxiv.org.[Link]

  • PMC. "Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity." NIH.gov.[Link]

  • Google Patents. "Delivery peptides (WO2014184584A1)." Google.com.
  • BioPharmaSpec. "How to Prevent Protein Aggregation: Insights and Strategies." BioPharmaSpec.com.[Link]

  • Journal of the American Chemical Society. "Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water." ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies After Coupling with Fmoc-Dap(Boc)-OSu

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical purification step following peptide coupling reactions with Fmoc-Dap(Boc)-OSu. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Section 1: The Chemistry of Coupling and Byproduct Formation

This section delves into the fundamental reaction mechanism and identifies the molecules you will need to remove to achieve high purity of your target peptide.

Q1: What is the chemical reaction occurring during coupling with Fmoc-Dap(Boc)-OSu, and what are the expected products?

A1: The coupling reaction is a nucleophilic acyl substitution. Fmoc-Dap(Boc)-OSu is an N-protected amino acid where the carboxylic acid has been "activated" as an N-hydroxysuccinimide (NHS) ester. This makes the carboxyl carbon highly electrophilic and susceptible to attack by a primary or secondary amine (e.g., the N-terminus of a growing peptide chain). The amine attacks the activated carbonyl, forming a tetrahedral intermediate which then collapses to create the desired amide (peptide) bond and releases N-hydroxysuccinimide (NHS) as a leaving group.[1][2] NHS is therefore the principal byproduct of this reaction.

reactant1 Fmoc-Dap(Boc)-OSu (Activated Ester) plus + reactant1->plus reactant2 R-NH₂ (Nucleophilic Amine) product1 Fmoc-Dap(Boc)-NH-R (Coupled Product) product2 N-hydroxysuccinimide (NHS) (Byproduct) plus->reactant2 plus->product1 Amide Bond Formation plus->product2 Leaving Group start Crude reaction mixture dissolved in EtOAc step1 Transfer to Separatory Funnel start->step1 step2 Add 5% NaHCO₃ (aq) and Shake step1->step2 step3 Allow Layers to Separate step2->step3 output1 Top Organic Layer: Desired Product in EtOAc step3->output1 Drain and Keep output2 Bottom Aqueous Layer: Sodium Salt of NHS step3->output2 Drain and Discard start Crude Reaction Mixture decision1 Synthesis Type? start->decision1 spps_path Solid-Phase (SPPS) decision1->spps_path SPPS sol_path Solution-Phase decision1->sol_path Solution spps_step1 Cleave Peptide from Resin spps_path->spps_step1 spps_step2 Precipitate & Lyophilize spps_step1->spps_step2 final_purification Preparative RP-HPLC spps_step2->final_purification sol_decision Product Soluble in Immiscible Organic Solvent? sol_path->sol_decision sol_yes Aqueous Extraction (Workup) sol_decision->sol_yes Yes sol_no Direct to Chromatography sol_decision->sol_no No sol_yes->final_purification sol_no->final_purification end_node Pure Product final_purification->end_node

Sources

Optimization

Mass spectrometry analysis of peptides with Dap modifications.

Welcome to the Technical Support Center for Peptide Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address the unique biophysical and analytical challenges associated with 2,3-diamino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address the unique biophysical and analytical challenges associated with 2,3-diaminopropionic acid (Dap) modifications.

Dap is a non-proteinogenic amino acid featuring a highly reactive primary amine on its remarkably short side chain. While this makes it an exceptional building block for bioorthogonal labeling, antimicrobial peptide design, and conformational restriction[1], it introduces significant complexities during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-confidence sequencing of Dap-containing peptides.

🔬 Core Troubleshooting & FAQs

Q1: My linear Dap-containing peptide shows a higher-than-expected charge state envelope and yields poor b/y ion fragmentation during HCD/CID. Why is this happening? The Causality: This is a classic manifestation of the "Mobile Proton Model" failure. The primary amine on the Dap side chain is highly basic. In the gas phase, it acts as a proton sink, sequestering the ionizing proton. Because collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) require protons to be mobile along the peptide backbone to initiate charge-directed cleavage, the sequestered proton prevents efficient backbone fragmentation. Instead, you often see dominant neutral losses or require excessively high collision energies that destroy sequence-informative ions. The Solution:

  • Shift to ETD: Switch your fragmentation method to Electron Transfer Dissociation (ETD). ETD is driven by ion-ion gas-phase reactions (transferring a radical anion) rather than vibrational excitation, making it independent of proton mobility[2].

  • Supercharge the Peptide: If you only have HCD available, increase the concentration of your acidifier (e.g., use 0.2% to 0.5% Formic Acid) or add a supercharging agent like m-nitrobenzyl alcohol (m-NBA) to force higher charge states, ensuring at least one proton remains mobile on the backbone.

Q2: I am analyzing a peptide synthesized with Fmoc-L-Dap(N3)-OH (Azido-Dap) for click chemistry, but my MS/MS spectra are dominated by a massive -28 Da neutral loss. How do I sequence this? The Causality: The azido moiety (-N3) is thermally and vibrationally labile. During HCD or CID, the energy applied to the peptide backbone inadvertently causes the azide to expel nitrogen gas (N2, 28.01 Da) before the peptide backbone can break[2]. This results in a dominant [M+H-28]+ precursor ion peak, suppressing the b and y ion series. The Solution: Use a Data-Dependent Acquisition (DDA) method with a "Neutral Loss Trigger." Program the mass spectrometer to monitor for the specific -28 Da neutral loss from the precursor. When detected, the instrument should automatically isolate the resulting [M+H-28]+ ion and subject it to a secondary MS3 fragmentation event (pseudo-MS3) to obtain the backbone sequence. Alternatively, ETD preserves the azide group entirely[2].

Q3: We used Dap to create a sidechain-to-sidechain cyclized peptide (lactam bridge with Asp/Glu). The MS1 mass is correct, but the MS2 spectrum provides almost no sequence coverage inside the ring. What went wrong? The Causality: Dap is frequently used to form highly stable lactam bridges with aspartic or glutamic acid[3][4]. When a cyclic peptide undergoes CID/HCD, a single cleavage event within the ring only opens the macrocycle—it does not produce two separate fragments. Therefore, the mass of the ion remains unchanged, and no sequence-informative b/y ions are detected for the residues trapped within the ring constraint[5]. The Solution: You must induce multiple cleavage events. Use multi-stage mass spectrometry (MSn). The initial MS2 event will open the ring (often generating a characteristic water or ammonia loss). You must then isolate this opened, linear product ion and subject it to MS3 fragmentation to generate the sequence-specific ion series.

Q4: I am seeing unexpected mass shifts of +42 Da and +96 Da on my Dap residues after Solid-Phase Peptide Synthesis (SPPS). Are these adducts? The Causality: Because the Dap side chain amine is highly nucleophilic and less sterically hindered than lysine, it is highly susceptible to unintended side reactions during SPPS cleavage and deprotection steps. A +42 Da shift is typically unintended acetylation (if acetic anhydride was used for capping and the Dap protecting group failed). A +96 Da shift is often a trifluoroacetylation side reaction occurring during the final TFA cleavage cocktail step. The Solution: Ensure the use of robust orthogonal protecting groups (e.g., Dap(Alloc) or Dap(Dde)) and use scavengers (like TIPS and water) during TFA cleavage to quench reactive carbocations.

📊 Quantitative Data: Dap Mass Shifts & Signatures

To aid in your spectral interpretation, summarize your search parameters using the validated mass shifts below.

Modification / StateMonoisotopic Mass Shift (Da)Characteristic Neutral Loss (MS2)Primary Cause / Application
Unmodified Dap +86.0480 (Residue Mass)-17.0265 (NH3)Canonical incorporation; highly basic.
Dap(N3) (Azido) +112.0276 (Residue Mass)-28.0061 (N2)Click chemistry precursor[2].
Acetylated Dap +42.0105 (Addition)NoneSPPS capping side-reaction.
Trifluoroacetyl-Dap +96.0000 (Addition)NoneTFA cleavage side-reaction.
Dap-Asp Lactam -18.0105 (H2O loss)Ring opening (no mass change)Sidechain cyclization[4].

⚙️ Experimental Protocols

Protocol 1: LC-MS/MS Method Setup for Dap(N3) Modified Peptides

This protocol is optimized to prevent the loss of labile modifications while maximizing sequence coverage.

  • Sample Preparation: Reconstitute the purified Dap-peptide in 0.1% Formic Acid (FA) in LC-MS grade water. Do not use higher concentrations of TFA, as it causes severe ion suppression for highly basic Dap peptides.

  • Chromatography: Use a C18 reverse-phase column. Because Dap increases peptide polarity compared to Lysine/Ornithine, reduce the starting organic gradient (e.g., start at 2% Acetonitrile instead of 5%) to ensure adequate retention.

  • Ionization: Set the Electrospray Ionization (ESI) voltage to 2.0 - 2.2 kV. Scientist Note: Lower voltages help prevent in-source decay of the fragile azido group.

  • Fragmentation Strategy (Decision Node):

    • If using HCD: Set Normalized Collision Energy (NCE) low (e.g., 20-25%). Enable a neutral loss trigger for -28.01 Da to initiate an MS3 scan on the product ion.

    • If using ETD (Preferred): Set reaction time to 50-100 ms. Enable supplemental activation (ETciD or EThcD) at 15% NCE to dissociate non-covalently bound product ions, which frequently occur due to the high charge states of Dap peptides[2].

Protocol 2: Verification of Dap-Lactam Cyclization
  • MS1 Verification: Calculate the theoretical mass of the linear peptide. The successful formation of a Dap-Asp or Dap-Glu lactam bridge will result in a precise mass shift of -18.0105 Da (loss of H2O)[3].

  • MS2 Ring Opening: Isolate the intact cyclic precursor. Apply HCD at a high NCE (35-40%) to force the lactam ring to open.

  • MS3 Sequencing: Isolate the most abundant fragment from the MS2 spectrum (representing the linearized peptide) and apply HCD at standard energy (28%) to sequence the backbone and confirm the cyclization sites.

🗺️ Analytical Workflow Visualization

The following decision matrix illustrates the optimal mass spectrometry fragmentation pathways based on the structural state of the Dap residue.

DapWorkflow Start Dap-Peptide MS Analysis Assess Assess Dap Structural State Start->Assess FreeDap Free Amine (Linear) Assess->FreeDap CyclicDap Sidechain-to-Sidechain Cyclized Assess->CyclicDap AzidoDap Dap(N3) Modified Assess->AzidoDap Action1 Optimize Charge State (Add 0.1% FA) Use HCD/CID FreeDap->Action1 Action2 Use ETD or MSn to break ring without losing sequence info CyclicDap->Action2 Action3 Use ETD to prevent -28 Da (N2) loss or use HCD & monitor loss AzidoDap->Action3

Caption: Analytical decision tree for selecting optimal MS/MS fragmentation based on Dap modification.

📚 References

  • Forsythe, J. G., et al. "Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • AAPPTec. "Peptide Modifications; Cyclization; Stapled peptides; phosphorylation." AAPPTec Peptide Synthesis Guidelines. [Link]

  • ChemRxiv. "Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0." ChemRxiv Preprints.[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Fmoc-Dap(Boc)-OSu

Welcome to the Technical Support Center for Fmoc-Dap(Boc)-OSu (Fmoc-2,3-diaminopropionic acid(Boc)-N-hydroxysuccinimide ester). This guide is designed for researchers and drug development professionals to troubleshoot co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fmoc-Dap(Boc)-OSu (Fmoc-2,3-diaminopropionic acid(Boc)-N-hydroxysuccinimide ester). This guide is designed for researchers and drug development professionals to troubleshoot coupling failures, prevent reagent degradation, and establish robust laboratory handling protocols.

Fmoc-Dap(Boc)-OSu is a highly reactive, pre-activated amino acid building block utilized in solid-phase peptide synthesis (SPPS) and bioconjugation. While the N-hydroxysuccinimide (OSu) ester enables rapid amide bond formation without in situ coupling reagents, its electrophilic nature makes it inherently vulnerable to environmental degradation.

The Causality of Degradation

To effectively prevent reagent failure, scientists must understand the mechanistic vulnerabilities of the molecule:

  • Moisture Sensitivity (OSu Hydrolysis): This is the primary degradation pathway. Atmospheric moisture acts as a nucleophile, cleaving the OSu ester to yield the inactive free acid (Fmoc-Dap(Boc)-OH) and free N-hydroxysuccinimide (NHS)[1].

  • Solvent-Induced Degradation: Storing the reagent in hygroscopic solvents (e.g., DMF, DMSO) drastically accelerates hydrolysis because these solvents actively absorb atmospheric water[1].

  • Light & Thermal Sensitivity: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group exhibits light sensitivity, particularly in solution[]. Elevated temperatures accelerate both photolytic degradation and ambient hydrolysis kinetics.

Degradation Pathways Visualization

Degradation Intact Fmoc-Dap(Boc)-OSu (Intact Active Ester) Moisture Moisture (H2O) Exposure Intact->Moisture Base Basic Impurities (e.g., Amines) Intact->Base Acid Acidic Fumes Exposure Intact->Acid Hydrolysis OSu Ester Hydrolysis (Primary Pathway) Moisture->Hydrolysis FmocLoss Fmoc Deprotection (Beta-Elimination) Base->FmocLoss BocLoss Boc Deprotection (Acid Cleavage) Acid->BocLoss Deg1 Fmoc-Dap(Boc)-OH + NHS (Loss of Reactivity) Hydrolysis->Deg1 Deg2 H-Dap(Boc)-OSu + Dibenzofulvene FmocLoss->Deg2 Deg3 Fmoc-Dap-OSu (Side-chain reactive) BocLoss->Deg3

Degradation pathways of Fmoc-Dap(Boc)-OSu under suboptimal storage conditions.

Quantitative Storage Data & Tolerances

Adhering to strict environmental parameters is non-negotiable for maintaining the coupling efficiency of OSu esters.

ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Storage Temperature 2°C to 8°C (Short term) / -20°C (Long term)> 25°CAccelerated thermal degradation and hydrolysis kinetics.
Ambient Humidity < 10% Relative Humidity (during handling)> 30% RHRapid OSu ester hydrolysis to Fmoc-Dap(Boc)-OH[1].
Solution Lifespan < 15 minutes> 1 hourComplete loss of reactivity in hygroscopic solvents (DMF/DMSO)[3].
Light Exposure Dark (Amber vial / Foil wrapped)Direct UV/SunlightPhotolytic degradation of the Fmoc protecting group[].

Self-Validating Handling Protocols

SOP 1: Routine Handling and Aliquoting

Objective: Prevent moisture condensation and hydrolytic degradation during routine lab handling.

  • Step 1: Thermal Equilibration (Crucial)

    • Action: Remove the sealed vial from cold storage (-20°C or 4°C) and place it in a desiccator at room temperature for at least 30–60 minutes.

    • Causality: Opening a cold vial in a humid lab causes immediate condensation of atmospheric water directly onto the hygroscopic powder.

    • Self-Validation Check: Touch the exterior of the vial. If it feels colder than ambient room temperature, do not open it.

  • Step 2: Rapid Anhydrous Weighing

    • Action: Open the vial in a dry environment (preferably a glove box or under a stream of dry nitrogen). Weigh the required mass quickly.

  • Step 3: Inert Gas Purging

    • Action: Before replacing the cap, gently flush the headspace of the vial with dry Argon or Nitrogen gas.

    • Causality: Argon is heavier than air and forms a protective blanket over the solid, displacing oxygen and moisture.

    • Self-Validation Check: Ensure the gas flow is gentle enough not to blow the powder out of the vial, but sufficient to displace the ambient air (typically 3-5 seconds of continuous flow).

  • Step 4: Desiccated Cold Storage

    • Action: Tightly seal the cap, wrap with Parafilm, and place the vial inside a secondary container with active desiccant (e.g., Drierite) before returning to cold storage.

SOP 2: Analytical Verification of Reagent Integrity (LC-MS)

Objective: Confirm the absence of hydrolyzed free acid prior to a critical or large-scale coupling step.

  • Step 1: Sample Preparation: Dissolve 1 mg of Fmoc-Dap(Boc)-OSu in 1 mL of anhydrous Acetonitrile (do not use aqueous buffers).

    • Self-Validation Check: The solution must remain perfectly clear. Turbidity indicates the presence of insoluble degradation byproducts.

  • Step 2: Injection: Inject 1-2 µL immediately into the LC-MS system.

  • Step 3: Chromatographic Analysis: Use a rapid gradient (e.g., 5-95% MeCN in water with 0.1% Formic Acid over 3-5 minutes) to minimize on-column hydrolysis.

  • Step 4: Mass Identification: Look for the intact mass [M+H]+ . The presence of a dominant peak corresponding to the free acid confirms moisture-induced hydrolysis.

Troubleshooting & FAQs

Q: My coupling reaction with Fmoc-Dap(Boc)-OSu yielded less than 50%. What happened? A: The most likely culprit is partial hydrolysis of the OSu ester prior to or during the reaction[4]. Because OSu esters are highly moisture-sensitive, any water introduced via hygroscopic solvents (like DMF) or ambient humidity will competitively hydrolyze the ester into the unreactive free acid (Fmoc-Dap(Boc)-OH)[1]. Actionable Fix: Always use anhydrous, amine-free solvents. If the reagent was stored improperly, verify its integrity via LC-MS before use.

Q: Can I prepare a stock solution of Fmoc-Dap(Boc)-OSu in DMF or DMSO for use over several days? A: No. NHS esters should never be stored in solution. Solvents commonly used to dissolve insoluble NHS-esters (such as DMSO or DMF) are highly hygroscopic; they rapidly absorb atmospheric water, which promotes immediate hydrolysis of the active ester[1]. Stock solutions cannot be prepared for storage[3]. Actionable Fix: Weigh and dissolve only the exact amount required immediately before the coupling step. Discard any unused reconstituted reagent.

Q: Does Fmoc-Dap(Boc)-OSu require protection from light? A: Yes. The Fmoc protecting group exhibits light sensitivity, particularly when in solution[]. Prolonged exposure to ambient laboratory lighting can cause partial degradation or discoloration. Actionable Fix: Store the solid powder in an amber glass vial or wrap the storage container in aluminum foil.

Q: The powder has clumped together in the vial. Is it still usable? A: Clumping is a primary physical indicator of moisture ingress and subsequent degradation. While the core of the clumps might retain some intact active ester, the overall stoichiometric coupling efficiency will be severely compromised. Actionable Fix: Do not use clumped reagent for critical syntheses. Discard and replace.

References[3] Title: TSAT - Thermo Fisher Scientific | Source: thermofisher.com | URL:Link[1] Title: DSG - ThermoFisher | Source: thermofisher.com | URL:Link[2] Title: Why Fmoc-Protected Amino Acids Dominate SPPS? | Source: bocsci.com | URL:Link[4] Title: Low yield in peptide coupling reaction using N-hydroxysuccinimide ester | Source: reddit.com | URL:Link

Sources

Optimization

Impact of the Dap residue on peptide structure and function.

Welcome to the Technical Support Center for Peptide Engineering. As a Senior Application Scientist, I have designed this portal to address the most critical challenges researchers face when incorporating 2,3-diaminopropi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Engineering. As a Senior Application Scientist, I have designed this portal to address the most critical challenges researchers face when incorporating 2,3-diaminopropionic acid (Dap) into peptide sequences.

Dap is a non-proteinogenic amino acid that offers unique biophysical properties, but its proximity between the β-amine and the peptide backbone introduces specific synthetic and functional dynamics. This guide is structured to provide deep mechanistic insights, actionable troubleshooting workflows, and self-validating experimental protocols.

Section 1: Structural & Functional Impact of Dap (FAQ)

Q1: Why should I substitute Lysine or Arginine with Dap in my antimicrobial or RNA-binding peptides? A: The decision to replace canonical cationic residues with Dap is driven by the need to control non-specific hydrophobic interactions and restrict conformational flexibility[1]. Lysine possesses a long, 4-carbon aliphatic side chain that can engage in off-target hydrophobic interactions, reducing the selectivity of your peptide[1]. Dap features a minimal 1-carbon side chain, which preserves the necessary cationic charge for binding anionic targets (like bacterial membranes or RNA) while significantly reducing non-specific binding[1][2]. Furthermore, Dap homo-peptides and substitutions are highly effective at stabilizing specific secondary structures, such as amphipathic α-helices, which are critical for the efficacy of antimicrobial peptides (AMPs)[2][3].

Q2: How does Dap enable pH-responsive targeted drug delivery and endosomal escape? A: The causality lies in the electrostatic environment of the molecule. Because the β-amino group of Dap is extremely close to the electron-withdrawing peptide backbone, its pKa is significantly lowered to approximately 6.0–7.0 (compared to ~10.5 for Lysine)[2]. At a physiological pH of 7.4, the Dap side chain remains largely deprotonated and uncharged. However, when the peptide is taken up by a cell and enters the endosome, the environment acidifies to pH 5.0–6.0[2]. This triggers the protonation of the Dap residue, creating a sudden surge in cationic charge that forces a conformational shift in the peptide, leading to membrane disruption and the release of therapeutic cargo into the cytoplasm[2][4].

G N1 Neutral pH (7.4) Dap Deprotonated N2 Cellular Uptake (Endocytosis) N1->N2 N3 Endosomal Acidification (pH 5.0 - 6.0) N2->N3 N4 Dap Protonation (Increased Cationic Charge) N3->N4 N5 Conformational Shift (Amphipathic Helix) N4->N5 N6 Endosomal Escape & Cargo Release N5->N6

Caption: Workflow of pH-dependent endosomal escape mediated by Dap-peptides.

Section 2: Synthesis & Troubleshooting Guide

Q3: What is the optimal orthogonal protection strategy for incorporating Dap in Fmoc Solid-Phase Peptide Synthesis (SPPS)? A: For standard Fmoc-SPPS, the most reliable building block is Fmoc-Dap(Boc)-OH[1][5]. The α-amino group is protected by the base-labile Fmoc group, allowing for standard sequential chain elongation using piperidine. The β-amino side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which remains stable during synthesis and is removed simultaneously with resin cleavage using trifluoroacetic acid (TFA)[1][5].

Q4: I am observing a +56 Da mass adduct on my Dap-peptide after global cleavage. How do I resolve this? A: A +56 Da mass increase in your LC-MS spectrum is the classic signature of incomplete Boc deprotection from the Dap side chain[6]. The proximity of the β-amine to the peptide backbone creates significant steric hindrance, which physically impedes the approach of the TFA acid catalyst[6]. Additionally, if the peptide-resin does not swell adequately in the cleavage solvent, the acid cannot access the core of the resin beads[6]. To resolve this, you must optimize the kinetic environment of the cleavage reaction.

G Start Incomplete Boc Deprotection Detected (LC-MS +56 Da) Check1 Assess Resin Swelling Start->Check1 Check2 Evaluate Cleavage Cocktail Start->Check2 Check3 Review Reaction Kinetics Start->Check3 Sol1 Pre-swell in DCM (20 min) Check1->Sol1 Poor swelling Sol2 Optimize TFA Concentration (e.g., 95% TFA / 2.5% TIS) Check2->Sol2 Suboptimal scavengers Sol3 Extend Cleavage Time (Monitor via test cleavage) Check3->Sol3 Kinetic limitation

Caption: Troubleshooting workflow for resolving incomplete Boc deprotection of Dap residues.

Section 3: Quantitative Data & Optimization Summaries

Table 1: Physicochemical Comparison of Cationic Amino Acids Understanding these metrics is crucial for selecting the right residue for rational peptide design.

ResidueSide Chain LengthApprox. Side Chain pKaPrimary Application / Structural Impact
Dap 1 carbon~6.0 - 7.0pH-responsive vectors, restricted conformation probes, reduced non-specific binding[1][2].
Dab 2 carbons~8.0 - 9.0Antimicrobial peptides, polymyxin analogs[3].
Orn 3 carbons~9.5 - 10.0Arginine/Lysine substitution, metabolic stability enhancement.
Lys 4 carbons~10.5Native sequences, general cationic charge, high flexibility.

Table 2: Cleavage Cocktail Optimization for Dap-Peptides

Issue DetectedRecommended Cleavage CocktailMechanistic Rationale
Incomplete Boc Removal (+56 Da) 95% TFA / 2.5% TIS / 2.5% H2OHigh TFA concentration drives the kinetic removal of sterically hindered Boc groups. TIS acts as a highly effective carbocation scavenger[6].
Methionine/Cysteine Oxidation 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTEDT and thioanisole act as robust scavengers to prevent oxidation and trap tert-butyl cations generated from the Dap(Boc) group[6].

Section 4: Experimental Protocols

Protocol 1: Optimized Fmoc-SPPS Coupling and Cleavage for Dap-Peptides

This protocol is a self-validating system designed to overcome the steric hindrance associated with Dap incorporation and deprotection.

  • Resin Preparation & Swelling: Weigh the desired amount of Fmoc-protected resin. Swell the peptide-resin in anhydrous dichloromethane (DCM) for 20 minutes to maximize polymer matrix accessibility[6]. Wash with DMF (3 x 1 min).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min) to remove all traces of base.

  • Coupling Reaction: Dissolve 4 equivalents of Fmoc-Dap(Boc)-OH, 4 equivalents of DIC, and 4 equivalents of Oxyma Pure in minimal DMF. Add the activated mixture to the resin and agitate for 60 minutes at room temperature. Validation step: Perform a Kaiser test to ensure complete coupling (solution should remain yellow).

  • Global Cleavage & Deprotection: Transfer the resin to a cleavage vessel. Add the optimized cleavage cocktail (TFA/TIS/H2O at 95:2.5:2.5). Agitate for 2.5 to 3 hours . Note: The extended time is strictly required to ensure complete Boc removal from the sterically hindered β-amine[6].

  • Precipitation: Filter the cleavage solution directly into cold diethyl ether (at least 10x the cleavage volume) to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether. Lyophilize the resulting powder.

Protocol 2: Fluorescence Assay for pH-Dependent Membrane Binding

This assay validates the functional pH-responsivity of Dap-containing peptides designed for endosomal escape.

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) containing 10% anionic phosphatidylserine (POPS) and 90% zwitterionic lipids (e.g., POPC) via extrusion to mimic the anionic charge density of endosomal membranes[4].

  • Buffer Equilibration: Prepare two distinct sets of assay buffers: Buffer A at pH 7.4 (mimicking extracellular fluid) and Buffer B at pH 6.0 (mimicking the early endosome)[4].

  • Peptide Incubation: Incubate the Dap-containing peptide (synthesized with a Tryptophan reporter residue) with the LUVs at varying Lipid-to-Peptide (L/P) molar ratios in both Buffer A and Buffer B.

  • Fluorescence Measurement: Excite the samples at 280 nm and measure the Tryptophan emission spectra (300-400 nm).

  • Data Interpretation: A significant "blue shift" (a shift of the emission maximum to a lower wavelength) and an increase in fluorescence intensity at pH 6.0 compared to pH 7.4 validates successful, pH-triggered membrane insertion[4].

References

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters - ACS Publications.[Link]

  • De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues. PMC - National Institutes of Health.[Link]

  • Endowment of pH Responsivity to Anticancer Peptides by Introducing 2,3‐Diaminopropionic Acid Residues. ResearchGate.[Link]

Sources

Troubleshooting

Strategies to improve the stability of Dap-containing peptides.

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique biophysical and chemical challenges associated with 2,3-diaminop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique biophysical and chemical challenges associated with 2,3-diaminopropionic acid (Dap). While Dap is a powerful non-proteinogenic amino acid used to enhance the therapeutic index of antimicrobial peptides and engineer pH-sensitive delivery vectors 1, its primary β-amine introduces significant stability risks, including intramolecular aminolysis and side-chain cross-reactivity 2.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the structural integrity of your Dap-containing constructs.

Core Mechanistic Insight: Why Do Dap Peptides Degrade?

The primary driver of instability in Dap-containing peptides is the extreme proximity of the β-amino group to the peptide backbone. Unlike lysine, which has a long, flexible butyl spacer, Dap's single methylene spacer positions the nucleophilic primary amine perfectly for an intramolecular attack on adjacent amide carbonyls.

At neutral to basic pH (pH > 7), the β-amine deprotonates and becomes highly nucleophilic. It attacks the adjacent carbonyl, forming a 5- or 6-membered cyclic intermediate, which rapidly resolves via hydrolysis, leading to irreversible backbone cleavage 2.

DegradationMechanism A Intact Dap-Peptide (High pH / Free β-amine) B Nucleophilic Attack (β-amine attacks adjacent carbonyl) A->B pH > 7 (Deprotonation) E Stabilization Strategy: N-Alkylation / Methylation A->E Structural Modification C Cyclic Intermediate (5- or 6-membered ring) B->C Transition State D Backbone Cleavage (Peptide Fragmentation) C->D Hydrolysis E->E Steric Hindrance Prevents Attack

Mechanism of pH-dependent intramolecular aminolysis and backbone cleavage in Dap-peptides.

Troubleshooting Guide: Synthesis & Cleavage

Issue: Truncated Sequences or Unintended Branching During SPPS

Symptom: LC-MS analysis reveals a heterogeneous mixture of truncated peptides or +X Da mass additions indicative of branching at the Dap residue. Causality: The β-amine of Dap is highly reactive. If you are using standard Boc or Fmoc protection without strict orthogonality, premature deprotection of the side chain can occur during piperidine treatments, leading to the β-amine acting as a secondary initiation site for peptide elongation. Solution: Implement strictly orthogonal protecting groups. Do not use standard acid-labile groups if your cleavage cocktail requires prolonged TFA exposure that might partially deprotect early.

  • Recommendation: Use Fmoc-Dap(Dde)-OH or Fmoc-Dap(Alloc)-OH3. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is completely stable to 20% piperidine during standard Fmoc SPPS and requires 2% hydrazine for removal, ensuring the β-amine remains masked until you intentionally expose it.

Issue: Peptide Degradation During Global Cleavage

Symptom: The target peptide mass is missing, replaced by fragments cleaved specifically at the Dap residue. Causality: Acid-catalyzed hydrolysis or the use of overly harsh scavengers can trigger the formation of a cyclic imide intermediate during the TFA cleavage step, especially if Dap is adjacent to sterically unhindered residues like Glycine or Serine 2. Solution:

  • Limit TFA cleavage time to a maximum of 2 hours.

  • Keep the cleavage cocktail chilled (0°C to room temperature transition).

  • Immediately precipitate the peptide in cold diethyl ether to halt degradation reactions.

Troubleshooting Guide: Post-Synthesis & Formulation Stability

Issue: Loss of Potency and Fragmentation in Aqueous Buffers

Symptom: The purified peptide degrades over 24-48 hours when formulated in PBS (pH 7.4) or biological media. Causality: As established, the free β-amine is nucleophilic at physiological pH. Furthermore, Dap residues can form dense intermolecular hydrogen-bonding networks that lead to aggregation and precipitation 3. Solution (Structural Modification): N-methylation (specifically N,N-dimethylation) of the Dap side chain is a highly effective strategy. Alkylation removes the hydrogen-bonding opportunities, significantly increasing aqueous solubility, and introduces steric hindrance that prevents the nucleophilic attack on the backbone 3.

Data Summary: Impact of Dap Modifications on Stability and Function

The following table synthesizes quantitative data comparing standard amino acids with Dap and its modified variants to guide your design choices 4, 3:

Amino Acid / ModificationpKa (Approx.)Hemolytic Activity (IC50)Structural Stability (Physiological pH)Primary Application
Lysine (Standard) ~10.554.3 μM (High toxicity)HighBaseline AMP design
Unmodified Dap ~6.6>1148 μM (Low toxicity)Low (Prone to aminolysis)pH-responsive vectors (Endosomal escape)
N,N-Dimethyl-Dap ~5.7>1148 μM (Low toxicity)High (Sterically protected)Stable siRNA delivery vectors

Note: Substituting Lys with Dap dramatically increases the therapeutic index (from 108.6 for Lys to >957 for Dap) by reducing lysis of human red blood cells 4.

Validated Experimental Protocol: Synthesis of N,N-Dimethyl-Dap Peptides

To implement the stabilization strategy discussed above, follow this self-validating protocol for the solid-phase synthesis of N,N-dimethylated Dap peptides 3.

Reagents Required:

  • Fmoc-Dap(Dde)-OH

  • 2% Hydrazine in DMF

  • Formaldehyde (37% in water)

  • Sodium cyanoborohydride (NaBH3CN)

Step-by-Step Methodology:

  • Resin Assembly: Synthesize the peptide backbone on a Rink Amide resin using standard Fmoc chemistry. Incorporate Fmoc-Dap(Dde)-OH at the desired positions. Self-Validation: Perform a Ninhydrin (Kaiser) test. A negative (yellow) result confirms complete coupling before proceeding.

  • N-Terminal Protection: Before modifying the Dap side chain, cap the N-terminus with a Boc group (e.g., using Boc2O) to prevent unintended alkylation of the N-terminal amine 3.

  • Orthogonal Deprotection: Treat the resin with 2% hydrazine in DMF (2 × 3 minutes) to selectively remove the Dde protecting group from the Dap β-amine. Wash thoroughly with DMF.

  • Reductive Amination (Methylation):

    • Swell the resin in a mixture of DMF/MeOH (1:1 v/v).

    • Add 10 equivalents of formaldehyde and 10 equivalents of NaBH3CN.

    • Agitate at room temperature for 2 hours.

    • Causality: The formaldehyde forms an imine intermediate with the free β-amine, which is subsequently reduced to a methyl group by NaBH3CN. The excess reagents drive the reaction to complete N,N-dimethylation.

  • Cleavage: Wash the resin with DCM and dry. Cleave the peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. The N-terminal Boc group will be removed simultaneously.

SPPSWorkflow N1 1. Peptide Elongation (Incorporate Fmoc-Dap(Dde)-OH) N2 2. N-Terminal Capping (Boc2O protection) N1->N2 N3 3. Dde Removal (2% Hydrazine in DMF) N2->N3 N4 4. Reductive Amination (Formaldehyde + NaBH3CN) N3->N4 N5 5. Global Cleavage (TFA Cocktail) N4->N5

Workflow for the synthesis of stable N,N-dimethyl-Dap containing peptides.

Frequently Asked Questions (FAQs)

Q: I want to use Dap to probe salt-bridge formations in my peptide. Can I use commercial Boc-Dap(Fmoc)-OH for Fmoc-SPPS? A: No. For standard Fmoc solid-phase peptide synthesis, the α-nitrogen must be protected by Fmoc, and the β-nitrogen (side chain) must be protected by Boc (or Dde/Alloc). Using Boc-Dap(Fmoc)-OH will result in the peptide elongating from the side chain rather than the alpha-carbon. You must source Fmoc-Dap(Boc)-OH5.

Q: Why does substituting Lysine with Dap reduce hemolytic toxicity in antimicrobial peptides? A: The shorter side chain of Dap pulls the positive charge closer to the peptide backbone. This subtle structural shift reduces the propensity of the cationic charge to interact non-specifically with the zwitterionic lipid membranes of human red blood cells, while maintaining high affinity for the negatively charged bacterial membranes, thereby vastly improving the therapeutic index 4, 5.

Q: My lyophilized Dap-peptide is stable, but degrades when reconstituted. How should I store it? A: Peptides are inherently more stable in a lyophilized state 2. When reconstituted, the pH of the buffer dictates stability. To prevent degradation, reconstitute in a slightly acidic buffer (pH 5.0 - 6.0) where the β-amine remains fully protonated and non-nucleophilic. Aliquot the solution and store at -80°C to avoid freeze-thaw cycles.

References

  • De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. PMC / NIH. Available at: [Link]

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC / NIH. Available at:[Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Premature Boc Deprotection in Fmoc SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inexplicable +128 Da or +56 Da mass insertions in their crude peptide profiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inexplicable +128 Da or +56 Da mass insertions in their crude peptide profiles. While the Fmoc/tBu orthogonal protection strategy is highly robust, the tert-butyloxycarbonyl (Boc) group—commonly used to protect Lysine ε-amines and Tryptophan indoles—is not entirely immune to the conditions of chain elongation.

This guide provides a deep dive into the causality of premature Boc removal, field-proven troubleshooting workflows, and self-validating experimental protocols to ensure the integrity of your Solid-Phase Peptide Synthesis (SPPS).

The Causality of Premature Boc Loss (Mechanistic Insights)

In Fmoc SPPS, the Boc group is designed to be completely stable during repetitive piperidine deprotection cycles and is only intended to be cleaved during the final global deprotection using strong acids (e.g., 95% TFA). However, premature Boc deprotection occurs when the protecting group is lost during the chain elongation cycles. This is driven by two synergistic factors:

  • Thermal Degradation: Microwave-assisted SPPS (MW-SPPS) routinely employs temperatures up to 90°C to accelerate coupling kinetics[1]. At these elevated temperatures, the activation energy barrier for Boc cleavage is significantly lowered, causing partial deprotection[1].

  • Acidic Coupling Additives: Reagents like Oxyma Pure and HOBt are mildly acidic. While they are excellent at suppressing epimerization and accelerating DIC-mediated couplings[2], their prolonged presence at high temperatures catalyzes the acidolysis of the Boc group[3]. Oxyma Pure, in particular, acts as a pH modulatory agent, and its inherent acidity under microwave conditions can strip the Boc group from previously coupled residues[4].

The Consequences:

  • Lysine Branching: When Boc is prematurely lost from Lysine, the exposed ε-amine acts as a nucleophile, reacting with incoming activated amino acids to create branched peptide chains (observed as +128 Da or +256 Da over-coupling insertions)[1].

  • Tryptophan Alkylation: The Boc group on Trp is designed to release a decarboxylated carbamic acid intermediate that slowly degrades, shielding the indole during the critical phase of TFA cleavage[5]. If lost prematurely during synthesis, the unprotected indole ring becomes a prime target for electrophilic attack by tert-butyl carbocations during final cleavage, leading to irreversible +56 Da alkylation adducts[5].

Mechanism A Fmoc-Xaa(Boc)-Resin D Premature Boc Loss (Deprotected Side Chain) A->D Susceptible State B Acidic Additives (e.g., Oxyma Pure) B->D H+ Catalysis C High Temperature (MW at 90°C) C->D Thermal Degradation E Lysine Branching (+128 Da Insertions) D->E If Xaa = Lys F Tryptophan Alkylation (+56 Da tBu Adducts) D->F If Xaa = Trp

Fig 1. Mechanistic pathways of premature Boc loss and resulting side reactions.

Troubleshooting FAQs

Q1: I am using a microwave synthesizer with DIC/Oxyma at 90°C. My poly-Lysine sequence shows massive over-coupling (+1, +2, +3 Lysine insertions). How do I fix this? A: You are observing classical lysine branching caused by thermal and acid-catalyzed premature Boc loss[1]. At 90°C, the mildly acidic Oxyma Pure strips the Boc group from previously coupled Lys(Boc) residues. The newly freed ε-amine competes with the α-amine for the next Fmoc-amino acid[1]. Solution: Alter the thermodynamic and pH environment. Lower the coupling temperature to 75°C. More importantly, buffer the Oxyma Pure solution by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine (typically 0.1 to 1.1 equivalents relative to Oxyma) to neutralize its acidity without hindering the coupling efficiency[3].

Q2: After final cleavage of my Trp-containing peptide, LC-MS shows a major impurity at +56 Da. I used Fmoc-Trp(Boc)-OH and a standard Reagent K cleavage cocktail. What went wrong? A: The +56 Da mass indicates a tert-butyl (+tBu) adduct on the tryptophan indole ring. If the Boc group is lost prematurely during the SPPS elongation cycles (due to acidic coupling reagents or heat), the indole is completely unprotected when you add TFA[5]. The tBu cations generated from other protecting groups (like OtBu or tBu ethers) will then rapidly alkylate the Trp residue. Solution: Prevent premature Boc loss during synthesis by buffering your coupling reagents. Ensure your cleavage cocktail contains sufficient carbocation scavengers (e.g., 2.5% DODT and 2.5% water).

Workflow Start Detect Impurities (+Lys or +tBu) Check Analyze Sequence Contains Lys(Boc) or Trp(Boc)? Start->Check Mod1 Reduce MW Temp (90°C → 75°C) Check->Mod1 Thermal Issue Mod2 Buffer Oxyma (Add DIEA or Collidine) Check->Mod2 Acidity Issue Mod3 Change Chemistry (Base-mediated HATU/DIEA) Check->Mod3 Severe Cases Success Clean Peptide Profile (Target Mass) Mod1->Success Mod2->Success Mod3->Success

Fig 2. Troubleshooting workflow for diagnosing and resolving premature Boc deprotection.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not blindly execute steps; utilize the validation checks to confirm mechanistic success.

Protocol 1: Buffered DIC/Oxyma Coupling for Sensitive Residues

Objective: Neutralize the acidity of Oxyma Pure to prevent premature Boc cleavage during MW-SPPS without disabling the DIC activation pathway[3].

Step-by-Step Methodology:

  • Prepare Activator: Dissolve Oxyma Pure in anhydrous DMF to a concentration of 0.5 M.

  • Buffer Addition: Add DIEA to the Oxyma solution to achieve a final DIEA concentration of 0.05 M (0.1 equivalents relative to Oxyma). Causality Note: This slight basic shift neutralizes the acidic protons of Oxyma, protecting the Boc group while still allowing the formation of the active ester.

  • Reagent Delivery: Load the Fmoc-Amino Acid (0.2 M in DMF) and DIC (0.5 M in DMF) into the synthesizer.

  • Coupling Execution: Execute the coupling cycle at a reduced microwave temperature of 75°C for 5 minutes (instead of the standard 90°C)[1].

  • Self-Validation Check: Following the coupling of the 3rd residue post-Lysine/Tryptophan, perform a resin micro-cleavage (1 mg resin in 100 µL 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour). Analyze the supernatant via LC-MS. The complete absence of a [M + 128] peak validates that the buffered Oxyma system successfully preserved the N-ε-Boc group.

Protocol 2: Base-Mediated Rescue Coupling (HATU/DIEA)

Objective: Completely eliminate acidic additives for hyper-sensitive sequences (e.g., multiple adjacent Trp or Lys residues) by switching to a base-driven mechanism.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 15 minutes at room temperature.

  • Activation: Prepare a solution of Fmoc-AA (5.0 eq) and HATU (4.9 eq) in DMF.

  • Base Addition: Add DIEA (10.0 eq) to the amino acid solution immediately prior to addition to the resin.

  • Coupling Execution: Couple at room temperature (25°C) for 45-60 minutes. Causality Note: By avoiding microwave heating entirely and utilizing a strongly basic environment, the Boc group remains thermodynamically and chemically inert.

  • Self-Validation Check: Perform a Kaiser test. A negative result (yellow beads) confirms coupling completion without the need for acidic/thermal acceleration.

Quantitative Data Summary

The table below summarizes the causality between coupling conditions, Boc stability, and final peptide purity.

Coupling ChemistryTemperatureAdditive / BufferPremature Boc Loss (%)Target Peptide Purity (%)Primary Side Reaction
DIC / Oxyma Pure90°C (Microwave)None> 15%< 60%Severe Lys branching (+128 Da)
DIC / Oxyma Pure75°C (Microwave)None~ 5%~ 80%Minor Lys branching
DIC / Oxyma Pure90°C (Microwave)0.1 eq DIEA< 2%> 90%Negligible
DIC / HOBt90°C (Microwave)None~ 8%~ 75%Moderate Lys branching
HATU / DIEA25°C (Room Temp)10 eq DIEA0%> 95%None (Risk of epimerization)

References

  • Reddit Chemistry Community. (2025). What causes overcoupling in microwave assisted SPPS? : r/chemistry - Reddit.1

  • ACS Publications. (2021). An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer. 5

  • Merck Millipore. Novabiochem® Innovations 1.14. 2

  • BenchChem Technical Support. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate - Technical Support Center: Troubleshooting Premature Boc Deprotection. 3

  • Luxembourg Bio Technologies. (2011). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. 4

Sources

Reference Data & Comparative Studies

Validation

Fmoc-Dap(Boc)-OSu vs. Fmoc-Lys(Boc)-OH: A Comprehensive Guide to Selection and Application in Peptide Synthesis

In the precise discipline of peptide synthesis and bioconjugation, the selection of amino acid building blocks dictates not only the efficiency of the assembly process but also the structural and biological properties of...

Author: BenchChem Technical Support Team. Date: March 2026

In the precise discipline of peptide synthesis and bioconjugation, the selection of amino acid building blocks dictates not only the efficiency of the assembly process but also the structural and biological properties of the final macromolecule. For researchers and drug development professionals, choosing between Fmoc-Dap(Boc)-OSu and Fmoc-Lys(Boc)-OH requires evaluating two distinct chemical dimensions: the architectural impact of the side-chain length (Dap vs. Lys) and the reactivity of the C-terminal activation state (pre-activated -OSu ester vs. free -OH acid).

This guide provides an objective, data-driven comparison of these two critical building blocks, detailing their mechanistic differences, performance metrics, and step-by-step experimental protocols.

Structural & Mechanistic Divergence

Side-Chain Architecture: The Carbon Count Matters

The fundamental structural difference between these two derivatives lies in their aliphatic side chains.

  • Fmoc-Lys(Boc)-OH contains a lysine core, which possesses a flexible, four-carbon (butyl) side chain terminating in an epsilon-amino group. This flexibility allows the side chain to extend into the solvent environment, mimicking natural protein-protein interactions and salt bridges[]. It is the gold standard for synthesizing native peptide sequences[2].

  • Fmoc-Dap(Boc)-OSu utilizes L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid with a highly truncated, single-carbon (methyl) side chain. This drastic reduction in length restricts conformational freedom, bringing the beta-amino group in close proximity to the peptide backbone. This rigidity is strategically employed in Structure-Activity Relationship (SAR) studies, the design of tightly constrained cyclic peptidomimetics, and the development of analogs resistant to proteases like trypsin, which typically target the extended side chains of lysine and arginine[][3].

G Root Side-Chain Selection Dap Dap (1 Carbon) Rigid & Constrained Root->Dap Lys Lys (4 Carbons) Flexible & Extended Root->Lys Dap_App Peptidomimetics Tight Cyclization Protease Resistance Dap->Dap_App Lys_App Native Sequences Solvent Interaction Standard SPPS Lys->Lys_App

Caption: Structural impact of side-chain length on peptide design and application.

C-Terminal Activation: Pre-Activated vs. In Situ

The second critical distinction is the state of the C-terminus, which dictates the coupling workflow.

  • -OH (Free Carboxylic Acid): Fmoc-Lys(Boc)-OH requires in situ activation during Solid-Phase Peptide Synthesis (SPPS). The free acid must be converted into a reactive intermediate (e.g., an O-acylisourea or OBt ester) using coupling reagents such as DIC/Oxyma or HATU/DIPEA[4]. This allows chemists to dynamically tune the coupling cocktail based on the steric hindrance of the growing peptide chain.

  • -OSu (N-Hydroxysuccinimide Ester): Fmoc-Dap(Boc)-OSu is a pre-activated "active ester." N-Hydroxysuccinimide esters are shelf-stable yet highly reactive toward primary amines without the need for additional coupling reagents[5]. They are uniquely compatible with aqueous or semi-aqueous environments, making them ideal for single-step solution-phase bioconjugation to proteins or sensitive biomolecules where harsh coupling reagents might cause unwanted cross-linking[5][6]. Furthermore, using a pre-activated OSu ester avoids the risk of the Lossen rearrangement, a side reaction sometimes observed when HOSu is used merely as an in situ additive[4].

G cluster_OSu Fmoc-Dap(Boc)-OSu (Pre-Activated) cluster_OH Fmoc-Lys(Boc)-OH (In Situ Activation) A1 Fmoc-Dap(Boc)-OSu (Stable Active Ester) A2 Add to Amine (Mild Base, e.g., DIPEA) A1->A2 A3 Peptide Bond Formation + HOSu Byproduct A2->A3 B1 Fmoc-Lys(Boc)-OH (Free Carboxylic Acid) B2 Add Coupling Reagent (e.g., HATU/DIC + Base) B1->B2 B3 Reactive Intermediate (O-Acylisourea / OBt) B2->B3 B4 Peptide Bond Formation + Urea Byproduct B3->B4

Caption: Comparison of coupling workflows: Pre-activated OSu ester vs. In situ activation of free acid.

Quantitative Comparison & Performance Data

To facilitate building block selection, the following tables summarize the physicochemical properties and experimental performance metrics of both derivatives.

Table 1: Core Chemical & Structural Differences

FeatureFmoc-Dap(Boc)-OSuFmoc-Lys(Boc)-OH
Core Amino Acid L-2,3-Diaminopropionic acid (Dap)L-Lysine (Lys)
Side-Chain Length 1 Carbon (-CH₂-NH₂)4 Carbons (-(CH₂)₄-NH₂)
C-Terminal Status N-Hydroxysuccinimide (OSu) Active EsterFree Carboxylic Acid (-OH)
Activation Requirement Pre-activated (None required)In situ activation (HATU, DIC, etc.)
Primary Application Solution-phase bioconjugation, labelingStandard Solid-Phase Peptide Synthesis
Conformational Effect Highly constrained, rigidFlexible, extended

Table 2: Experimental Performance Metrics

MetricFmoc-Dap(Boc)-OSuFmoc-Lys(Boc)-OH
Coupling Environment Aqueous or Organic (DMF, DMSO, Buffer)Strictly Organic (DMF, NMP, DCM)
Reaction Time 1 - 4 hours (Solution phase)30 - 60 minutes (Solid phase)
Byproducts N-Hydroxysuccinimide (HOSu)Urea derivatives (e.g., DIU), OBt/Oxyma
Racemization Risk Very Low (Pre-activated ester is stable)Low to Moderate (Depends on coupling reagent)

Experimental Methodologies

The following self-validating protocols demonstrate the optimal handling of each building block based on their distinct chemical properties.

Protocol A: Solution-Phase Conjugation using Fmoc-Dap(Boc)-OSu

Because the OSu ester is pre-activated, it is highly sensitive to hydrolysis at high pH but reacts efficiently with unprotonated primary amines[6].

Materials: Fmoc-Dap(Boc)-OSu, Target Amine/Peptide, N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF or 0.1 M Phosphate Buffer (pH 7.5-8.0).

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous DMF. If working with a protein, use a 0.1 M phosphate buffer adjusted to pH 8.0 to ensure the ε-amino groups are deprotonated and nucleophilic[6].

  • Base Addition: Add DIPEA (2.0 - 3.0 eq) to the DMF solution to maintain the free-base form of the amine. (Note: Omit DIPEA if using an aqueous buffer).

  • Coupling: Dissolve Fmoc-Dap(Boc)-OSu (1.2 - 1.5 eq) in a minimal volume of DMF and add it dropwise to the amine solution under continuous stirring.

  • Reaction Monitoring: Stir at room temperature for 1 to 4 hours. Monitor the consumption of the starting amine via analytical HPLC or a quantitative Ninhydrin test.

  • Quenching & Isolation: Once complete, quench any unreacted OSu ester by adding a small amount of ethanolamine. Purify the resulting conjugate via preparative HPLC.

Protocol B: Standard SPPS Coupling using Fmoc-Lys(Boc)-OH

This protocol relies on in situ activation, utilizing the DIC/Oxyma Pure system to maximize coupling efficiency while suppressing racemization.

Materials: Fmoc-Lys(Boc)-OH, Rink Amide or Wang Resin, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, DMF, 20% Piperidine in DMF.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 x 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4.0 eq relative to resin loading) and Oxyma Pure (4.0 eq) in DMF. Add DIC (4.0 eq) and stir for 3 minutes to generate the reactive active ester intermediate.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate at room temperature for 45–60 minutes.

  • Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser (Ninhydrin) test. A colorless/yellow bead indicates complete coupling; a blue bead indicates incomplete coupling (requiring a second coupling cycle).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove urea byproducts and excess reagents before proceeding to the next cycle.

Summary and Recommendations

  • Select Fmoc-Lys(Boc)-OH when conducting standard solid-phase peptide synthesis of native sequences or when the biological target requires the flexible, extended reach of a natural lysine side chain for receptor binding or solubility[][2].

  • Select Fmoc-Dap(Boc)-OSu when executing solution-phase bioconjugations, modifying delicate proteins in aqueous media, or when designing highly constrained, protease-resistant peptidomimetics where the truncated one-carbon side chain provides a critical structural advantage[][5][6].

References

  • National Institutes of Health (PMC). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Available at: [Link][6]

Sources

Comparative

Assessing the Purity of Dap-Modified Synthetic Peptides: A Comparative Analytical Guide

Introduction L-2,3-diaminopropionic acid (Dap) is a non-canonical amino acid featuring a bifunctional side chain with a primary amine. Unlike lysine, which possesses a long, flexible aliphatic chain and a side-chain pKa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

L-2,3-diaminopropionic acid (Dap) is a non-canonical amino acid featuring a bifunctional side chain with a primary amine. Unlike lysine, which possesses a long, flexible aliphatic chain and a side-chain pKa of approximately 10.5, Dap features a much shorter beta-amino group with a significantly lower pKa of ~9.4[1]. This unique structural and electronic profile makes Dap an invaluable building block for introducing conformational constraints, synthesizing branched or cyclic peptides, and genetically encoding traps for acyl-enzyme intermediates in hydrolase substrate identification workflows[2].

However, the proximity of the beta-amine to the peptide backbone introduces severe steric hindrance and altered nucleophilicity. As a result, synthesizing and purifying Dap-modified peptides presents distinct analytical challenges. This guide objectively compares the analytical methodologies required to assess the purity of Dap-modified peptides, detailing the causality of synthesis impurities and providing self-validating protocols for rigorous quality control.

Part 1: The Causality of Impurities in Dap-Peptide Synthesis

The purity profile of a crude Dap-modified peptide is inextricably linked to the solid-phase peptide synthesis (SPPS) strategy—specifically, the choice of the side-chain protecting group. The beta-amine's reactivity often leads to three primary side reactions:

  • Incomplete Deprotection : Steric bulk around the beta-carbon can prevent the complete removal of bulky protecting groups, leading to distinct mass additions in the final product.

  • Unintended Branching : If the orthogonal protecting group is prematurely cleaved during synthesis, the free beta-amine can act as a nucleophile during subsequent amino acid couplings, creating complex branched byproducts.

  • Epimerization : Extended exposure to basic conditions can cause racemization at the alpha-carbon, generating diastereomers that are notoriously difficult to separate chromatographically.

Comparative Protecting Group Strategies
  • Fmoc-Dap(Boc)-OH : The industry standard. The tert-butoxycarbonyl (Boc) group is acid-labile and removed simultaneously with peptide cleavage using Trifluoroacetic acid (TFA). While it offers high atom economy and generally high crude purity, it lacks the orthogonality required for on-resin side-chain modifications[3].

  • Fmoc-Dap(Alloc)-OH : Utilizes an allyloxycarbonyl (Alloc) group, which is cleaved under mild, neutral conditions using a palladium catalyst. This provides excellent orthogonality for complex branching but risks heavy metal contamination and incomplete catalyst removal, which can manifest as baseline noise in High-Performance Liquid Chromatography (HPLC)[3].

  • Fmoc-Dap(ivDde)-OH : A metal-free orthogonal alternative cleaved by hydrazine. While highly effective for synthesizing branched architectures, the use of toxic hydrazine can induce side reactions, including premature Fmoc cleavage or epimerization, thereby complicating the final purity profile[3].

G dap Dap Residue (Free β-NH2) side1 Incomplete Deprotection (+Protecting Group Mass) dap->side1 Steric Hindrance side2 Unintended Branching (+Amino Acid Mass) dap->side2 Off-target Acylation side3 Epimerization (Diastereomer Formation) dap->side3 Base-catalyzed lcms Detected via LC-MS (Mass Shift) side1->lcms side2->lcms hplc Detected via RP-HPLC (Retention Time Shift) side3->hplc

Mechanisms of Dap-induced side reactions and their corresponding analytical detection methods.

Part 2: Comparative Analytical Methodologies

To accurately assess the purity of Dap-modified peptides, a multi-modal analytical approach is required. Because Dap introduces unique isomeric and mass-variant impurities, no single technique can resolve all potential byproducts.

Table 1: Quantitative Comparison of Analytical Methods for Dap-Peptides

Analytical MethodPrimary TargetSensitivity / LODResolution CapabilityBest Use Case
RP-HPLC (UV 214 nm) Overall purity, diastereomers~0.1 µg/mLHigh (Baseline separation of epimers)Routine purity quantification and isomer separation[4].
LC-MS/MS (ESI-TOF) Mass confirmation, sequencingLow fmol/µLMedium (Depends on LC gradient)Identifying incomplete deprotection or branching mass shifts[4].
MALDI-TOF MS High-throughput screeningLow pmolLow (Poor isomer resolution)Rapid quantification using iodo-labeled internal standards[5].

Part 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The deliberate selection of specific mobile phases and gradients ensures reproducibility and mechanistic accuracy.

Protocol A: RP-HPLC Purity Assessment

Causality Check: Detection at 214 nm is chosen because it monitors the peptide bond (amide backbone) absorption, providing a universal quantification method regardless of the presence or absence of aromatic residues.

  • Sample Preparation : Accurately weigh ~1 mg of the lyophilized crude Dap-peptide. Dissolve in 1 mL of Solvent A (95% HPLC-grade Water / 5% Acetonitrile / 0.1% TFA) to create a 1 mg/mL stock. Filter through a 0.22 µm syringe filter to remove particulate matter[4].

  • Column Equilibration : Use an analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Equilibrate with 95% Solvent A (0.1% TFA in Water) and 5% Solvent B (0.1% TFA in Acetonitrile) at a flow rate of 1.0 mL/min[4].

  • Gradient Elution : Inject 10-20 µL of the sample. Run a linear gradient from 5% to 95% Solvent B over 30 minutes. Note: For highly hydrophilic Dap-peptides (due to the extra primary amine), a shallower gradient (e.g., 5-60% over 30 mins) may be required to adequately resolve early-eluting epimers[6].

  • Data Analysis : Integrate all peaks at 214 nm. Calculate relative purity by dividing the area of the main target peak by the total area of all integrated peaks, multiplied by 100[4].

Protocol B: LC-MS/MS Sequence and Modification Verification

Causality Check: Formic acid (FA) is substituted for TFA in the mobile phase because TFA causes severe ion suppression in electrospray ionization (ESI), drastically reducing MS sensitivity.

  • Sample Dilution : Dilute the RP-HPLC stock solution to 0.1 mg/mL using 0.1% FA in water. For absolute quantification, spike the sample with a stable isotope-labeled internal standard[4].

  • LC Setup : Inject 50 µL onto an AdvanceBio Peptide Plus column (or equivalent C18, 50 × 2.1 mm, 2.7 µm) at a flow rate of 0.3 mL/min[6].

  • MS Acquisition : Operate the ESI-MS in positive ion mode (Capillary Voltage: 3.5-4.5 kV). Acquire full scan spectra (MS1) over an m/z range of 300-2000 to detect precursor ions ([M+H]⁺, [M+2H]²⁺)[4].

  • Tandem MS (MS/MS) : Utilize Data-Dependent Acquisition (DDA) to fragment the most intense precursor ions using Collision-Induced Dissociation (CID).

  • Validation : Analyze the fragmentation spectra to confirm the precise location of the Dap residue and verify the absence of +100 Da (Boc) or +84 Da (Alloc) mass shifts on the beta-amine, which would indicate incomplete deprotection.

G start Synthesize Dap-Peptide (Fmoc-SPPS) split Choose Protecting Group start->split boc Fmoc-Dap(Boc)-OH (TFA Cleavage) split->boc alloc Fmoc-Dap(Alloc)-OH (Pd Catalyst) split->alloc ivdde Fmoc-Dap(ivDde)-OH (Hydrazine) split->ivdde crude Crude Peptide Pool (Contains Byproducts) boc->crude alloc->crude ivdde->crude hplc RP-HPLC (Purity & Isomer Separation) crude->hplc lcms LC-MS/MS (Mass & Sequence ID) crude->lcms

Workflow for Dap-modified peptide synthesis and parallel analytical validation.

Conclusion

Assessing the purity of Dap-modified peptides requires an intimate understanding of the amino acid's unique chemical properties, specifically its lower pKa and steric constraints. By combining the high-resolution isomer separation capabilities of RP-HPLC with the precise mass and sequence confirmation of LC-MS/MS, researchers can establish a rigorous, self-validating quality control workflow that guarantees the integrity of their synthetic products.

References

  • A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives - BenchChem. 3

  • Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid - BenchChem. 4

  • Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis Screening for Bacteria-Binding Peptides - Edinburgh Research Explorer.5

  • US12286657B2 - Methods and compositions - Google Patents. 1

  • Capturing acyl–enzyme intermediates with genetically encoded 2,3-diaminopropionic acid for hydrolase substrate identification - Springer Nature Experiments. 2

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - ACS Pharmacology & Translational Science. 6

Sources

Validation

Comparative study of different coupling reagents for Fmoc-Dap(Boc)-OSu.

An In-Depth Guide to Peptide Synthesis: A Comparative Study of Coupling Strategies for Fmoc-Dap(Boc) Incorporation For researchers, scientists, and professionals in drug development, the precise incorporation of non-prot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Peptide Synthesis: A Comparative Study of Coupling Strategies for Fmoc-Dap(Boc) Incorporation

For researchers, scientists, and professionals in drug development, the precise incorporation of non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) is crucial for designing novel peptides with enhanced structural and biological properties.[1] The choice of synthetic strategy directly influences yield, purity, and the potential for side reactions. This guide provides a comprehensive comparison of two primary methodologies for incorporating the orthogonally protected Fmoc-Dap(Boc)-OH building block: direct coupling using its pre-activated N-hydroxysuccinimide (OSu) ester and the in situ activation of its free carboxylic acid using a range of modern coupling reagents.

Foundational Concepts: Activation in Peptide Synthesis

The formation of a peptide bond is a condensation reaction that is not thermodynamically spontaneous.[2] In solid-phase peptide synthesis (SPPS), the carboxyl group of the incoming amino acid must be "activated" to facilitate nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the resin.[3][4] This activation is the critical step governed by the choice of coupling chemistry.

The Building Block: Fmoc-Dap(Boc)-OH

The subject of our study, Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, is a versatile building block. It features two key protecting groups that allow for selective chemical manipulation:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amine and is labile to basic conditions (e.g., piperidine), enabling stepwise chain elongation.[5][]

  • Boc (tert-butoxycarbonyl) group: Protects the side-chain β-amine and is labile to acidic conditions (e.g., trifluoroacetic acid), allowing for side-chain modification or final deprotection.[][7]

This orthogonal protection scheme is essential for advanced peptide design.[8]

The Methodologies: Pre-activation vs. In Situ Coupling

We compare two distinct approaches for incorporating this building block.

Strategy A: The Pre-activated Ester - Fmoc-Dap(Boc)-OSu

Fmoc-Dap(Boc)-OSu is an N-hydroxysuccinimide ester, a stable, isolable active ester.[5] The OSu moiety is an excellent leaving group, making the carbonyl carbon highly electrophilic. This molecule is designed to react directly with the resin-bound amine without the need for additional coupling reagents, typically in the presence of a non-nucleophilic base.

Strategy B: In Situ Activation of Fmoc-Dap(Boc)-OH

This is the more conventional SPPS approach, where the free carboxylic acid, Fmoc-Dap(Boc)-OH, is activated directly in the reaction vessel using a coupling reagent.[2] We will evaluate three major classes of modern coupling reagents:

  • Carbodiimides with Additives (e.g., DIC/Oxyma): Diisopropylcarbodiimide (DIC) is a dehydrating agent that forms a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of an agent like OxymaPure (Ethyl cyano(hydroxyimino)acetate) traps the activated acid as a less racemization-prone Oxyma ester, which then reacts with the amine.[9][10]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): These are among the most popular and efficient coupling reagents.[9][11] Reagents like HBTU and HATU react with the carboxylic acid to form OBt and OAt esters, respectively. The OAt esters formed by HATU are particularly reactive due to the electronic properties of the 7-azabenzotriazole core. COMU, an Oxyma-based aminium salt, offers high reactivity similar to HATU but with a more favorable safety profile, as it is not derived from the potentially explosive HOBt or HOAt.[12][13]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activates the carboxylic acid to form an acyloxyphosphonium intermediate. A key advantage of phosphonium salts is that they do not react with the primary amine of the peptide, thus avoiding the potential for guanidinylation side reactions that can occur with aminium reagents.[11]

Experimental Design and Protocols

A systematic workflow is essential for the objective comparison of these coupling strategies. The following diagram illustrates the core process.

G cluster_prep Resin Preparation cluster_coupling Coupling Step (Comparative Analysis) cluster_post Downstream Processing Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. DMF & DCM Wash Fmoc_Deprotect->Wash_1 Strategy_A Strategy A: Fmoc-Dap(Boc)-OSu + DIPEA Wash_1->Strategy_A 4a. Add Coupling Mix Strategy_B1 Strategy B: Fmoc-Dap(Boc)-OH + DIC / Oxyma Wash_1->Strategy_B1 4a. Add Coupling Mix Strategy_B2 Strategy B: Fmoc-Dap(Boc)-OH + HATU / DIPEA Wash_1->Strategy_B2 4a. Add Coupling Mix Strategy_B3 Strategy B: Fmoc-Dap(Boc)-OH + PyBOP / DIPEA Wash_1->Strategy_B3 4a. Add Coupling Mix Kaiser 4. Monitoring (Kaiser Test) Strategy_A->Kaiser 4b. Agitate & React Strategy_B1->Kaiser 4b. Agitate & React Strategy_B2->Kaiser 4b. Agitate & React Strategy_B3->Kaiser 4b. Agitate & React Wash_2 5. DMF & DCM Wash Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash_2->Cleavage Kaiser->Wash_2 Analysis 7. RP-HPLC & MS Analysis Cleavage->Analysis

Caption: Comparative workflow for incorporating Fmoc-Dap(Boc) via different coupling strategies.

Experimental Protocols

The following protocols are based on a 0.1 mmol scale using a standard Rink Amide resin.

Common Steps: Resin Preparation & Deprotection

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[1]

  • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 1: Strategy A - Fmoc-Dap(Boc)-OSu Coupling

  • In a separate vessel, dissolve Fmoc-Dap(Boc)-OSu (3.0 eq, 0.3 mmol) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol).

  • Add the solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Monitor reaction completion with a Kaiser test.[8]

  • Once complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Strategy B - DIC/Oxyma Coupling

  • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3.0 eq, 0.3 mmol) and OxymaPure (3.0 eq, 0.3 mmol) in DMF.

  • Add DIC (3.0 eq, 0.3 mmol) and allow the mixture to pre-activate for 10 minutes.

  • Add the pre-activated solution to the resin and agitate for 1-3 hours.

  • Monitor reaction completion with a Kaiser test.

  • Once complete, wash the resin as described above.

Protocol 3: Strategy B - HATU Coupling

  • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF.

  • Add DIPEA (6.0 eq, 0.6 mmol) to the solution and immediately add the activated mixture to the resin.

  • Agitate for 30-60 minutes at room temperature.

  • Monitor reaction completion with a Kaiser test.

  • Once complete, wash the resin as described above.

Protocol 4: Strategy B - PyBOP Coupling

  • Follow the same procedure as for HATU, substituting PyBOP (2.9 eq, 0.29 mmol) for HATU. Reaction times may be slightly longer (45-90 minutes).

Comparative Performance Analysis

The selection of a coupling strategy involves a trade-off between speed, cost, efficiency, and the risk of side reactions. The table below summarizes the expected performance of each method based on established principles and literature data.

Coupling Strategy Reagent Class Typical Reaction Time Coupling Efficiency Racemization Risk Relative Cost Key Advantages & Considerations
Fmoc-Dap(Boc)-OSu Pre-activated Ester2 - 4 hoursHighVery LowHighSimplified protocol; no coupling byproducts. Ideal for solution-phase or delicate substrates.
DIC / Oxyma Carbodiimide/Additive1 - 3 hoursHighLowLowCost-effective; Oxyma is a safer alternative to HOBt.[10][13]
HBTU Aminium Salt30 - 90 minVery HighLowMediumWidely used, efficient, and reliable.[9] Water-soluble byproducts.
HATU Aminium Salt20 - 60 minExcellentLowHighOne of the most powerful reagents, ideal for sterically hindered couplings.[12]
COMU Aminium Salt20 - 60 minExcellentVery LowHighHigh reactivity comparable to HATU with a superior safety profile (non-explosive).[12][13]
PyBOP Phosphonium Salt45 - 90 minVery HighVery LowHighHigh efficiency; no risk of guanidinylation side reactions.[11]

Discussion and Recommendations

The choice of coupling strategy is highly dependent on the specific requirements of the synthesis.

  • For Speed and Efficiency: Aminium salts, particularly HATU and COMU , offer the fastest reaction times and highest efficiencies, making them ideal for high-throughput synthesis and for overcoming difficult or sterically hindered couplings.[12]

  • For Safety and "Green Chemistry": COMU stands out as an excellent choice. It provides the power of HATU without the associated hazards of benzotriazole-based reagents and has water-soluble byproducts, simplifying purification.[13] The DIC/Oxyma combination is also a safer and more cost-effective alternative to older DIC/HOBt methods.

  • For Minimizing Racemization: For amino acids particularly prone to racemization, phosphonium reagents like PyBOP or carbodiimide/additive methods like DIC/Oxyma are often superior choices.[10] The pre-activated Fmoc-Dap(Boc)-OSu ester also presents a very low risk of racemization during the coupling step itself.

  • For Simplicity and Special Applications: The use of Fmoc-Dap(Boc)-OSu simplifies the coupling process by reducing the number of reagents and eliminating the pre-activation step. This can be advantageous in automated synthesis or for solution-phase fragment condensations where minimizing side products is paramount.

  • For Cost-Effectiveness: On a large scale, the DIC/Oxyma method remains the most economical choice without a significant compromise in performance for most standard couplings.[10]

Conclusion

There is no single "best" method for incorporating Fmoc-Dap(Boc) into a peptide sequence. A successful synthesis relies on the scientist's understanding of the trade-offs between different coupling strategies. For routine, rapid SPPS, modern aminium salts like COMU offer a powerful and safe solution. For syntheses where cost is a primary driver or racemization is a significant concern, DIC/Oxyma and PyBOP, respectively, are excellent alternatives. Finally, the pre-activated Fmoc-Dap(Boc)-OSu ester provides a simple and clean, albeit more expensive, option that is highly valuable in specific contexts. By carefully considering the factors of speed, purity, safety, and cost, researchers can select the optimal strategy to achieve their synthetic goals.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • AAPPTEC. (n.d.). Coupling Reagents. Peptides.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • PubMed. (n.d.). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs. HATU.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • BenchChem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
  • Lokey Lab Protocols. (2017, March 16). Fmoc.
  • Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0.
  • Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
  • (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • BenchChem. (n.d.). The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide.

Sources

Comparative

The Impact of Dap (2,3-Diaminopropionic Acid) Incorporation on Peptide Binding Affinity and Selectivity: A Comparative Guide

As peptide therapeutics evolve, overcoming the limitations of canonical amino acids—such as non-specific binding, rapid degradation, and off-target toxicity—has become a primary focus for drug developers. The incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, overcoming the limitations of canonical amino acids—such as non-specific binding, rapid degradation, and off-target toxicity—has become a primary focus for drug developers. The incorporation of non-proteinogenic amino acids, specifically 2,3-diaminopropionic acid (Dap) , offers a sophisticated structural solution.

This guide provides an objective, data-driven comparison of Dap against its canonical and non-canonical homologs (Lysine, Ornithine, and Diaminobutyric acid). By analyzing the causality between Dap’s unique physicochemical properties and its biological performance, this document serves as a comprehensive resource for engineering high-affinity, selective peptide ligands.

Mechanistic Causality: Why Dap Outperforms Canonical Homologs

To understand why Dap alters binding affinity and selectivity, we must examine the physical consequences of its side-chain architecture. Dap is the shortest homolog of Lysine, possessing only a single methylene group between the peptide backbone and its primary amine[1]. This structural nuance drives two critical mechanistic advantages:

A. Conformational Rigidity and Entropy Reduction

Highly charged residues like Lysine and Arginine possess long, flexible side chains that "sweep" a large radius, often leading to non-specific electrostatic interactions with random anionic surfaces[2]. By moving the cationic charge closer to the peptide backbone, Dap restricts the conformational entropy of the side chain[2]. This forces the peptide to rely on precise, geometrically constrained salt bridges for target engagement, thereby dramatically increasing target selectivity and reducing off-target binding[2].

B. The pH-Responsive "Switch" (pKa Modulation)

The proximity of Dap’s primary amine to the electron-withdrawing amide bonds of the peptide backbone significantly lowers its pKa to approximately 6.3 (compared to ~10.0 for Lysine)[3].

  • At physiological pH (7.4): The Dap side chain remains largely deprotonated and neutral, preventing premature interactions with off-target cells (e.g., erythrocytes)[3].

  • At acidic pH (5.0–6.0): Found in tumor microenvironments or endosomes, the Dap side chain becomes protonated and highly cationic, triggering a massive increase in binding affinity to anionic target membranes or receptors[3].

Quantitative Comparison: Binding Affinity & Therapeutic Index

The substitution of Lysine with Dap has been extensively validated in the development of amphipathic α-helical antimicrobial peptides (AMPs) and pH-responsive anticancer vectors[1][4]. The table below synthesizes experimental data demonstrating how shortening the side chain systematically improves the therapeutic window.

Table 1: Comparative Performance of Basic Amino Acid Homologs in Peptide Ligands
Amino Acid ResidueSide Chain LengthApprox. pKaTarget Binding AffinityHemolytic Activity (HC₅₀)Therapeutic Index
Lysine (Lys) 4 carbons~10.0High (Non-specific)54.3 μM~108
Ornithine (Orn) 3 carbons~9.5High146.1 μM~580
Diaminobutyric Acid (Dab) 2 carbons~8.4High (Specific)>500.0 μM>800
Diaminopropionic Acid (Dap) 1 carbon~6.3High (pH-dependent)>1148.0 μM>957

Data Interpretation: As the carbon chain decreases from Lys to Dap, hemolytic toxicity plummets by over 21-fold, elevating the therapeutic index from 108 to >957[4]. This proves that Dap maintains potent target affinity while virtually eliminating toxicity against healthy eukaryotic cells[4].

Visualizing the Mechanism of Action

The following workflow illustrates the causal relationship between Dap's lowered pKa and its ability to act as a highly selective, pH-dependent trigger for target engagement (such as endosomal escape in drug delivery)[1][3].

G A Dap-Peptide at pH 7.4 (Deprotonated, Neutral) B Target Cell Entry (Endocytosis) A->B Cellular Uptake C Endosomal Acidification (pH 5.0 - 6.0) B->C Vesicle Maturation D Dap Protonation (Cationic Shift) C->D pKa ~6.3 Trigger E Increased Binding Affinity to Anionic Membrane D->E Electrostatic Attraction F Endosomal Escape & Target Engagement E->F Membrane Disruption

Caption: Workflow of pH-dependent target engagement mediated by Dap-peptides.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific control steps, researchers can definitively attribute changes in binding affinity to the Dap substitution.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Dap-Peptides

Because Dap contains two amino groups, orthogonal protection is required to prevent unwanted branching during synthesis[2].

SPPS N1 Resin Preparation N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling (Fmoc-Dap(Alloc)-OH) N2->N3 N4 Orthogonal Deprotection (Pd(PPh3)4 for Alloc) N3->N4 N5 Side-Chain Derivatization N4->N5 N6 Cleavage & Purification (TFA / RP-HPLC) N5->N6

Caption: Step-by-step workflow for the solid-phase synthesis of Dap-incorporated peptides.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes to ensure maximum surface area exposure for coupling.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Causality: Removes the N-terminal protecting group to expose the primary amine for the next amino acid.

  • Dap Coupling: Add 4 equivalents of Fmoc-Dap(Alloc)-OH, activated with HBTU/DIPEA. Causality: The Alloc group on the β-amine ensures that elongation only occurs at the α-amine, preserving the linear backbone[5].

  • Orthogonal Deprotection (Optional): If side-chain cyclization or conjugation is required, treat the resin with Pd(PPh3)4 and phenylsilane to selectively remove the Alloc group while keeping the peptide anchored to the resin[5].

  • Cleavage: Treat with a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether and purify via RP-HPLC.

Protocol B: Validating pH-Dependent Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol isolates pH as the sole variable, proving that Dap's protonation state drives affinity.

Step-by-Step Methodology:

  • Ligand Immobilization: Immobilize the target protein or anionic lipid vesicles (e.g., POPS) onto an L1 or CM5 sensor chip until a stable baseline is achieved.

  • Analyte Preparation (Self-Validation Step): Prepare identical concentrations of the purified Dap-peptide in two distinct running buffers: Buffer A (pH 7.4) and Buffer B (pH 6.0).

  • Association Phase: Inject the Dap-peptide solutions over the chip at a flow rate of 30 μL/min for 180 seconds.

  • Dissociation Phase: Flow blank buffer over the chip for 300 seconds to monitor the off-rate.

  • Kinetic Analysis: Calculate the equilibrium dissociation constant ( Kd​ ). Expected Outcome: The Kd​ in Buffer B (pH 6.0) should be orders of magnitude lower (indicating higher affinity) than in Buffer A (pH 7.4), validating the pH-responsive electrostatic trigger enabled by Dap[3].

References

  • SciSpace / Kyoto University : "Endowment of pH Responsivity to Anticancer Peptides by Introducing 2,3-Diaminopropionic Acid Residues"[Link]

  • ACS Organic Letters : "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups"[Link]

  • PubMed Central (PMC) : "De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues On the Polar Face"[Link]

  • PubMed Central (PMC) : "Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors"[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Fmoc-Dap(Boc)-OSu

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to not only achieve their scientific objectives but to do so with the highest standards of safety and operational excellence...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to not only achieve their scientific objectives but to do so with the highest standards of safety and operational excellence. The proper handling and disposal of reactive chemical reagents like Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester (Fmoc-Dap(Boc)-OSu) is a cornerstone of a safe and compliant laboratory environment. This guide moves beyond generic advice to provide a detailed, chemically-grounded methodology for the safe inactivation and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

The fundamental principle for disposing of Fmoc-Dap(Boc)-OSu is that the active, unused reagent should never be placed directly into a waste container. Its high reactivity, driven by the N-hydroxysuccinimide (OSu) ester, necessitates a chemical inactivation step prior to final disposal. This guide provides the procedural steps and the chemical rationale behind them.

Part 1: Hazard Profile and Essential Safety Protocols

Fmoc-Dap(Boc)-OSu possesses three distinct functional moieties, each with its own reactivity profile that must be understood to ensure safe handling and disposal.

Functional GroupChemical Nature & HazardRationale for Concern
N-hydroxysuccinimide (OSu) Ester Highly reactive electrophileThe OSu ester is an activated leaving group designed to react readily with nucleophiles, primarily primary amines. It is moisture-sensitive and can react unpredictably with other chemicals in a mixed waste stream.[1]
Fmoc Group Base-labile protecting groupRemoved under basic conditions (e.g., piperidine), which are common in laboratory waste streams.[2]
Boc Group Acid-labile protecting groupRemoved under strong acidic conditions (e.g., trifluoroacetic acid), which are also prevalent in lab waste.[3][]

Immediate Safety Precautions:

  • Engineering Controls: All handling and inactivation procedures must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, standard PPE including a lab coat, chemical-resistant nitrile gloves, and safety goggles with side shields must be worn.[5][6] If there is a risk of generating dust from the solid compound, a NIOSH-approved respirator is recommended.[6]

  • Spill Preparedness: Have a chemical spill kit readily available that is appropriate for solid reagents.

Part 2: The Core Disposal Strategy: A Sequential Inactivation Workflow

Our disposal strategy is rooted in a logical, stepwise chemical neutralization of the compound's reactive centers. The primary objective is to hydrolyze or quench the highly reactive OSu ester, rendering the molecule significantly less hazardous. More comprehensive disposal can be achieved by subsequently removing the protecting groups.

G cluster_0 Disposal Workflow A Fmoc-Dap(Boc)-OSu Waste B Step 1: Quench/Hydrolyze Reactive OSu Ester A->B C Intermediate: Fmoc-Dap(Boc)-OH B->C Primary Inactivation D Step 2 (Optional): Sequential Deprotection C->D F Segregate & Dispose as Hazardous Chemical Waste C->F For small quantities E Final Inactivated Products D->E Complete Degradation E->F

A high-level overview of the chemical inactivation and disposal process.

Part 3: Step-by-Step Inactivation Protocols

The following protocols provide detailed procedures for the chemical inactivation of Fmoc-Dap(Boc)-OSu. The choice of method depends on the quantity of waste and laboratory-specific protocols.

Method A: Primary Inactivation via OSu Ester Quenching (Recommended for all Scenarios)

This is the most critical step to neutralize the immediate reactivity of the compound. It should be performed on solutions containing the unreacted reagent or on small amounts of solid waste.

Protocol A1: Basic Hydrolysis

This procedure uses a mild aqueous base to hydrolyze the OSu ester to a stable, less reactive carboxylic acid.[1][7]

  • Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing an aqueous solution of 1 M sodium bicarbonate.

  • Addition:

    • For solid waste , slowly add the Fmoc-Dap(Boc)-OSu powder to the stirring bicarbonate solution. A general rule is to use at least 10 mL of solution for every 100 mg of solid.

    • For solutions in organic solvents (e.g., DMSO, DMF), slowly add the solution to the stirring bicarbonate solution. The volume of the bicarbonate solution should be at least 10 times the volume of the organic solution to ensure effective hydrolysis.

  • Reaction: Stir the mixture at room temperature for a minimum of 4 hours (or overnight) to ensure complete hydrolysis of the OSu ester.

  • Disposal: The resulting aqueous mixture, which now contains Fmoc-Dap(Boc)-OH and N-hydroxysuccinimide, is still considered chemical waste. It should be transferred to a clearly labeled hazardous waste container for liquid chemical waste.

G Fmoc_Dap_Boc_OSu Fmoc-Dap(Boc)-OSu Products Fmoc-Dap(Boc)-OH + N-hydroxysuccinimide Fmoc_Dap_Boc_OSu->Products Hydrolysis Reagents + H2O, NaHCO3 G A Fmoc-Dap(Boc)-OSu B 1. Quench OSu (e.g., NaHCO₃/H₂O) A->B C Fmoc-Dap(Boc)-OH B->C D 2. Remove Fmoc (20% Piperidine/DMF) C->D E H-Dap(Boc)-OH D->E F 3. Remove Boc (TFA/DCM) E->F G H-Dap-OH (Final Product) F->G

Workflow for the complete chemical degradation of Fmoc-Dap(Boc)-OSu.

Part 4: Waste Segregation and Final Disposal

Proper segregation of waste is critical to prevent unintended reactions and ensure compliance.

Waste TypeDescriptionCollection & LabelingFinal Disposal Action
Solid Hazardous Waste Unused/expired solid Fmoc-Dap(Boc)-OSu, contaminated weigh boats, pipette tips, gloves, and spill cleanup materials. [6]Collect in a sealed, durable container. Label clearly: "Hazardous Solid Waste: Fmoc-Dap(Boc)-OSu".Arrange for pickup via your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. [8][9]
Liquid Waste (Post-Quenching) The aqueous solution resulting from Method A (Hydrolysis or Amine Quenching).Collect in a sealed, compatible container. Label: "Hazardous Liquid Waste: Hydrolyzed Fmoc-Dap(Boc)-OSu". List all components (e.g., water, sodium bicarbonate, N-hydroxysuccinimide).Arrange for pickup via your institution's EHS department.
Segregated Liquid Waste Waste streams generated from Method B.Stream 1 (Basic): "Hazardous Waste: Basic, Non-Halogenated" (Piperidine, DMF). [10]Stream 2 (Acidic): "Hazardous Waste: Acidic, Halogenated" (TFA, DCM). [10]Arrange for pickup of each segregated waste stream via your EHS department.

Part 5: Spill Management Protocol

In the event of an accidental spill of solid Fmoc-Dap(Boc)-OSu, follow these steps immediately: [11][12]

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large, evacuate the area and contact your institution's EHS department.

  • Secure the Area: Restrict access to the spill location.

  • Wear Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and double nitrile gloves before beginning cleanup.

  • Avoid Raising Dust: Do NOT dry sweep. Gently cover the spill with an absorbent material from a chemical spill kit.

  • Collect Material: Carefully scoop the material and absorbent into a designated hazardous waste container. Use dry cleanup procedures. [7]7. Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. All cleaning materials must be disposed of as solid hazardous waste. [6]8. Label and Dispose: Seal and label the waste container and arrange for disposal as described above.

By adhering to these chemically sound and safety-conscious procedures, you can effectively manage the waste stream of Fmoc-Dap(Boc)-OSu, contributing to a culture of safety and responsibility within your laboratory.

References

  • Vertex AI Search, based on "Methods for Removing the Fmoc Group"
  • Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Vertex AI Search, based on "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride"
  • Vertex AI Search, based on "Deprotection of N-Boc Groups under Continuous-Flow High-Temper
  • Dempsey, D. R., et al. "Selective protein N-terminal labeling with N-hydroxysuccinimide esters". PMC. [Link]

  • Vertex AI Search, based on "Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC"
  • G-Biosciences. Safety Data Sheet. [Link]

  • Vertex AI Search, based on a generic Safety Data Sheet for Fmoc-glycine N-hydroxysuccinimide ester.
  • Vromans, M. J. M., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?". PMC. [Link]

  • ResearchGate. What is the best NHS quenching agent?. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Dap(Boc)-OSu

Welcome to a comprehensive guide on the safe handling of N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester, or Fmoc-Dap(Boc)-OSu. As a cornerstone reagent in specialized peptide synthesis, its prope...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe handling of N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester, or Fmoc-Dap(Boc)-OSu. As a cornerstone reagent in specialized peptide synthesis, its proper management is paramount for both experimental success and, more importantly, personal safety. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure every researcher, from the seasoned professional to the new lab member, can operate with confidence and security.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the intrinsic properties of Fmoc-Dap(Boc)-OSu is the first step in building a robust safety protocol. It is not merely an inert powder; its chemical nature dictates the necessary precautions.

  • Physical Form and Associated Risks : Fmoc-Dap(Boc)-OSu is typically a fine, lightweight solid powder. This physical state presents a significant risk of aerosolization during routine handling, such as weighing and transferring. Inhaling these fine particles can lead to respiratory tract irritation.[1][2][3]

  • Chemical Reactivity and Hazards :

    • Skin Sensitization : As an activated ester, it is designed to be reactive. This reactivity is not limited to the intended amino group in peptide synthesis. It can react with nucleophilic side chains of amino acids in skin proteins, potentially leading to an allergic skin reaction (Hazard Statement H317).[4][5] Repeated exposure can increase the risk and severity of sensitization.

    • Harmful if Swallowed : The compound is classified as harmful if ingested (Hazard Statement H302).[4][6]

    • Environmental Hazard : It is recognized as being toxic to aquatic life with long-lasting effects (Hazard Statement H411), mandating stringent disposal protocols to avoid environmental release.[4][5]

The causality is clear: the very properties that make Fmoc-Dap(Boc)-OSu an effective reagent for synthesis also make it a potential biological hazard. Our PPE strategy is therefore designed to create a complete barrier against these specific risks.

Section 2: The Core PPE Ensemble for Handling Fmoc-Dap(Boc)-OSu

While engineering controls like a certified chemical fume hood are the primary line of defense and should be used whenever possible, a specific ensemble of Personal Protective Equipment (PPE) is mandatory for all handling procedures.

Data Presentation: Recommended PPE for Fmoc-Dap(Boc)-OSu
Protection Area Standard Handling (e.g., in fume hood)High-Risk Scenarios (e.g., weighing, spill cleanup)Rationale
Eye & Face Tightly-fitting safety gogglesSafety goggles AND a full-face shieldProtects against airborne dust and accidental splashes. The face shield provides a secondary barrier for the entire face.[4][5][7]
Hand Nitrile gloves (double-gloving recommended)Double-layered nitrile or neoprene glovesPrevents skin contact and sensitization. Double-gloving provides redundancy and a safe removal process.[4][7][8]
Respiratory Not typically required if handled in a fume hoodNIOSH-approved N95 (or higher) respiratorEssential to prevent inhalation of aerosolized powder, a primary risk when handling the solid outside of containment.[1][9]
Body Cotton lab coat (fully buttoned)Chemical-resistant apron over a lab coat; disposable sleevesProtects clothing and underlying skin from spills and dust. An apron adds a layer of chemical resistance.[5][7]
Footwear Closed-toe leather or chemical-resistant shoesChemical-resistant footwear or disposable shoe coversProtects feet from spills. Pant legs must be worn outside of boots.[10]

Section 3: Procedural, Step-by-Step Guidance

A self-validating system of protocols ensures that safety is an integral part of the workflow, not an afterthought. The following procedures are designed to minimize exposure at every stage.

Mandatory Visualization: PPE Selection Workflow

PPE_Workflow start Start: Handling Fmoc-Dap(Boc)-OSu fume_hood Is the entire procedure within a certified chemical fume hood? start->fume_hood weighing Does the task involve weighing or transferring powder in open air? fume_hood->weighing No ppe_standard Standard PPE Ensemble: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes fume_hood->ppe_standard Yes weighing->ppe_standard No add_respirator Add N95 Respirator & Face Shield weighing->add_respirator Yes spill_risk Is there a significant risk of spills (e.g., large quantities)? add_apron Add Chemical-Resistant Apron & Sleeves spill_risk->add_apron Yes end_ppe Final PPE Configuration spill_risk->end_ppe No ppe_standard->spill_risk add_respirator->spill_risk add_apron->end_ppe

Sources

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